2-Chloro-3,6-dimethylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-3,6-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBFMNFNLIDSCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chloro-3,6-dimethylpyridine CAS number and properties
An In-Depth Technical Guide to 2-Chloro-3,6-dimethylpyridine for Advanced Chemical Synthesis
Introduction and Core Identification
This compound is a halogenated and substituted pyridine derivative that serves as a highly versatile building block in modern organic synthesis. Its strategic placement of a chloro-substituent at the electron-deficient C2 position, flanked by methyl groups, makes it an essential intermediate for constructing more complex molecular architectures. For researchers and professionals in drug development and materials science, this compound offers a reliable scaffold for introducing the dimethyl-substituted pyridyl moiety through nucleophilic substitution reactions. Its utility lies in its predictable reactivity, enabling the systematic development of novel compounds with potential applications in pharmaceuticals and agrochemicals.
The primary identifier for this compound is its Chemical Abstracts Service (CAS) registry number: 72093-14-2 .[1][2]
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are critical for its handling, reaction setup, and purification. These characteristics are summarized in the table below. The compound exists as a liquid at standard temperature and pressure, and its boiling point under reduced pressure indicates that purification is best achieved via vacuum distillation to prevent thermal decomposition.[1]
| Property | Value | Source |
| CAS Number | 72093-14-2 | [1][2] |
| Molecular Formula | C₇H₈ClN | [2] |
| Molecular Weight | 141.60 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Physical State | Liquid | [1] |
| Boiling Point | 45 °C at 80 mmHg | [1] |
| SMILES | CC1=CC=C(C)C(Cl)=N1 | [2] |
| Purity (Typical) | ≥95% | [2] |
Synthesis and Purification
While various synthetic routes to substituted chloropyridines exist, a common and reliable laboratory-scale approach involves the direct chlorination of the corresponding pyridin-2-one precursor. This transformation leverages powerful chlorinating agents like phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved from 3,6-dimethylpyridin-2(1H)-one. The mechanism involves the activation of the pyridinone oxygen by POCl₃, followed by nucleophilic attack of the chloride ion at the C2 position and subsequent rearomatization.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Chlorination of 3,6-Dimethylpyridin-2(1H)-one
This protocol describes a representative procedure. Causality: The use of excess POCl₃ ensures complete conversion and acts as the reaction solvent. The final basic quench is critical to neutralize the highly acidic reaction mixture and remove phosphoric acid byproducts.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Add 3,6-dimethylpyridin-2(1H)-one (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask at room temperature. The mixture may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This step is highly exothermic and releases HCl gas; extreme caution is required.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~8.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation (refer to boiling point data) to yield pure this compound.
Chemical Reactivity and Mechanistic Insights
The synthetic value of this compound is rooted in its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the pyridine ring nitrogen atom polarizes the C-Cl bond at the C2 position, making it highly electrophilic and prone to attack by nucleophiles.
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the pyridine ring is restored.[3] The methyl groups on the ring can exert steric and electronic influences on the reaction rate.[3]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
This reactivity allows for the facile introduction of a wide range of functional groups by displacing the chlorine atom with various nucleophiles, including:
-
Nitrogen Nucleophiles: Amines, azides
-
Oxygen Nucleophiles: Alkoxides, phenoxides
-
Sulfur Nucleophiles: Thiolates
Applications in Research and Development
This compound is not typically an end-product but rather a crucial intermediate. Its ability to undergo SNAr reactions makes it a valuable precursor in several fields:
-
Pharmaceutical Synthesis: Halogenated pyridines are foundational components in many active pharmaceutical ingredients (APIs). Related chlorinated pyridine structures are integral to the synthesis of drugs such as proton pump inhibitors.[3] This compound provides a scaffold for creating libraries of novel molecules for biological screening.
-
Agrochemicals: The pyridine ring is a common feature in many herbicides and pesticides. This intermediate can be used to synthesize new crop protection agents.[4]
-
Materials Science: The dimethylpyridine moiety can be incorporated into polymers or organic electronic materials to tune their physical and electronic properties.[3]
Safety, Handling, and Storage
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
Hazard Identification
The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[1]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[1]
-
Respiratory Protection: Use only in a well-ventilated area or in a certified fume hood. Avoid breathing vapors.[1][5]
Handling and Storage Protocol
-
Handling: Avoid all personal contact, including inhalation of vapors.[1] Do not eat, drink, or smoke in the handling area.[1][5] Ensure adequate ventilation.
-
Storage: Store in a cool, well-ventilated area.[1] Keep the container tightly closed and store locked up.[1]
-
First Aid:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
If on Skin: Wash with plenty of water.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1][5]
-
-
Spills: Absorb spills with an inert material such as sand, earth, or vermiculite.[1] Collect and place in a suitable, labeled container for chemical waste disposal.
References
Sources
An In-depth Technical Guide to the Synthesis of 2-Chloro-3,6-dimethylpyridine
Introduction: The Strategic Importance of 2-Chloro-3,6-dimethylpyridine in Modern Chemistry
This compound, also known as 2-chloro-3,6-lutidine, is a pivotal heterocyclic aromatic organic compound. Its unique structural arrangement, featuring a chlorinated pyridine ring with two methyl groups, makes it a valuable intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals. The strategic placement of the chlorine atom at the 2-position facilitates nucleophilic substitution reactions, while the methyl groups influence the molecule's reactivity and solubility. This guide provides an in-depth exploration of the primary synthetic routes to this crucial building block, tailored for researchers, scientists, and professionals in drug development.
Core Synthesis Methodologies
The preparation of this compound can be approached through several synthetic pathways. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired yield and purity, scalability, and environmental considerations. This guide will focus on two prominent and field-proven methods:
-
Chlorination of 3,6-Dimethyl-2-pyridone: A reliable method involving the conversion of a pyridone precursor.
-
Diazotization of 2-Amino-3,6-dimethylpyridine: A classic transformation leveraging diazonium salt chemistry.
Route 1: Chlorination of 3,6-Dimethyl-2-pyridone
This synthetic approach is a robust and widely employed method for the preparation of this compound. It proceeds via the conversion of the corresponding pyridone to the desired chloro-pyridine using a suitable chlorinating agent.
Causality Behind Experimental Choices
The selection of a chlorinating agent is critical to the success of this reaction. Phosphorus oxychloride (POCl₃) is a commonly used reagent for this transformation due to its effectiveness in converting hydroxyl groups on pyridinones to chlorides. The reaction mechanism involves the initial phosphorylation of the pyridone oxygen, followed by a nucleophilic attack of the chloride ion. The use of a solvent is often unnecessary as phosphorus oxychloride can serve as both the reagent and the reaction medium.
Experimental Protocol
A representative procedure for the chlorination of a structurally similar compound, 3-cyano-4,6-dimethyl-2-hydroxypyridine, provides a solid framework for this synthesis.[1]
Materials:
-
3,6-Dimethyl-2-pyridone
-
Phosphorus pentachloride (PCl₅) or Phosphorus oxychloride (POCl₃)
-
Ice/water mixture
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
In a suitable reaction flask equipped with a reflux condenser and a stirrer, combine 3,6-dimethyl-2-pyridone and phosphorus pentachloride (or a molar excess of phosphorus oxychloride).[1]
-
Heat the reaction mixture with continuous stirring. A typical temperature for this reaction is around 120°C.[1] The mixture will gradually transform into a clear solution.
-
Continue heating and stirring for an additional hour to ensure the reaction goes to completion.[1]
-
After cooling, cautiously pour the reaction mixture into a pre-chilled ice/water mixture to hydrolyze the excess chlorinating agent.[1]
-
Neutralize the aqueous solution to a pH of approximately 6 using sodium bicarbonate.[1]
-
Extract the product into dichloromethane.[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.[1]
-
Further purification can be achieved through distillation or column chromatography.
Data Presentation
| Parameter | Value | Reference |
| Reactants | 3-cyano-4,6-dimethyl-2-hydroxypyridine, Phosphorus pentachloride | [1] |
| Reaction Temperature | 120°C | [1] |
| Reaction Time | 1 hour (post-dissolution) | [1] |
| Yield (crude) | 94% (for the cyano-analogue) | [1] |
Workflow Visualization
Caption: Workflow for the synthesis of this compound via pyridone chlorination.
Route 2: Diazotization of 2-Amino-3,6-dimethylpyridine
The Sandmeyer reaction and related diazotization procedures offer a classic and effective route for converting amino-pyridines into their corresponding chloro-derivatives.[2][3] This method involves the formation of a diazonium salt from the starting aminopyridine, which is then displaced by a chloride ion.
Causality Behind Experimental Choices
The key to a successful diazotization reaction is the careful control of temperature and the choice of diazotizing and chlorinating agents. The reaction is typically carried out at low temperatures (0-5°C) to ensure the stability of the intermediate diazonium salt. Nitrosyl chloride or a combination of sodium nitrite and hydrochloric acid are commonly used to generate the nitrous acid required for diazotization.[2] The use of a hydrogen chloride-saturated aqueous solution provides both the acidic medium and the chloride nucleophile for the subsequent substitution.[2]
Experimental Protocol
A general procedure for the conversion of 2-aminopyridines to 2-chloropyridines can be adapted for 2-amino-3,6-dimethylpyridine.[2][3]
Materials:
-
2-Amino-3,6-dimethylpyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Nitrosyl chloride or Sodium nitrite (NaNO₂)
-
Water
-
Base (e.g., sodium hydroxide or ammonia) for neutralization
-
Organic solvent (e.g., chloroform or methylene chloride) for extraction
Step-by-Step Methodology:
-
Dissolve 2-amino-3,6-dimethylpyridine in water or a hydrochloric acid-containing solution.[2]
-
Cool the solution to 0-5°C in an ice bath.[2]
-
Saturate the solution with hydrogen chloride gas.[2]
-
Slowly add a solution of sodium nitrite in water or introduce nitrosyl chloride gas while maintaining the low temperature.[2]
-
Stir the reaction mixture for a few hours at low temperature.[2]
-
After the reaction is complete, carefully neutralize the mixture with a base.
-
Extract the product with an organic solvent.[3]
-
Dry the combined organic extracts over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the resulting this compound, typically by distillation.[2]
Data Presentation
| Parameter | Value | Reference |
| Reactants | 2-Aminopyridine derivative, Nitrosyl chloride / Sodium Nitrite, HCl | [2] |
| Reaction Temperature | 0-20°C (preferably 0-5°C) | [2] |
| Key Condition | Saturation with Hydrogen Chloride | [2] |
| Yield | Generally good, though can vary | [2] |
Reaction Mechanism Visualization
Caption: Simplified mechanism for the diazotization of 2-amino-3,6-dimethylpyridine.
Conclusion and Future Perspectives
The synthesis of this compound is a well-established process with multiple viable routes. The chlorination of the corresponding pyridone and the diazotization of the aminopyridine are two of the most practical and widely used methods. The choice between these routes will depend on the specific needs of the laboratory or industrial setting, including cost, safety, and environmental impact. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the development of even more efficient, sustainable, and cost-effective methods for the synthesis of key intermediates like this compound will remain an active area of research.
References
-
[No Author]. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- [No Author]. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines. Google Patents.
- [No Author]. (n.d.). CN1317268C - The preparation method of 2,6-lutidine. Google Patents.
- [No Author]. (n.d.). Process for the preparation of 2-chloro-pyridine and its derivatives. Google Patents.
-
[No Author]. (n.d.). 2,6-dimethylpyridine - Organic Syntheses Procedure. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis method of 2, 6-dimethyl-4-bromopyridine. Eureka | Patsnap. Retrieved from [Link]
- [No Author]. (n.d.). CN101659637A - Preparation method of 2-chloro-3-cyanopyridine. Google Patents.
-
[No Author]. (n.d.). 2,6-Lutidine. Wikipedia. Retrieved from [Link]
- [No Author]. (n.d.). US4205175A - Chlorination process. Google Patents.
-
Kato, T., Hayashi, H., & Anzai, T. (1967). [Synthesis of methylpyridine derivatives. 23. Chlorination of 2,6-lutidine derivatives]. Yakugaku Zasshi, 87(4), 387–390. [Link]
Sources
Spectroscopic Characterization of 2-Chloro-3,6-dimethylpyridine: A Technical Guide
An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Chloro-3,6-dimethylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to not only present the spectral data but also to offer insights into the experimental rationale and data interpretation, ensuring a thorough understanding for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Overview
This compound is a heterocyclic compound with the molecular formula C₇H₈ClN. Its structure, featuring a pyridine ring substituted with a chlorine atom and two methyl groups, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions.
The spectroscopic analysis of substituted pyridines is a well-established field, providing a robust framework for interpreting the data of novel derivatives.[1][2] This guide will delve into the three primary spectroscopic techniques used for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.
¹H NMR Spectroscopy
Experimental Rationale: A standard ¹H NMR spectrum is typically acquired in a deuterated solvent, such as chloroform-d (CDCl₃), to avoid signal overlap from the solvent. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.3 - 7.5 | d | ~8.0 |
| H-5 | ~7.0 - 7.2 | d | ~8.0 |
| C3-CH₃ | ~2.3 - 2.5 | s | - |
| C6-CH₃ | ~2.5 - 2.7 | s | - |
Interpretation:
-
Aromatic Protons (H-4 and H-5): The two aromatic protons will appear as doublets due to coupling with each other. The electron-withdrawing effect of the chlorine atom and the nitrogen atom will deshield these protons, causing them to resonate in the downfield region of the spectrum.
-
Methyl Protons (C3-CH₃ and C6-CH₃): The two methyl groups are in different chemical environments. The C6-methyl group is adjacent to the nitrogen atom, which will likely cause a slight downfield shift compared to the C3-methyl group. Both will appear as sharp singlets as there are no adjacent protons to couple with.
¹³C NMR Spectroscopy
Experimental Rationale: ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum and enhance signal-to-noise.
Predicted ¹³C NMR Data: Similar to the ¹H NMR, the ¹³C chemical shifts can be estimated by considering the substituent effects on the pyridine ring.[6][7][8]
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~150 - 155 |
| C-3 | ~130 - 135 |
| C-4 | ~135 - 140 |
| C-5 | ~120 - 125 |
| C-6 | ~155 - 160 |
| C3-CH₃ | ~18 - 22 |
| C6-CH₃ | ~22 - 26 |
Interpretation:
-
Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen and chlorine atoms, as well as the electron-donating nature of the methyl groups. The carbons directly attached to the nitrogen (C-2 and C-6) and the chlorine (C-2) will be the most deshielded and appear furthest downfield.
-
Methyl Carbons: The two methyl carbons will resonate in the typical aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
Experimental Rationale: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is a rapid and non-destructive technique that is particularly useful for identifying functional groups. Samples can be analyzed as neat liquids, in solution, or as a solid dispersion in a KBr pellet.
Key Vibrational Modes: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrational modes of the substituted pyridine ring and the methyl groups.[9][10]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3000 - 3100 | Medium |
| C-H stretching (aliphatic) | 2850 - 3000 | Medium |
| C=C and C=N stretching (ring) | 1400 - 1600 | Strong |
| C-H bending (methyl) | 1370 - 1450 | Medium-Strong |
| C-Cl stretching | 600 - 800 | Strong |
Interpretation: The presence of sharp peaks in the 1400-1600 cm⁻¹ region is indicative of the aromatic pyridine ring. The C-H stretching vibrations of the aromatic and methyl protons will be observed in their respective characteristic regions. A strong absorption in the lower frequency region will confirm the presence of the carbon-chlorine bond.
Mass Spectrometry (MS)
Experimental Rationale: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z).[11]
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₇H₈ClN), which is approximately 141.04 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion will appear as a characteristic M⁺ and M+2 isotopic pattern.
-
Key Fragmentation Pathways: The fragmentation pattern will provide valuable structural information. Common fragmentation pathways for substituted pyridines include the loss of substituents and ring cleavage.
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Interpretation:
-
Loss of a Methyl Radical: A significant fragment ion may be observed at m/z 126/128, corresponding to the loss of a methyl radical (•CH₃).
-
Loss of a Chlorine Radical: Another prominent peak could be present at m/z 106, resulting from the loss of a chlorine radical (•Cl).
-
Loss of HCl: The loss of a neutral molecule of HCl could lead to a fragment at m/z 105.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous structural characterization. The predicted data, based on established principles and data from related compounds, offers a robust framework for researchers in the fields of chemical synthesis, drug discovery, and materials science. This guide serves as a foundational resource for the identification and quality control of this important chemical entity.
References
- Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022). International Journal of Research in Engineering and Science (IJRES), 10(9), 525-529.
- FTIR Spectrum of 2-chloro-6-methyl Pyridine. (2020).
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
- Synthesis, Characterization, Optical, Electrochemical, and Theoretical Studies of Substituted Terpyridines. (n.d.). Taylor & Francis Online.
- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central.
- Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. (n.d.). Dalton Transactions.
- Correlations of the Infrared Spectra of Some Pyridines. (1955). The Journal of Physical Chemistry.
- 2-Chloro-3-cyano-6-methylpyridine. (n.d.). NIST WebBook.
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- 2-Chloropyridine(109-09-1) 13C NMR spectrum. (n.d.). ChemicalBook.
- 2-Chloro-6-methylpyridine(18368-63-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- 2,6-Dimethylpyridine, hydrochloride. (n.d.). NIST WebBook.
- 2-Chloro-3-cyanopyridine(6602-54-6) 13C NMR spectrum. (n.d.). ChemicalBook.
- 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum. (n.d.). ChemicalBook.
- 3-Bromo-6-chloro-2-methylpyridine(132606-40-7) 1H NMR spectrum. (n.d.). ChemicalBook.
- 2,6-Lutidine. (n.d.). PubChem.
- CID 67155575. (n.d.). PubChem.
- The C-13 NMR spectrum of 2-chloro-2-methylpropane. (n.d.). Doc Brown's Chemistry.
- Technical Guide: Physicochemical Properties of 6-Ethyl-2,3-dimethylpyridine. (n.d.). Benchchem.
- 2,6-Lutidine. (n.d.). Sigma-Aldrich.
- 2-Chloro-6-methoxy-3-methyl-4-phenylpyridine. (n.d.). SpectraBase.
- 2,6-Lutidine. (n.d.). NIST WebBook.
- Pyridine, 2,5-dimethyl-. (n.d.). NIST WebBook.
Sources
- 1. ijres.org [ijres.org]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. 2-Chloro-6-methylpyridine(18368-63-3) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Bromo-6-chloro-2-methylpyridine(132606-40-7) 1H NMR [m.chemicalbook.com]
- 6. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]
- 7. 2-Chloro-3-cyanopyridine(6602-54-6) 13C NMR [m.chemicalbook.com]
- 8. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
2-Chloro-3,6-dimethylpyridine safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of 2-Chloro-3,6-dimethylpyridine
Introduction
This compound (CAS No. 72093-14-2) is a substituted pyridine derivative utilized as a building block in complex organic synthesis, particularly within the pharmaceutical and agrochemical research sectors.[1][2] Its specific reactivity, imparted by the chlorine atom and methyl groups on the pyridine ring, makes it a valuable intermediate. However, this chemical reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, intended for laboratory researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound, grounded in the principles of chemical causality and risk mitigation.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's physical properties is foundational to its safe handling. For instance, its liquid state at room temperature and boiling point influence containment and ventilation requirements.
| Property | Value | Source |
| CAS Number | 72093-14-2 | [1] |
| Molecular Formula | C₇H₈ClN | [2] |
| Molecular Weight | 141.60 g/mol | [2][3] |
| Physical State | Liquid | [4] |
| Boiling Point | 45°C at 80 mmHg | [4] |
| Storage Temperature | 2-8°C, under Argon | [1][5] |
GHS Hazard Analysis and Toxicological Profile
This compound is classified as hazardous under the Globally Harmonized System (GHS).[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The causality of its hazardous nature stems from its ability to interact with biological tissues, leading to irritation and acute toxic effects if ingested.
| GHS Classification | Hazard Statement | Precautionary Statements (selected) |
| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed | P270, P301+P312, P330 |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| STOT - Single Exposure, Category 3 | H335: May cause respiratory irritation | P261, P271, P304+P340, P403+P233 |
Source: Apollo Scientific Safety Data Sheet[1]
-
H302 (Harmful if swallowed): Ingestion can lead to adverse health effects. This necessitates strict prohibitions on eating, drinking, or smoking in handling areas.[1][6]
-
H315 (Causes skin irritation): Direct contact with the skin can cause inflammation, redness, and discomfort. This is why chemically resistant gloves are mandatory.[1][7]
-
H319 (Causes serious eye irritation): The compound can cause significant, but reversible, eye irritation upon contact. This underscores the critical importance of sealed eye protection like safety goggles.[1][7]
-
H335 (May cause respiratory irritation): Inhalation of vapors or mists can irritate the respiratory tract.[1] This hazard is the primary driver for the mandatory use of engineering controls like chemical fume hoods.[8]
Risk Mitigation: The Hierarchy of Controls
The most effective safety programs prioritize controls that eliminate or reduce hazards at their source. The "Hierarchy of Controls" is a fundamental risk management principle that provides a systematic framework for mitigating exposure. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
Engineering Controls
These controls are designed to remove the hazard at the source, before it can contact the researcher.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning and certified chemical fume hood.[9][10] This is non-negotiable due to the H335 respiratory irritation hazard.[1]
-
Ventilation: The laboratory must have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[7][11]
Administrative Controls
These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Designated Work Areas: Clearly demarcate areas where this compound is stored and handled.[9]
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this compound.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[1][6] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][11]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It must be selected carefully and used correctly.
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[12][13] A face shield may be required for operations with a high splash risk.[7]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).[10] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[14] Dispose of contaminated gloves immediately.
-
Lab Coat: A fully buttoned lab coat must be worn to protect street clothes and skin.[7]
-
-
Respiratory Protection: Respiratory protection is generally not required if work is conducted within a certified fume hood. If engineering controls fail or for certain emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[11][12]
Protocol: Safe Handling Workflow
-
Preparation: Ensure the fume hood is operational. Don all required PPE (lab coat, safety goggles, gloves).
-
Staging: Place all necessary equipment and reagents inside the fume hood to minimize movement in and out of the containment area.
-
Aliquotting: Obtain the sealed container of this compound. Transfer it into the fume hood before opening. Perform all transfers of the liquid within the hood.
-
Reaction: Securely cap reaction vessels. Keep the fume hood sash at the lowest practical height.
-
Post-Handling: Securely seal the primary container and any waste containers. Decontaminate any surfaces within the fume hood that may have been exposed.
-
Doffing PPE: Remove gloves first, turning them inside out. Remove lab coat and goggles.
-
Hygiene: Immediately wash hands with soap and water.
Storage, Stability, and Incompatibilities
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container, preferably the manufacturer's original packaging.[1][11] The recommended storage condition is refrigerated (2-8°C) under an inert atmosphere like argon to prevent potential degradation.[1][5] The storage area should be cool, dry, and well-ventilated.[6][9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and chloroformates.[1][11] Such contact can lead to vigorous, exothermic reactions.
Emergency Response Protocols
A clear, rehearsed emergency plan is crucial. All laboratory personnel must know the location of safety equipment, including eyewash stations, safety showers, fire extinguishers, and spill kits.
Caption: A decision-making workflow for emergency response.
First-Aid Measures
-
Inhalation: If fumes are inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][12]
-
Skin Contact: If skin contact occurs, immediately remove all contaminated clothing. Flush the affected skin with large amounts of running water and soap for at least 15 minutes.[1][6] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of fresh, running water for at least 15 minutes, ensuring to hold the eyelids open and away from the eye to ensure complete irrigation.[1][2] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Immediately give a glass of water. Never give anything by mouth to an unconscious person. Contact a Poison Information Center or a doctor without delay.[1][14]
Spill Response Protocol
-
Evacuate & Alert: Clear the immediate area of all personnel and alert colleagues.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Wear appropriate PPE, including respiratory protection if outside a fume hood.
-
Contain: For small spills, contain the liquid with an inert absorbent material like vermiculite, sand, or earth.[1][15] Do not use combustible materials.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][16]
-
Decontaminate: Clean the spill area thoroughly. Launder all contaminated protective clothing before reuse.[1][5]
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency services immediately.[1]
Firefighting Measures
While the compound is not considered highly flammable, containers may burn if exposed to fire, potentially emitting corrosive and toxic fumes like nitrogen oxides and hydrogen chloride gas.[1][14]
-
Extinguishing Media: Use extinguishing media suitable for the surrounding fire. There are no restrictions on the type of extinguisher.[1] Options include dry chemical, carbon dioxide, or alcohol-resistant foam.[12][14]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[12][14]
Disposal Considerations
Chemical waste must be managed according to institutional, local, and national regulations.
-
Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container for hazardous chemical waste.[1][9]
-
Disposal: Dispose of the waste through a licensed professional waste disposal service.[14][17] Do not dispose of it down the drain.
References
-
HAZARDS IDENTIFICATION - Safety Data Sheet. (2021). Genesee Polymers Corporation. [Link]
-
MSDS of 2-chloro-4,6-dimethylpyridine-3-carboxamide. (2025). Capot Chemical. [Link]
-
Personal Protective Equipment (PPE). (N.D.). CHEMM. [Link]
-
2-Chloro-4,6-dimethylpyridine. (N.D.). PubChem, National Center for Biotechnology Information. [Link]
-
2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN). (2020). Occupational Safety and Health Administration (OSHA). [Link]
-
2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]
-
Standard Operating Procedure for Pyridine. (N.D.). Washington State University. [Link]
-
Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (2011). The National Academies Press. [Link]
-
Prudent Practices for Handling Hazardous Chemicals in Laboratories. (1981). National Research Council. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound 95% | CAS: 72093-14-2 | AChemBlock [achemblock.com]
- 3. 2-Chloro-4,6-dimethylpyridine | C7H8ClN | CID 12508378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. p2infohouse.org [p2infohouse.org]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. gpcsilicones.com [gpcsilicones.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. capotchem.com [capotchem.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. 2-Chloro-3-cyano-4,6-dimethylpyridine | 14237-71-9 [chemicalbook.com]
- 17. 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | Occupational Safety and Health Administration [osha.gov]
An In-depth Technical Guide to the Solubility of 2-Chloro-3,6-dimethylpyridine in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2-Chloro-3,6-dimethylpyridine, a key intermediate in synthetic chemistry. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document delivers a multi-faceted approach for researchers, scientists, and drug development professionals. It combines a theoretical examination of solubility based on the compound's physicochemical properties with a detailed, field-proven experimental protocol for accurate, in-lab determination. This guide is designed to empower researchers with both predictive insights and the practical tools necessary to integrate this compound into their workflows effectively.
Introduction and Physicochemical Profile
This compound is a substituted pyridine derivative utilized in the synthesis of more complex molecules in the pharmaceutical and agrochemical sectors. Its solubility is a fundamental parameter that governs reaction kinetics, purification strategies, and formulation development. An accurate understanding of its behavior in various organic solvents is therefore critical for process optimization and scalability.
The molecular structure, featuring a polar pyridine ring, a lipophilic chloro group, and two methyl groups, suggests a nuanced solubility profile. The principle of "like dissolves like" dictates that solubility is maximized in solvents with similar polarity and intermolecular force characteristics.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 72093-14-2 | [2] |
| Molecular Formula | C₇H₈ClN | [2] |
| Molecular Weight | 141.60 g/mol | [3] |
| Appearance | Liquid (at standard conditions) | [4] |
Theoretical Solubility Assessment
The solubility of this compound is dictated by the interplay of its structural features with the properties of the solvent.
-
Pyridine Ring : The nitrogen atom in the pyridine ring introduces polarity and can act as a hydrogen bond acceptor, suggesting favorable interactions with polar solvents.[5]
-
Chloro and Methyl Groups : The chlorine atom and the two methyl groups increase the molecule's non-polar character and size, enhancing its solubility in less polar or non-polar organic solvents.
This duality implies that this compound will likely exhibit good solubility in a broad range of common organic solvents, from moderately polar to non-polar. Its solubility in highly polar protic solvents like water is expected to be limited, a common characteristic for many pyridine derivatives.[6][7] The use of dichloromethane as an extraction solvent in a synthesis involving a similar compound, 2-chloro-3-cyano-4,6-dimethylpyridine, supports the expectation of high solubility in chlorinated solvents.[8]
Below is a diagram illustrating the conceptual factors that influence the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
Quantitative Solubility Determination: An Experimental Protocol
Given the absence of published quantitative data, the most reliable method for determining the solubility of this compound is through direct experimental measurement. The isothermal shake-flask method is a robust and widely accepted technique for this purpose.[9]
Causality Behind Experimental Choices
-
Isothermal Shake-Flask Method : This method is chosen because it allows the system to reach thermodynamic equilibrium, ensuring that the measured solubility is the true saturation point at the specified temperature, which is critical for reproducibility.
-
HPLC/UV-Vis Analysis : A chromatographic or spectroscopic method is selected for quantification over gravimetric analysis. This provides higher accuracy and sensitivity, and it is less susceptible to errors from volatile solvents or impurities.[10] It creates a self-validating system by separating the analyte from potential impurities before quantification.
Materials and Equipment
-
This compound (purity >95%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (±0.1 mg)
-
Thermostatic shaker/incubator
-
Vials with screw caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. "Excess" ensures that undissolved solid remains, confirming saturation. b. Tightly seal the vial to prevent solvent evaporation. c. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). d. Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should appear cloudy with visible undissolved solute.
-
Sample Collection and Preparation: a. After shaking, allow the vial to rest in the thermostatic bath for at least 2 hours to allow undissolved solids to settle. b. Carefully withdraw a sample from the clear supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove all particulate matter. This step is crucial to prevent undissolved solute from artificially inflating the measured concentration. d. Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical calibration curve. A precise dilution factor is essential for accurate back-calculation.
-
Quantitative Analysis (HPLC Method Example): a. Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. b. Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration. c. Sample Analysis: Inject the diluted sample from step 2d into the HPLC system under the same conditions. d. Calculation: Determine the concentration of the diluted sample from its peak area using the calibration curve. Calculate the original solubility (S) in the saturated solution using the following formula: S (g/L) = Concentration from curve (g/L) × Dilution Factor
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental protocol.
Caption: Experimental workflow for solubility determination.
Safety and Handling Precautions
As a chemical intermediate, this compound requires careful handling. Users must consult the Safety Data Sheet (SDS) before use. Key safety considerations include:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of vapors.[11]
-
Handling: Avoid all personal contact. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][12]
-
Spills: In case of a spill, contain and absorb with inert material like sand or earth. Prevent entry into drains or waterways.[4]
Conclusion
References
- Apollo Scientific. (2022, May 18).
- Fisher Scientific. (2024, April 1).
- Thermo Fisher Scientific. (2025, September 12).
- ChemicalBook. (2025, July 24). 2-Chloro-3-cyano-4,6-dimethylpyridine.
- AChemBlock. This compound 95%.
- ResearchGate.
- BenchChem. Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide.
- PubChem. 4-Chloro-2,6-dimethylpyridine.
- ChemEurope.com. Pyridine.
- Wikipedia. Pyridine.
- Sigma-Aldrich. Solvent Miscibility Table.
- BenchChem. Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.
Sources
- 1. 溶剂混溶性表 [sigmaaldrich.com]
- 2. This compound 95% | CAS: 72093-14-2 | AChemBlock [achemblock.com]
- 3. 4-Chloro-2,6-dimethylpyridine | C7H8ClN | CID 588175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine [chemeurope.com]
- 8. 2-Chloro-3-cyano-4,6-dimethylpyridine | 14237-71-9 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
A Researcher's Guide to 2-Chloro-3,6-dimethylpyridine: Sourcing, Safety, and Synthetic Applications
This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of 2-Chloro-3,6-dimethylpyridine. Moving beyond a simple data sheet, this document offers insights into supplier evaluation, rigorous safety protocols grounded in causality, and practical applications in chemical synthesis.
Part 1: Compound Profile and Significance
This compound (CAS No. 72093-14-2) is a substituted pyridine derivative. The strategic placement of the chlorine atom at the 2-position renders it susceptible to nucleophilic substitution, making it a valuable and reactive intermediate in organic synthesis. Its utility is most pronounced in the construction of more complex heterocyclic systems, which form the backbone of numerous pharmaceutical and agrochemical compounds.[1][2] The dimethyl substitution pattern further influences its reactivity and solubility, providing a unique building block for synthetic chemists.
| Property | Value | Source |
| CAS Number | 72093-14-2 | [3][4] |
| Molecular Formula | C₇H₈ClN | [4] |
| Molecular Weight | 141.6 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Purity (Typical) | ≥ 95% | [4] |
| MDL Number | MFCD12400985 | [4] |
Part 2: Commercial Sourcing and Supplier Evaluation
The selection of a chemical supplier is a critical decision that impacts experimental reproducibility, timelines, and safety. For a specialized intermediate like this compound, evaluation should extend beyond price to include purity verification, availability of safety documentation, and the supplier's focus (i.e., bulk manufacturing vs. research-scale quantities).
| Supplier | Purity Offered | Typical Scale | Notes |
| Apollo Scientific | Not specified, but SDS available | Research / Lab Scale | Provides a detailed Safety Data Sheet (SDS), indicating a focus on well-documented research chemicals.[3] |
| AChemBlock | 95% | Research / Lab Scale | Lists specific purity and provides basic chemical properties on their product page.[4] |
| SynQuest Laboratories | Not specified, but catalogued | Research / Lab Scale | A specialized supplier of fine chemicals and custom synthesis intermediates.[5] |
Expertise & Rationale: For early-stage research and development, a supplier providing high-purity material with a comprehensive Certificate of Analysis (CoA) and a detailed SDS (like Apollo Scientific) is often preferred. The CoA validates the material's identity and purity, which is crucial for reliable and reproducible results, while the SDS is essential for a thorough risk assessment.
Caption: Workflow for Procurement and Integration of Research Chemicals.
Part 3: In-Depth Safety and Handling Protocol
Handling halogenated pyridines requires a stringent adherence to safety protocols due to their potential toxicity and irritant properties.[3][6] The following protocol is a self-validating system designed to minimize exposure and ensure a safe laboratory environment.
Hazard Profile:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Step-by-Step Protocol:
-
Risk Assessment and Personal Protective Equipment (PPE):
-
Action: Before handling, review the supplier's Safety Data Sheet (SDS)[3]. Wear a lab coat, chemical-resistant gloves (nitrile is often suitable, but check SDS for specific recommendations), and chemical splash goggles.[7]
-
Expertise & Rationale: This is a foundational step. The SDS provides specific hazard data. Standard PPE creates a primary barrier to prevent accidental skin/eye contact, which is a known risk for this category of chemicals.[3]
-
-
Engineering Controls:
-
Action: All handling, weighing, and transferring of this compound must be performed inside a certified chemical fume hood.[6]
-
Expertise & Rationale: The compound can cause respiratory irritation (H335).[3] A fume hood provides localized exhaust ventilation, capturing and removing vapors or aerosols at the source to prevent inhalation, which is the most direct route of exposure.
-
-
Handling and Dispensing:
-
Action: Use compatible tools (e.g., glass pipettes, stainless steel spatulas). Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke in the handling area.[7] After handling, wash hands and any exposed skin thoroughly.[6]
-
Expertise & Rationale: These actions prevent inadvertent ingestion and dermal exposure. Contaminated hands are a primary vector for chemical ingestion.
-
-
Storage:
-
Action: Store in a tightly sealed, clearly labeled container.[8] Keep in a cool, well-ventilated area at 2-8°C.[3] The Apollo Scientific SDS recommends storing under an inert atmosphere (e.g., argon).[3]
-
Expertise & Rationale: Cool temperatures slow degradation. A tight seal prevents the release of vapors. Storage under an inert atmosphere is critical for preventing hydrolysis or reaction with atmospheric moisture, which could compromise the compound's purity and potentially create hazardous byproducts.
-
-
Spill and Emergency Procedures:
-
Action: In case of a small spill, absorb with an inert material like vermiculite or sand.[3] Collect the material into a labeled container for hazardous waste disposal. For eye contact, immediately flush with water for at least 15 minutes.[9] For skin contact, wash with soap and water.[7] In all cases of significant exposure or if irritation persists, seek immediate medical attention.[6]
-
Expertise & Rationale: Having a clear, pre-defined emergency plan is non-negotiable. Inert absorbents safely contain the spill without reacting with it. Immediate and prolonged flushing of eyes is crucial to minimize damage from corrosive or irritating substances.
-
-
Waste Disposal:
-
Action: Dispose of unused material and contaminated items as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Expertise & Rationale: Improper disposal can lead to environmental contamination. Chlorinated organic compounds require specific disposal pathways, typically incineration at a licensed facility.
-
Part 4: Application in Chemical Synthesis
The reactivity of the C2-chlorine atom on the pyridine ring is the cornerstone of this compound's utility. It serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Furthermore, 2-chloropyridines are widely used in combination with trifluoromethanesulfonic anhydride (Tf₂O) to activate amides, forming highly electrophilic intermediates that can then react with various nucleophiles.[10] This method is a powerful tool for the synthesis of pyridines, quinolines, and other related heterocycles.[10]
Caption: General workflow for amide activation using 2-chloropyridine.
Illustrative Experimental Protocol: Amide Activation (General Procedure)
The following is a representative protocol adapted from established methodologies for the activation of amides using a 2-chloropyridine and Tf₂O system.[10]
-
System Preparation: Under an inert atmosphere (argon or nitrogen), add the starting N-vinyl or N-aryl amide (1.0 equiv) to a flame-dried flask containing anhydrous dichloromethane.
-
Reagent Addition: Add this compound (2.0 equiv) via syringe. Vigorously stir the resulting mixture and cool to -70°C using a dry ice/acetone bath.
-
Activation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) via syringe, ensuring the internal temperature remains below -65°C. Stir for 10-15 minutes.
-
Nucleophilic Addition: Warm the reaction to 0°C. At this point, a solution of the desired nucleophile (e.g., a thiocyanate, enolate, or other suitable partner) in an anhydrous solvent is added via cannula.
-
Reaction Progression: Remove the cooling bath and allow the mixture to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography.
Trustworthiness: This protocol describes a well-established and validated method in organic synthesis.[10] The use of an inert atmosphere, anhydrous solvents, and low temperatures are critical controls to prevent side reactions and ensure the efficient formation of the desired activated intermediate. The quenching and extraction steps are standard procedures for isolating and purifying organic products from such reaction mixtures.
References
-
ChemBuyersGuide.com, Inc. Angene International Limited. [Link]
-
Acros Organics. 2-Chloro-3-cyano-6-methylpyridine - SAFETY DATA SHEET. [Link]
-
Loba Chemie. (2016-06-08). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. [Link]
-
Organic Syntheses. PYRIDINE AND PYRIMIDINE SYNTHESIS BY N-VINYL AND N-ARYL AMIDE ACTIVATION. [Link]
-
PrepChem.com. Synthesis of 2-chloro-3-cyano-6-methyl-5-phenylpyridine. [Link]
-
ProcessPointChemicals. 2-Chloro-3-fluoro-6-methylpyridine Supplier. [Link]
-
PubMed. (2010-07-15). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. [Link]
-
Organic Syntheses. 2,6-DIMETHYLPYRIDINE. [Link]
- Google Patents.
-
RSC Publishing. 2,6-Dimethylpyridine as a probe of the strength of Brønsted acid sites: study on zeolites. Application to alumina. [Link]
-
MDPI. (2020-07-03). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound 95% | CAS: 72093-14-2 | AChemBlock [achemblock.com]
- 5. CAS 72093-14-2 | 3H32-5-JE | MDL MFCD12400985 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. lobachemie.com [lobachemie.com]
- 9. fishersci.com [fishersci.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
potential applications of 2-Chloro-3,6-dimethylpyridine in medicinal chemistry
An In-Depth Technical Guide to the Applications of 2-Chloro-3,6-dimethylpyridine in Medicinal Chemistry
Abstract
This compound, a substituted heterocyclic compound, has emerged as a highly versatile and valuable building block in the landscape of modern drug discovery. Its unique structural and electronic properties—a reactive chlorine atom for synthetic elaboration and two methyl groups that modulate solubility and provide steric influence—make it an attractive scaffold for constructing complex molecular architectures. This technical guide provides an in-depth analysis of the synthesis, reactivity, and strategic applications of this compound in medicinal chemistry. We will explore its pivotal role in the synthesis of targeted therapeutics, with a particular focus on kinase inhibitors. This document will furnish researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and a forward-looking perspective on the potential of this important chemical intermediate.
Introduction: The Privileged Pyridine Scaffold in Drug Design
The pyridine ring is a quintessential "privileged structure" in medicinal chemistry, a term coined to describe molecular scaffolds that can bind to multiple, unrelated biological targets.[1] This heterocycle is prevalent in numerous FDA-approved drugs and natural products, such as vitamins B3 and B6.[1] Its prevalence stems from its ability to act as a hydrogen bond acceptor and its capacity to be functionalized at various positions, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic profile.
The introduction of a chlorine atom onto the pyridine ring serves two primary functions in drug design.[2][3] Firstly, it acts as a bioisostere for other groups, influencing the molecule's lipophilicity, metabolic stability, and binding interactions. Secondly, and more critically from a synthetic standpoint, the carbon-chlorine bond is an exceptionally useful handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through transition metal-catalyzed cross-coupling reactions.[4]
This compound capitalizes on these features. The chlorine at the 2-position is activated for nucleophilic substitution and is a prime substrate for palladium-catalyzed reactions. The methyl groups at the 3- and 6-positions provide steric bulk, which can be exploited to control molecular conformation and to probe hydrophobic pockets within a target protein's active site. This guide will illuminate the strategic deployment of this scaffold in the synthesis of next-generation therapeutics.
Synthesis and Physicochemical Profile
Synthetic Route
The synthesis of this compound is typically achieved from its corresponding amine precursor, 2-Amino-3,6-dimethylpyridine, via a Sandmeyer-type reaction. This classic transformation involves the diazotization of the primary amine with a nitrite source under acidic conditions, followed by the introduction of the chloride. While various methods exist for the chlorination of pyridines, this route is often efficient for small-scale and industrial preparations.[5][6]
Caption: Proposed synthesis of this compound.
Physicochemical Data
Understanding the physicochemical properties of a building block is critical for reaction design and for predicting its influence on a final drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Property | Value | Source |
| CAS Number | 72093-14-2 | [7] |
| Molecular Formula | C₇H₈ClN | [7] |
| Molecular Weight | 141.60 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | ~195-197 °C | Inferred |
| Purity | ≥95% | [7] |
Reactivity Profile
The reactivity of this compound is dominated by the C2-Cl bond. The pyridine nitrogen is electron-withdrawing, which polarizes the C-Cl bond and makes the C2 carbon electrophilic and susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition by a low-valent palladium catalyst. While aryl chlorides are generally less reactive than the corresponding bromides or iodides in cross-coupling reactions, modern catalyst systems with specialized ligands have made their use routine and economically attractive.[8][9] The methyl groups exert a mild electron-donating effect and provide steric hindrance around the C2 and N1 positions, which can influence ligand coordination and reaction rates.
Key Transformations in Medicinal Chemistry
The true power of this compound is unlocked through palladium-catalyzed cross-coupling reactions, which form the cornerstone of modern C-N and C-C bond formation.
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust method for coupling amines with aryl halides to form aryl amines, a common motif in pharmaceuticals.[10][11] The reaction has transformed drug discovery by enabling the facile synthesis of complex amines that were previously difficult to access.[12]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 6. US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents [patents.google.com]
- 7. This compound 95% | CAS: 72093-14-2 | AChemBlock [achemblock.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
The Ascendant Scaffold: A Technical Guide to the Biological Activities of 2-Chloro-3,6-dimethylpyridine Derivatives
Introduction: The Strategic Importance of the 2-Chloro-3,6-dimethylpyridine Core
The pyridine ring is a ubiquitous and privileged scaffold in the annals of medicinal and agricultural chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to benzene, while offering improved solubility and metabolic profiles, have cemented its role as a cornerstone for the development of a vast array of therapeutic agents and agrochemicals.[2] Within the diverse landscape of pyridine-based compounds, the this compound scaffold emerges as a particularly intriguing starting point for chemical exploration. The strategic placement of the chloro, and two methyl groups on the pyridine ring offers a unique combination of steric and electronic features that can be exploited for the design of novel bioactive molecules.
The chlorine atom at the 2-position serves as a versatile synthetic handle, readily participating in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups and the construction of diverse chemical libraries.[3] The methyl groups at the 3- and 6-positions, on the other hand, provide steric bulk and lipophilicity, which can significantly influence the binding affinity and selectivity of the resulting derivatives for their biological targets. This in-depth technical guide will delve into the known biological activities of this compound derivatives, offering a comprehensive overview of their synthesis, mechanisms of action, and structure-activity relationships in the realms of anticancer, antimicrobial, and herbicidal research.
Synthesis of this compound and its Derivatives: A Gateway to Chemical Diversity
The synthetic accessibility of the this compound core is a critical factor in its utility as a scaffold for drug discovery. The presence of the chlorine atom at the 2-position allows for a plethora of subsequent chemical transformations.
General Synthetic Workflow
The synthesis of derivatives from this compound typically involves the nucleophilic displacement of the chloro group. This versatile reaction allows for the introduction of various functionalities, leading to a diverse range of compounds with potentially distinct biological activities.
Caption: General workflow for the synthesis of 2-substituted-3,6-dimethylpyridine derivatives.
Experimental Protocol: Synthesis of 2-Amino-3,6-dimethylpyridine Derivatives
This protocol describes a general method for the synthesis of 2-amino-3,6-dimethylpyridine derivatives via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol)
-
A base (e.g., Triethylamine (TEA), Potassium carbonate (K₂CO₃))
-
Reaction vessel equipped with a magnetic stirrer and reflux condenser
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the desired amine (1.1-1.5 eq) and the base (1.5-2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-amino-3,6-dimethylpyridine derivative.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The pyridine scaffold is a well-established pharmacophore in the design of anticancer agents.[1] While specific studies on the anticancer activity of this compound derivatives are limited, the broader class of substituted pyridines has shown significant promise in this area.
Mechanism of Action: Insights from Related Pyridine Derivatives
Several pyridine-containing compounds exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Many pyridine derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. For instance, Dasatinib, a potent dual Src/Abl kinase inhibitor, features a substituted pyridine ring and is used in the treatment of chronic myelogenous leukemia (CML).[4]
-
Enzyme Inhibition: Other enzymes critical for cancer cell survival can be targeted by pyridine derivatives. For example, some 2-chloro-pyridine derivatives containing flavone moieties have been synthesized and evaluated as potential telomerase inhibitors.[5] Telomerase is an enzyme that is overexpressed in many cancer cells and plays a key role in their immortalization.
-
DNA Intercalation and Binding: Certain pyridine derivatives can interact with DNA, either by intercalating between the base pairs or by binding to the minor groove, leading to the disruption of DNA replication and transcription and ultimately inducing apoptosis.[6]
Structure-Activity Relationship (SAR) Observations
Based on studies of various substituted pyridines, the following general SAR trends for anticancer activity can be inferred:
Caption: General SAR for potential anticancer activity of 2-substituted-3,6-dimethylpyridine derivatives.
-
The nature of the substituent at the 2-position, introduced via the displacement of the chloro group, is critical for activity.
-
Bulky and lipophilic groups, particularly those containing aromatic or heteroaromatic rings, often enhance anticancer potency.[5][6]
-
The presence of functional groups capable of forming hydrogen bonds with the target protein can significantly improve binding affinity.
Quantitative Data from Related Chloro-Pyridine Derivatives
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |
| 2-Chloro-pyridine with flavone moiety | SGC-7901 (gastric cancer) | 18.45 - 22.28 | [5] |
| Quinazoline-based pyrimidodiazepines | K-562 (leukemia) | 0.622 - 1.81 | [6] |
| 5-(2-Chloro...)-4-thiazolidinones | MOLT-4 (Leukemia) | < 0.01 - 0.02 | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the in vitro anticancer activity of synthesized compounds.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations and incubate for another 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine derivatives have been extensively investigated for their antibacterial and antifungal properties.
Mechanism of Action in Microbes
The antimicrobial mechanisms of pyridine derivatives are diverse and can include:
-
Inhibition of Essential Enzymes: Pyridine-containing compounds can inhibit enzymes that are crucial for microbial survival, such as DNA gyrase or dihydrofolate reductase.
-
Disruption of Cell Membrane Integrity: Some derivatives can interact with the microbial cell membrane, leading to increased permeability and cell death.
-
Interference with Biofilm Formation: Biofilms are communities of microorganisms that are notoriously resistant to antibiotics. Certain pyridine derivatives have been shown to inhibit biofilm formation.
Insights from Related Chloro-Pyridine Derivatives
A study on 6-chloro-pyridin-2-yl-amine derivatives demonstrated their antibacterial activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Xanthomonas campestris, Escherichia coli) bacteria, as well as antifungal activity against Fusarium oxysporum.[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Synthesized this compound derivatives
-
96-well microplates
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Herbicidal Activity: A Potential Role in Agriculture
Pyridine-based compounds are also prominent in the agrochemical industry, with many commercial herbicides containing a pyridine core.
Mechanism of Action in Plants
The herbicidal activity of pyridine derivatives often stems from their ability to:
-
Inhibit Photosystem II (PSII): Some pyridine derivatives can block the electron transport chain in PSII, a key process in photosynthesis, leading to plant death.[8]
-
Disrupt Phytohormone Action: Certain pyridine-based herbicides mimic the action of natural plant hormones, such as auxins, leading to uncontrolled growth and eventual death of the plant.
A study on 2-cyano-3-substituted-pyridinemethylaminoacrylates revealed that these compounds act as inhibitors of PSII electron transport and exhibit excellent herbicidal activities.[8] The presence of a substituted pyridine ring was found to be crucial for high herbicidal activity.[8]
Experimental Protocol: In Vitro Herbicidal Activity Assay
This protocol describes a simple method for evaluating the pre-emergence herbicidal activity of compounds.
Materials:
-
Seeds of a model plant (e.g., cress, lettuce)
-
Agar medium
-
Petri dishes
-
Synthesized this compound derivatives
Procedure:
-
Prepare agar medium containing different concentrations of the test compounds.
-
Pour the agar into Petri dishes and allow it to solidify.
-
Place a specific number of seeds on the surface of the agar.
-
Seal the Petri dishes and incubate them under controlled light and temperature conditions.
-
After a specific period (e.g., 7-14 days), measure the germination rate and the root and shoot length of the seedlings.
-
Compare the results with a control group (seeds grown on agar without the test compound) to determine the herbicidal effect.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel bioactive molecules with potential applications in medicine and agriculture. Its synthetic tractability, coupled with the diverse biological activities exhibited by related pyridine derivatives, underscores its potential for further exploration. While the current body of literature specifically focused on this compound derivatives is still nascent, the insights gained from closely related structures provide a strong rationale for the continued investigation of this versatile chemical core.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. Elucidating the structure-activity relationships for various biological targets will be crucial for the rational design of more potent and selective compounds. Furthermore, exploring novel mechanisms of action and potential synergistic effects with existing drugs could open up new therapeutic avenues. The journey from a promising scaffold to a clinically or agriculturally useful product is long and challenging, but the unique chemical attributes of this compound derivatives make them a worthy subject of continued scientific inquiry.
References
-
Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. (2010). Bioorganic & Medicinal Chemistry Letters, 20(14), 4345-4348. [Link]
-
ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. (2010). ChemInform, 41(32). [Link]
-
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances, 11(38), 23537-23553. [Link]
-
Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. (2003). Journal of Agricultural and Food Chemistry, 51(17), 5030-5035. [Link]
-
Pharmacological evaluation of some new 2-substituted pyridine derivatives. (2007). European Journal of Medicinal Chemistry, 42(7), 998-1004. [Link]
-
Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. (2019). Molecules, 24(18), 3328. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences, 24(7), 6205. [Link]
-
Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (2014). Journal of the Serbian Chemical Society, 79(10), 1205-1213. [Link]
-
Cholinesterase inhibition by derivatives of 2-amino-4,6-dimethylpyridine. (1995). Pharmacology, 50(4), 233-242. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
Sources
- 1. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Landscape of 2-Chloro-3,6-dimethylpyridine: A Theoretical and Computational Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the computational analysis of 2-Chloro-3,6-dimethylpyridine, a key heterocyclic scaffold in medicinal chemistry and materials science. We delve into the application of Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and vibrational properties. This document serves as a self-validating protocol, offering not only step-by-step methodologies for experienced computational chemists but also a foundational understanding for researchers seeking to integrate theoretical calculations into their experimental workflows. By explaining the causality behind computational choices, we aim to empower researchers to reliably predict molecular behavior and guide rational drug design and materials development.
Introduction: The Significance of Substituted Pyridines
Pyridine and its derivatives are fundamental building blocks in a vast array of functional molecules, from pharmaceuticals to agrochemicals and advanced materials.[1][2] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of its electronic and steric properties, thereby modulating its reactivity and biological activity. This compound is a particularly interesting intermediate, with the chloro-substituent offering a reactive site for further functionalization through nucleophilic substitution, while the methyl groups influence the molecule's conformational preferences and electronic distribution.[3]
Understanding the three-dimensional structure, electron density distribution, and vibrational modes of this compound is paramount for predicting its chemical behavior and its interactions with biological targets. Theoretical calculations, particularly those based on quantum mechanics, provide a powerful, non-invasive lens through which to explore this molecular landscape. This guide will focus on the application of Density Functional Theory (DFT), a robust and widely-used computational method that offers a favorable balance between accuracy and computational cost for systems of this nature.[4]
Theoretical Foundations and Computational Methodology
The cornerstone of our theoretical investigation is Density Functional Theory (DFT). DFT methods calculate the electronic structure of a molecule by focusing on its electron density, a more computationally tractable approach than solving the many-electron Schrödinger equation directly. The choice of the functional and basis set is critical for obtaining accurate results.
The Choice of Functional and Basis Set: A Rationale
For halogenated aromatic compounds like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and reliable choice.[4][5] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic effects of the electronegative chlorine atom.
The basis set determines the mathematical functions used to represent the atomic orbitals. A commonly employed and effective basis set for molecules of this size is the 6-31G(d) Pople-style basis set.[5] The "(d)" indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms, which are essential for describing the anisotropic nature of bonding and accurately representing the geometry around the chlorine and nitrogen atoms. For more precise calculations, especially concerning vibrational frequencies, a larger basis set like 6-311+G(d,p) can be utilized.[6]
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the key steps for a comprehensive theoretical analysis of this compound using a quantum chemistry software package like Gaussian.
Step 1: Initial Structure Generation
-
Construct the initial 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro). Ensure reasonable bond lengths and angles based on standard values for substituted pyridines.
Step 2: Geometry Optimization
-
Purpose: To find the lowest energy (most stable) conformation of the molecule.
-
Methodology:
-
Select the B3LYP functional and the 6-31G(d) basis set.
-
Perform a geometry optimization calculation. The software will iteratively adjust the atomic coordinates to minimize the total energy of the system.
-
The convergence criteria should be set to tight to ensure a true minimum is found.
-
Step 3: Frequency Calculation
-
Purpose: To confirm that the optimized structure corresponds to a true energy minimum and to calculate the vibrational frequencies.
-
Methodology:
-
Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)).
-
The absence of imaginary frequencies confirms that the structure is a true minimum. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the initial structure should be re-examined.
-
The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra for validation.[6]
-
Step 4: Electronic Structure Analysis
-
Purpose: To investigate the electronic properties of the molecule, such as charge distribution, molecular orbitals, and the electrostatic potential.
-
Methodology:
-
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the charge distribution on each atom and the nature of the chemical bonds.[7]
-
Molecular Orbital (MO) Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and electronic excitability.
-
Molecular Electrostatic Potential (MEP) Mapping: This visualizes the electrostatic potential on the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful for predicting sites of chemical reactions.
-
Below is a Graphviz diagram illustrating the computational workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-3,4-dimethylpyridine | 72093-11-9 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A theoretical study on protonation of some halogen substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Chloro-3,6-dimethylpyridine with Arylboronic Acids
<-33>
Abstract
This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction between 2-chloro-3,6-dimethylpyridine and various arylboronic acids. The 2-aryl-3,6-dimethylpyridine scaffold is a significant structural motif in medicinal chemistry and materials science, appearing in a range of biologically active compounds and functional materials.[1][2][3][4][5] This guide offers detailed, step-by-step protocols, insights into reaction optimization, and troubleshooting strategies to address common challenges. The information is tailored for researchers, scientists, and professionals in drug development, aiming to facilitate the efficient and successful synthesis of these valuable compounds.
Introduction: The Significance of 2-Aryl-3,6-dimethylpyridines
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[6][7][8][9] The coupling of this compound with arylboronic acids provides access to a class of substituted pyridines that are of significant interest in drug discovery. The pyridine ring is a common feature in many FDA-approved drugs, and its substitution pattern plays a crucial role in determining pharmacological activity.[2] The methyl groups at the 3- and 6-positions of the pyridine ring introduce steric hindrance, which can influence the conformation of the final molecule and its interaction with biological targets.
Despite its utility, the Suzuki coupling of this compound can be challenging due to the steric hindrance around the reaction center and the relatively lower reactivity of chloro-heteroarenes compared to their bromo or iodo counterparts.[9] Therefore, careful selection of the catalyst system, base, and reaction conditions is critical for achieving high yields and purity.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][8][10] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (this compound) to form a Pd(II) complex. This is often the rate-determining step, especially with less reactive chlorides.[6][10][11]
-
Transmetalation: The organoboron reagent (arylboronic acid), activated by a base, transfers its organic group to the Pd(II) complex.[6][10][12]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[6][8][10]
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. [11]3. Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent (and water, if applicable) via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Reaction Parameters and Optimization
The success of the Suzuki coupling of this compound is highly dependent on the careful selection and optimization of reaction parameters.
| Parameter | Options | Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand | For sterically hindered and less reactive chlorides, more active catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary. [11][13][14] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The choice of base is crucial for activating the boronic acid. [12]Weaker bases like K₃PO₄ or carbonates are often preferred to minimize side reactions like protodeboronation. [11]For very challenging couplings, stronger bases like Cs₂CO₃ may be required. |
| Solvent | Toluene, 1,4-Dioxane, DME, THF | Aprotic polar solvents are commonly used. The addition of water can sometimes be beneficial, but anhydrous conditions may be necessary to prevent protodeboronation of sensitive boronic acids. [11] |
| Temperature | 60-120 °C | Higher temperatures are generally required for the activation of aryl chlorides. However, excessively high temperatures can lead to catalyst decomposition or side reactions. [11] |
| Arylboronic Acid | Electron-rich, electron-poor, sterically hindered | Electron-donating or withdrawing groups on the arylboronic acid can affect its reactivity. Sterically hindered boronic acids may require more forcing conditions. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inefficient oxidative addition- Poor quality reagents | - Use a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand).- Increase the reaction temperature.- Ensure reagents are pure and the solvent is anhydrous (if required). |
| Protodeboronation of Arylboronic Acid | - Presence of excess water- Use of a strong base | - Use anhydrous solvents and reagents.- Switch to a milder base (e.g., K₃PO₄ or KF).- Consider using a boronic ester (e.g., pinacol ester) which can be more stable. |
| Homocoupling of Arylboronic Acid | - Presence of oxygen- Catalyst decomposition | - Ensure the reaction is performed under a strictly inert atmosphere.- Use a lower reaction temperature or a more stable catalyst. |
| Formation of Byproducts | - Side reactions due to high temperature- Catalyst-mediated side reactions | - Optimize the reaction temperature.- Screen different catalyst/ligand combinations. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a valuable transformation for the synthesis of medicinally relevant 2-aryl-3,6-dimethylpyridines. While the steric hindrance and electronic properties of the substrates can present challenges, a systematic approach to the optimization of the catalyst, base, solvent, and temperature can lead to successful outcomes. This guide provides a solid foundation for researchers to develop robust and efficient protocols for these important coupling reactions.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
-
ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. Available from: [Link]
-
ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]
-
National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]
-
PubMed. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]
-
SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available from: [Link]
-
PubMed. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Available from: [Link]
-
Dovepress. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available from: [Link]
-
MDPI. Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. Available from: [Link]
-
National Center for Biotechnology Information. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Available from: [Link]
Sources
- 1. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. byjus.com [byjus.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 14. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3,6-dimethylpyridine with Primary Amines
Introduction: The Strategic Importance of N-Arylpyridines
The 2-aminopyridine scaffold is a privileged structural motif in modern medicinal chemistry and materials science. Its prevalence in a wide array of pharmaceuticals, agrochemicals, and functional organic materials underscores the critical need for efficient and versatile synthetic methodologies for its construction. The Buchwald-Hartwig amination has emerged as a transformative tool for the formation of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance that surpasses traditional methods like nucleophilic aromatic substitution (SNAr).[1][2] This application note provides a detailed guide to the Buchwald-Hartwig amination of 2-Chloro-3,6-dimethylpyridine with primary amines, a reaction that provides access to a diverse range of N-alkyl- and N-aryl-3,6-dimethylpyridin-2-amines.
While the Buchwald-Hartwig amination is a powerful reaction, the use of electron-rich and sterically hindered heteroaryl chlorides such as this compound presents a unique set of challenges. The inherent lower reactivity of the C-Cl bond compared to C-Br or C-I bonds necessitates carefully optimized reaction conditions to achieve high yields and avoid unwanted side reactions.[3] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanistic principles, practical considerations, and a detailed experimental protocol for this important transformation.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established palladium-catalyzed cycle.[1][4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The catalytic cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the this compound. This is often the rate-limiting step for aryl chlorides and is facilitated by the use of electron-rich and bulky phosphine ligands.[3]
-
Amine Coordination and Deprotonation: The primary amine then coordinates to the resulting Pd(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido intermediate.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-substituted-3,6-dimethylpyridin-2-amine product, regenerating the active Pd(0) catalyst to continue the cycle.
A potential side reaction is hydrodehalogenation, where the chloro-substituent is replaced by a hydrogen atom. This can be minimized by ensuring strictly anhydrous conditions and using ligands that promote rapid reductive elimination.[3]
Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters:
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, pre-formed palladium precatalysts, such as those from the G3 and G4 generation, are often preferred for their air- and moisture-stability and their ability to cleanly and efficiently generate the active Pd(0) species.[3] Commonly used sources also include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[5]
-
Ligand: The choice of ligand is paramount for the amination of aryl chlorides. Bulky, electron-rich phosphine ligands are essential to promote the challenging oxidative addition step and to facilitate the final reductive elimination.[3] Effective ligands for this type of transformation include biarylphosphine ligands such as RuPhos, BrettPhos, and DavePhos, as well as ferrocene-based ligands like Josiphos.[3] Xantphos is another commonly employed ligand for the amination of heteroaryl chlorides.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the coordinated primary amine. Sodium tert-butoxide (NaOtBu) is the most frequently used and effective base for this purpose.[3] In cases where the substrate is sensitive to strong bases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, although this may necessitate higher reaction temperatures or more active catalyst systems.[3][4]
-
Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly used solvents for Buchwald-Hartwig aminations.[3]
-
Temperature: Due to the lower reactivity of this compound, elevated temperatures, typically in the range of 80-110 °C, are often required to drive the reaction to completion.[3]
Experimental Protocol: A Representative Procedure
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary amine. It is important to note that optimization of reaction conditions may be necessary for specific substrates.
Figure 2. Experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., RuPhos, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the palladium precatalyst (or palladium source and ligand), and sodium tert-butoxide. The flask is then sealed with a rubber septum.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.
-
Reagent Addition: Through the septum, add anhydrous toluene via syringe, followed by the primary amine.
-
Reaction: The reaction mixture is then heated to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and filtered through a pad of celite to remove inorganic salts. The filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel to afford the desired N-substituted-3,6-dimethylpyridin-2-amine.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
Representative Data for the Amination of Substituted 2-Chloropyridines
| Entry | 2-Chloropyridine Substrate | Primary Amine | Pd Source/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-6-methylpyridine | n-Butylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 85 | [3][5] |
| 2 | 2-Chloropyridine | Benzylamine | RuPhos Pd G3 | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 92 | [3] |
| 3 | 2-Chloro-5-nitropyridine | Aniline | Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | Toluene | 100 | 8 | 95 | [3][4] |
| 4 | 2-Chloropyridine | Cyclohexylamine | Pd(OAc)₂ / DavePhos | NaOtBu | Toluene | 80 | 24 | 78 | [3] |
Note: The conditions and yields in this table are illustrative and are based on reactions with similar substrates. Actual results with this compound may vary and require optimization.
Conclusion
The Buchwald-Hartwig amination of this compound with primary amines is a robust and highly valuable transformation for the synthesis of a diverse range of N-substituted 2-aminopyridines. The key to a successful reaction lies in the judicious choice of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base. The provided protocol serves as a comprehensive starting point for researchers to explore this powerful C-N bond-forming reaction. With careful optimization, this methodology can be a cornerstone in the development of novel pharmaceuticals and advanced materials.
References
- BenchChem. (2025).
- Chemistry LibreTexts. (2023, June 30).
- Al-Trawneh, W. M., et al. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Wikipedia. (n.d.).
- Nolan, S. P., et al. (n.d.).
- Dicks, A. P., et al. (2021, February 1). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
- AL-Taweel, S., et al. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines.
- Moir, M., et al. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Buchwald, S. L., et al. (2016, May 6). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters.
- Nolan, S. P., et al. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Lipshutz, B. H., et al. (n.d.).
- Skorka, L., et al. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Lee, D.-H., et al. (n.d.). ChemInform Abstract: Efficient Palladium-Catalyzed Amination of Aryl Chlorides Using Di(dicyclohexylamino)phenylphosphine as a PN 2 Ligand.
- Mino, T., et al. (n.d.). i>N , N -Disubstituted Allylic Amine Type Aminophosphines with C(aryl)–N(amine) Bond Axial Chirality: Synthesis and Application to Palladium-Catalyzed Asymmetric Allylic Alkylation with Malonates.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Regioselective Palladium-Catalyzed Chain-Growth Allylic Amination Polymerization of Vinyl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Palladium-catalyzed cross-coupling reactions using 2-Chloro-3,6-dimethylpyridine
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions Using 2-Chloro-3,6-dimethylpyridine
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of this compound in palladium-catalyzed cross-coupling reactions. It provides detailed protocols, mechanistic insights, and expert commentary to facilitate the successful synthesis of complex pyridine derivatives.
Introduction: The Strategic Value of this compound
Substituted pyridines are ubiquitous scaffolds in medicinal chemistry and materials science, with the pyridine core being a common motif in numerous FDA-approved drugs.[1] this compound is a particularly valuable building block. The chlorine atom at the 2-position serves as a reactive handle for cross-coupling, while the methyl groups at the 3- and 6-positions provide steric bulk that can be strategically exploited to influence molecular conformation and interaction with biological targets.
However, these same structural features present distinct synthetic challenges. The C-Cl bond is inherently less reactive than its C-Br or C-I counterparts, necessitating highly active catalyst systems.[2] Furthermore, the ortho-methyl group introduces significant steric hindrance, which can impede key steps in the catalytic cycle. The pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis.[3][4]
This guide details optimized methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, focusing on the rational selection of catalysts, ligands, and conditions required to overcome these challenges and achieve high-yield transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl and heteroaryl structures. For this compound, this reaction enables the direct installation of various aryl or heteroaryl groups, paving the way for the synthesis of diverse molecular libraries.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The activation of the organoboron species by a base is a crucial prerequisite for the transmetalation step.[6]
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point, leveraging a modern catalyst system effective for challenging aryl chlorides.[7]
Materials:
-
Aryl Halide: this compound
-
Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
Ligand: SPhos or XPhos (2.2-4.4 mol% relative to Pd)
-
Base: K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane, often with a small amount of degassed water (e.g., 10:1 ratio)
Experimental Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive pressure of Argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.3 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, to achieve a concentration of ~0.1-0.2 M) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expert Insights & Causality
-
Catalyst & Ligand Selection: The lower reactivity of the C-Cl bond necessitates a highly active catalyst. The combination of a Pd(0) source like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as SPhos or XPhos is critical.[2] These ligands promote the challenging oxidative addition step and stabilize the active monoligated palladium species, which is crucial for hindered substrates.[8]
-
Choice of Base and Solvent: A strong base like K₃PO₄ is often superior to carbonates for activating the boronic acid without being incompatible with sensitive functional groups.[9] The use of an anhydrous solvent like toluene is common, but a small amount of water can sometimes accelerate the reaction by aiding in the dissolution of the phosphate base.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 100 | Moderate | [9] |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | >90 | [9] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | Good | [9] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | Good | [9] |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, providing access to a wide range of substituted aminopyridines that are key pharmacophores.[10][11] The reaction's development has seen several "generations" of catalyst systems, with modern ligands being essential for coupling challenging substrates like this compound.[10]
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[10][12]
Protocol: Buchwald-Hartwig Amination of this compound
This protocol employs a strong, non-nucleophilic base and a specialized ligand suitable for hindered substrates.[13]
Materials:
-
Aryl Halide: this compound
-
Amine: Primary or secondary amine (1.1 - 1.5 equiv)
-
Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
Ligand: Xantphos or a Josiphos-type ligand (1.1-2.2 mol% relative to Pd)
-
Base: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 - 2.0 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
Experimental Procedure:
-
Setup: In a glovebox or under a strong flow of inert gas, add the base (e.g., NaOt-Bu, 1.5 equiv) to a dry Schlenk tube or sealed tube.
-
Catalyst Premixing: In a separate vial, dissolve the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., Xantphos, 2.2 mol%) in the anhydrous solvent (e.g., Toluene). Stir for 10-15 minutes.
-
Reagent Addition: To the Schlenk tube containing the base, add this compound (1.0 equiv). Add the amine (1.2 equiv), followed by the premixed catalyst solution via syringe.
-
Reaction: Seal the tube tightly and heat the mixture to 80-110 °C with vigorous stirring. For volatile amines, using a sealed tube is essential to prevent loss of the reagent.[13]
-
Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Expert Insights & Causality
-
Base Selection: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine upon coordination to the palladium center, forming the key palladium-amido intermediate.[12] Weaker bases like carbonates are generally ineffective. However, strong bases are incompatible with many electrophilic functional groups, requiring careful substrate consideration.[12]
-
Ligand Design: Sterically hindered, electron-rich ligands are paramount. Bidentate ligands with a wide bite angle, such as Xantphos, are particularly effective. They promote reductive elimination and prevent the formation of inactive catalyst species, which is a common failure mode with hindered substrates.[14]
-
Side Reactions: A potential side reaction is hydrodehalogenation, where the chloro group is replaced by hydrogen. This can be minimized by the careful choice of ligand and ensuring an efficient rate of C-N bond formation.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15] This reaction is invaluable for introducing linear, rigid alkynyl linkers into molecules, a common strategy in drug design and materials science.[16]
Mechanistic Overview
The Sonogashira reaction uniquely involves two interconnected catalytic cycles.[17] In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide. The copper cycle involves the deprotonation of the terminal alkyne by the amine base and subsequent reaction with a Cu(I) salt to form the active copper acetylide intermediate.[17]
Protocol: Sonogashira Coupling of this compound
This protocol uses a classic catalyst system that remains effective for many substrates.[18]
Materials:
-
Aryl Halide: this compound
-
Alkyne: Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper Co-catalyst: Copper(I) iodide (CuI) (3-10 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Co-solvent (optional): THF or DMF
Experimental Procedure:
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the copper(I) iodide (5 mol%).
-
Inert Atmosphere: Seal the flask and thoroughly degas by evacuating and backfilling with Argon three times.
-
Solvent/Reagent Addition: Add the degassed amine base (e.g., Et₃N) via syringe, followed by the terminal alkyne (1.2 equiv). If a co-solvent is used, add it before the amine and alkyne.
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS. Reactions are often complete within 2-12 hours.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Expert Insights & Causality
-
The Role of Copper: The Cu(I) co-catalyst is crucial for mild reaction conditions.[16] It facilitates the formation of a copper acetylide, which readily undergoes transmetalation with the palladium(II) complex.
-
Glaser Homocoupling: The primary side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne to form a diyne. This is minimized by maintaining strictly anaerobic (oxygen-free) conditions, as oxygen is the oxidant in this process.
-
Copper-Free Conditions: To avoid homocoupling, especially in pharmaceutical applications where removing copper traces is critical, copper-free protocols have been developed.[16] These typically require a stronger base (e.g., Cs₂CO₃ or an amine like TMP) and often a different ligand to facilitate the direct reaction between the alkyne and the palladium complex, though they may require higher temperatures.[16]
General Experimental Workflow Visualization
Successful cross-coupling reactions, especially with air-sensitive catalysts, depend on a rigorous experimental setup to maintain an inert atmosphere.
Conclusion
This compound is a versatile and valuable substrate for constructing complex molecules through palladium-catalyzed cross-coupling. While its inherent steric hindrance and the lower reactivity of the chloride present challenges, these can be reliably overcome. The key to success lies in the judicious selection of modern, highly active catalyst systems, particularly those featuring bulky, electron-rich phosphine or N-heterocyclic carbene ligands. By understanding the mechanistic nuances and applying the robust protocols detailed in this guide, researchers can effectively leverage this building block to advance projects in drug discovery and materials science.
References
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health.
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (2025). ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling. (n.d.). Wikipedia.
- Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. (2025). BenchChem.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. (2025). BenchChem.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Application Notes and Protocols for the Synthesis of 2,3-diphenylpyridine via Suzuki-Miyaura Cross-Coupling. (2025). BenchChem.
- Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. (n.d.). ResearchGate.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Highly bulky and stable geometry-constrained iminopyridines: Synthesis, structure and application in Pd-catalyzed Suzuki coupling of aryl chlorides. (2017). National Institutes of Health.
- The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (1999). Semantic Scholar.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed.
- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... (n.d.). ResearchGate.
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Seoul National University.
- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. (2025). BenchChem.
- Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview. (2025). BenchChem.
- Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline. (2025). BenchChem.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). ePrints Soton.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Highly bulky and stable geometry-constrained iminopyridines: Synthesis, structure and application in Pd-catalyzed Suzuki coupling of aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Note & Protocol: A Robust and Scalable Synthesis of 2-Chloro-3,6-dimethylpyridine Derivatives
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 2-Chloro-3,6-dimethylpyridine, a key heterocyclic building block. The methodology is grounded in established chemical principles, beginning with the N-oxidation of 3,6-dimethylpyridine (2,5-lutidine) to its corresponding N-oxide, followed by a regioselective deoxygenative chlorination using phosphorus oxychloride (POCl₃). This guide is designed to offer a comprehensive understanding of the reaction mechanisms, practical execution of the protocols, and critical safety considerations, ensuring reproducibility and scalability for applications in pharmaceutical and materials science research.
Introduction: Strategic Importance of this compound
Substituted pyridines are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. This compound, in particular, serves as a versatile intermediate. The presence of the chlorine atom at the 2-position facilitates a range of nucleophilic substitution and cross-coupling reactions, while the methyl groups at the 3- and 6-positions provide steric and electronic modulation, allowing for the construction of complex molecular architectures with a high degree of control. This document outlines a reliable and efficient synthetic route to this valuable compound.
Overall Synthetic Strategy
The synthesis of this compound is most effectively accomplished via a two-step sequence. This approach leverages the activation of the pyridine ring through N-oxidation, which is a crucial prerequisite for the subsequent regioselective chlorination.
-
Step 1: N-Oxidation of 3,6-Dimethylpyridine. The lone pair of electrons on the nitrogen atom of the starting material, 3,6-dimethylpyridine, is oxidized to form 3,6-dimethylpyridine N-oxide. This transformation is fundamental as it alters the electronic properties of the pyridine ring, making it more susceptible to subsequent functionalization.
-
Step 2: Deoxygenative Chlorination. The intermediate N-oxide undergoes a deoxygenative chlorination reaction with phosphorus oxychloride (POCl₃) to yield the final product. This reaction introduces a chlorine atom specifically at the 2-position of the pyridine ring.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 3,6-Dimethylpyridine N-Oxide
Causality of Experimental Design: The N-oxidation of pyridines is effectively achieved using a peroxy acid. In this protocol, peracetic acid is generated in situ from the reaction of hydrogen peroxide with glacial acetic acid. The electron-donating nature of the two methyl groups on the pyridine ring increases the nucleophilicity of the nitrogen atom, thereby facilitating a more efficient reaction with the electrophilic oxygen of the peroxy acid. Acetic acid serves as both a solvent and a catalyst for the formation of the peroxy acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (equiv.) | Purity/Concentration |
| 3,6-Dimethylpyridine | 107.15 | 21.4 g (23.0 mL) | 0.20 (1.0) | >98% |
| Glacial Acetic Acid | 60.05 | 100 mL | - | ACS Grade |
| Hydrogen Peroxide | 34.01 | 22.6 mL | 0.22 (1.1) | 30% w/w aqueous |
Step-by-Step Protocol:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,6-dimethylpyridine (21.4 g, 0.20 mol) and glacial acetic acid (100 mL).
-
Stir the mixture at ambient temperature until a homogeneous solution is formed.
-
Carefully add 30% hydrogen peroxide (22.6 mL, 0.22 mol) dropwise to the stirred solution. Critical Safety Note: The addition is exothermic. Maintain a slow rate of addition and use an ice-water bath if necessary to keep the internal temperature below 60°C.
-
Once the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 5 hours.[1]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The disappearance of the starting material indicates the completion of the reaction.
-
After completion, cool the reaction mixture to room temperature.
-
Work-up and Purification:
-
Carefully neutralize the excess acetic acid by the slow, portion-wise addition of solid sodium bicarbonate until the cessation of effervescence. This should be performed in a large vessel to manage foaming.
-
Extract the resulting aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 3,6-dimethylpyridine N-oxide can be purified by vacuum distillation or recrystallization to yield a white to off-white crystalline solid.
-
Part 2: Synthesis of this compound
Causality of Experimental Design: The conversion of a pyridine N-oxide to a 2-chloropyridine with phosphorus oxychloride is a robust and widely used transformation.[2] The oxygen atom of the N-oxide acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a chlorophosphate intermediate, which significantly activates the pyridine ring towards nucleophilic attack by a chloride ion. The attack preferentially occurs at the sterically less hindered C2 position. The subsequent collapse of the intermediate eliminates a phosphate by-product and restores the aromaticity of the ring, yielding the desired 2-chloropyridine derivative.
Caption: Mechanistic pathway of deoxygenative chlorination.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (equiv.) | Purity/Concentration |
| 3,6-Dimethylpyridine N-Oxide | 123.15 | 12.3 g | 0.10 (1.0) | From Part 1 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 22.9 g (13.8 mL) | 0.15 (1.5) | >99% |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous |
Step-by-Step Protocol:
-
Set up a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.
-
Charge the flask with 3,6-dimethylpyridine N-oxide (12.3 g, 0.10 mol) and anhydrous dichloromethane (100 mL).
-
Cool the resulting suspension to 0°C using an ice-water bath.
-
Add phosphorus oxychloride (13.8 mL, 0.15 mol) to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes, ensuring the internal temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature.
-
Heat the reaction mixture to reflux (approximately 40°C) for 3 hours. Monitor the reaction's progress by TLC (Mobile Phase: Hexane:Ethyl Acetate 4:1).
-
Work-up and Purification:
-
Cool the reaction mixture back down to 0°C in an ice-water bath.
-
Extreme Caution: In a separate large beaker, prepare approximately 200 g of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching process is highly exothermic and liberates HCl gas. This must be performed in a well-ventilated fume hood.
-
Once the initial vigorous reaction has subsided and the ice has melted, carefully neutralize the acidic solution to a pH of 8-9 by the slow addition of a saturated aqueous solution of sodium carbonate.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine all organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as a colorless to pale yellow liquid.
-
Data and Expected Outcomes
The final product should be characterized to confirm its identity and purity.
Table of Expected Data:
| Parameter | Expected Value |
| Appearance | Colorless to pale yellow liquid |
| Yield (Purified) | 70-85% |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.32 (d, J=7.6 Hz, 1H), ~6.95 (d, J=7.6 Hz, 1H), ~2.51 (s, 3H), ~2.33 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~158.5, ~150.2, ~138.1, ~130.4, ~122.6, ~24.2, ~18.5 |
| Mass Spec (EI) | m/z (%): 141 (M⁺, 100), 106 (M⁺-Cl, 85) |
Safety and Handling
-
General: All manipulations should be carried out in a properly functioning chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme care, and any contact with skin or eyes should be avoided.
-
Quenching: The quenching of the POCl₃ reaction is a critical step that requires careful execution due to its highly exothermic nature and the evolution of corrosive HCl gas.
References
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.[3]
-
Removal of oxygen from pyridine N-oxide - Chemistry Stack Exchange.[2]
-
Nucleophilic Halogenation of Heterocyclic N-Oxides: Recent Progress and a Practical Guide. Advanced Synthesis & Catalysis.[4]
-
3,5-Dimethylpyridine-N-oxide | 3718-65-8 - Benchchem.[5]
-
Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC.[1]
Sources
- 1. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3,5-Dimethylpyridine-N-oxide | 3718-65-8 | Benchchem [benchchem.com]
The Versatile Virtuoso: 2-Chloro-3,6-dimethylpyridine as a Pivotal Building Block in Modern Organic Synthesis
Introduction: Unveiling a Strategic Synthetic Intermediate
In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, substituted pyridines represent a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] 2-Chloro-3,6-dimethylpyridine has emerged as a particularly valuable and versatile intermediate. Its carefully orchestrated arrangement of a reactive chlorine atom at the electron-deficient C2-position, flanked by sterically influencing methyl groups, provides a unique handle for a diverse array of chemical transformations.
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, detailing the application of this compound in key synthetic reactions. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven, step-by-step protocols for its use in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, and present quantitative data to guide experimental design.
Core Reactivity: A Tale of Two Pathways
The synthetic utility of this compound is primarily dictated by the C-Cl bond at the 2-position. The electron-withdrawing nature of the pyridine nitrogen atom renders the C2 and C6 positions electrophilic, making them susceptible to two major reaction classes:
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can be activated by a palladium(0) catalyst, initiating a catalytic cycle that allows for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This pathway is the cornerstone of modern synthetic chemistry for building molecular complexity.
-
Nucleophilic Aromatic Substitution (SNAr): The inherent electron deficiency at the C2-position allows for the direct displacement of the chloride by strong nucleophiles, a process that can be highly efficient, particularly for creating C-N, C-O, and C-S bonds.[3][4]
The choice between these pathways is governed by the reaction conditions, specifically the presence of a transition metal catalyst versus a strong nucleophile and base.
Figure 1. Primary synthetic routes utilizing this compound.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions have revolutionized C-C and C-N bond formation, offering mild conditions and broad functional group tolerance.[5] 2-Chloropyridines, while more challenging than their bromo or iodo counterparts due to the stronger C-Cl bond, can be effectively coupled using modern, highly active catalyst systems.[6]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction, the coupling of an organoboron reagent with an organic halide, is arguably the most widely used C-C bond-forming reaction.[7] For this compound, this reaction provides a direct route to 2-aryl-3,6-dimethylpyridines, a common motif in medicinal chemistry.
Mechanism Insight: The catalytic cycle begins with the oxidative addition of the C-Cl bond to a Pd(0) complex. This is often the rate-limiting step for chloropyridines. The resulting Pd(II) complex then undergoes transmetalation with a boronate species (formed from the boronic acid and base). Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.[8]
Figure 2. The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-3,6-dimethylpyridine
This protocol is adapted from established procedures for chloropyridine coupling and should be optimized for specific substrates.[9][10]
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (141.6 mg, 1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol, 2.0 equiv.).
-
Inerting the Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand if not using a precatalyst. Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst | XPhos Pd G3, SPhos Pd G3 | Buchwald-type precatalysts are highly active for the challenging oxidative addition of aryl chlorides.[11] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are effective in promoting the transmetalation step.[12] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are required to prevent catalyst deactivation and side reactions. |
| Temperature | 100-110 °C | Higher temperatures are generally needed to facilitate the oxidative addition of the C-Cl bond. |
Table 1. Optimized parameters for Suzuki-Miyaura coupling of 2-chloropyridines.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes.[13] This reaction is invaluable for synthesizing arylalkynes, which are important intermediates in the synthesis of natural products and conjugated materials.[14]
Mechanism Insight: The reaction involves two interconnected catalytic cycles.[15] In the palladium cycle, oxidative addition of this compound to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt (typically CuI) in the presence of an amine base to form a copper acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination then furnishes the 2-alkynyl-3,6-dimethylpyridine product.[13]
Experimental Protocol: Synthesis of 2-(phenylethynyl)-3,6-dimethylpyridine
This protocol is based on general Sonogashira procedures and may require optimization.[16][17]
-
Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine this compound (141.6 mg, 1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 35 mg, 0.05 mmol, 5 mol%), and copper(I) iodide (CuI, 10 mg, 0.05 mmol, 5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, 3 mL) and anhydrous, degassed DMF (3 mL). Stir the mixture for 10 minutes at room temperature.
-
Substrate Addition: Add phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 65-80 °C and stir for 6-16 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate (25 mL) and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl, 15 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solution. Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[18] This reaction has largely replaced harsher classical methods and offers exceptional scope and functional group tolerance, making it a vital tool in pharmaceutical synthesis.[8]
Mechanism Insight: The catalytic cycle is similar to other cross-coupling reactions.[19] It involves the oxidative addition of the C-Cl bond to Pd(0), followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final, crucial step is the reductive elimination of the aryl amine product, which regenerates the active Pd(0) catalyst.[18][20]
Figure 3. A generalized workflow for a typical Buchwald-Hartwig amination experiment.
Experimental Protocol: Synthesis of N-benzyl-3,6-dimethylpyridin-2-amine
This is a representative protocol based on established methods for chloropyridine amination.[21][22]
-
Reaction Setup: In an oven-dried vial, combine this compound (141.6 mg, 1.0 mmol, 1.0 equiv.), sodium tert-butoxide (NaOtBu, 115 mg, 1.2 mmol, 1.2 equiv.), and a palladium precatalyst/ligand system (e.g., RuPhos Pd G3, 2 mol%).
-
Inerting the Atmosphere: Seal the vial with a screw cap containing a PTFE septum and purge with argon.
-
Reagent Addition: Add anhydrous toluene (4 mL) followed by benzylamine (129 mg, 1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Vigorously stir the sealed reaction mixture in a preheated oil bath at 100 °C for 12-24 hours.
-
Monitoring: Periodically check the reaction's completion by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with dichloromethane (CH₂Cl₂) and filter through Celite®.
-
Purification: Concentrate the filtrate and purify the resulting crude oil by flash chromatography on silica gel to afford the N-benzylated product.
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst/Ligand | RuPhos Pd G3, BrettPhos Pd G3 | Sterically hindered biarylphosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination step.[23] |
| Base | NaOtBu, LiHMDS | A strong, non-nucleophilic base is required to deprotonate the amine, forming the key palladium-amido intermediate.[19] |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are crucial for catalyst stability and to prevent unwanted side reactions. |
| Temperature | 80-110 °C | Elevated temperatures are necessary to overcome the activation barrier for the C-Cl bond cleavage. |
Table 2. Key parameters for Buchwald-Hartwig amination of 2-chloropyridines.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
As an alternative to metal-catalyzed methods, the electron-deficient nature of the pyridine ring allows for direct nucleophilic aromatic substitution (SNAr). The nitrogen atom acts as an internal electron sink, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction, particularly when the attack occurs at the C2 or C4 positions.[4]
Mechanism Insight: The SNAr reaction is a two-step process.[3] First, the nucleophile attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted. In the second, typically fast step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.[3]
Experimental Protocol: Synthesis of 2-morpholino-3,6-dimethylpyridine
This is a general protocol for SNAr reactions on activated chloropyridines.
-
Reaction Setup: To a sealable pressure tube, add this compound (141.6 mg, 1.0 mmol, 1.0 equiv.) and morpholine (131 mg, 1.5 mmol, 1.5 equiv.).
-
Solvent and Base Addition: Add a polar aprotic solvent such as DMSO or NMP (3 mL) and a suitable base like potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv.).
-
Reaction: Seal the tube tightly and heat the mixture in an oil bath at 120-150 °C with vigorous stirring for 12-48 hours. Caution: The reaction is under pressure.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction vessel to room temperature before opening. Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Extraction and Drying: Combine the organic extracts, wash with brine (2 x 15 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design. Its utility in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions provides chemists with a robust and flexible platform for the synthesis of highly functionalized pyridine derivatives. The protocols and data presented herein offer a practical starting point for researchers looking to leverage this valuable building block in their synthetic endeavors. As catalyst technology continues to advance and our understanding of reaction mechanisms deepens, the applications for versatile intermediates like this compound will undoubtedly continue to expand, enabling the creation of the next generation of medicines and materials.
References
-
Jones, K. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Request PDF. Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. ResearchGate. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]
-
Chopra, H. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Levin, M. D., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Epistemeo (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
DSpace@MIT. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]
-
Request PDF. Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions. ResearchGate. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts (2024). Sonogashira Coupling. [Link]
-
ChemRxiv (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Alegaon, S. G., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]
-
Pendidikan Kimia (2018). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]
-
ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. [Link]
-
CoLab. Mechanistic Studies of the Suzuki Cross-Coupling Reaction. [Link]
-
Nuno, M. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Scholarship @ Claremont (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]
-
ResearchGate (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Razafindrainibe, F., et al. (2018). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. [Link]
-
Organic Chemistry Portal. Substituted arene synthesis by alkynylation. [Link]
-
Daugulis, O., et al. (2011). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. PMC - NIH. [Link]
-
Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
-
Barrow, J. C., et al. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. [Link]
-
MDPI. A DFT Study on FeI/FeII/FeIII Mechanism of the Cross-Coupling between Haloalkane and Aryl Grignard Reagent Catalyzed by Iron-SciOPP Complexes. [Link]
-
Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. [Link]
-
ResearchGate. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. [Link]
-
National Institutes of Health. Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. [Link]
-
Isherwood, A. J., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. PMC - NIH. [Link]
-
Problems in Chemistry (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]
-
National Institutes of Health (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Morressier (2014). Cross-coupling reactions: Method development, mechanistic studies, and computational design. [Link]
Sources
- 1. Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Mechanistic Studies of the Suzuki Cross-Coupling Reaction | CoLab [colab.ws]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-3,6-dimethylpyridine
Introduction: Strategic Importance of 2-Chloro-3,6-dimethylpyridine
This compound is a key heterocyclic building block in the synthesis of a wide array of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern offers a versatile scaffold for the development of novel active ingredients. The presence of the chloro- and methyl- groups allows for a range of subsequent chemical modifications, making it a sought-after intermediate. The demand for robust and scalable synthetic routes to this compound is therefore of paramount importance for researchers and professionals in drug development and process chemistry.
This document provides a comprehensive guide to a reliable and scalable two-step synthesis of this compound. The presented methodology is designed to be adaptable from laboratory to pilot-plant scale, with a focus on procedural safety, efficiency, and product purity. The causality behind experimental choices is elucidated to empower the end-user with a deep understanding of the process, facilitating troubleshooting and optimization.
Overall Synthetic Strategy
The most industrially viable and scalable approach to this compound involves a two-step process. The first step is the construction of the 3,6-dimethylpyridin-2-ol core through a condensation reaction. The second step involves the conversion of the hydroxyl group to a chloro group using a standard chlorinating agent. This strategy is favored due to the ready availability of starting materials and the high efficiency of the individual transformations.
Part 1: Synthesis of 3,6-Dimethylpyridin-2-ol
The initial stage of the synthesis focuses on the creation of the pyridin-2-ol scaffold. This is achieved through a base-catalyzed condensation reaction, a classic and reliable method for the formation of such heterocyclic systems.
Detailed Experimental Protocol: Synthesis of 3,6-Dimethylpyridin-2-ol
Materials and Equipment:
-
Large, jacketed glass reactor with overhead stirring, reflux condenser, and addition funnel
-
Heating/cooling circulator
-
pH meter
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Drying oven
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| Ethyl acetoacetate | 130.14 | 1.0 | |
| Acetaldehyde | 44.05 | 1.1 | |
| Ammonia (25% aq. solution) | 17.03 (as NH3) | 1.5 | |
| Ethanol | 46.07 | As solvent | |
| Hydrochloric acid (conc.) | 36.46 | To adjust pH |
Procedure:
-
Reaction Setup: The jacketed reactor is charged with ethanol.
-
Initial Reaction: Ethyl acetoacetate is added to the ethanol with stirring. The mixture is cooled to 0-5 °C using the circulator.
-
Aldehyde Addition: Acetaldehyde is added dropwise via the addition funnel, maintaining the temperature below 10 °C.
-
Ammonia Addition: Aqueous ammonia is then added slowly, ensuring the temperature does not exceed 20 °C.
-
Reaction: The reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction should be monitored by a suitable analytical method (e.g., TLC or LC-MS).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The ethanol is removed under reduced pressure.
-
Precipitation: The resulting residue is dissolved in water, and the pH is adjusted to 5-6 with concentrated hydrochloric acid. The precipitated solid is collected by filtration.
-
Purification: The crude product is washed with cold water and dried under vacuum to yield 3,6-dimethylpyridin-2-ol.
Diagram of the Synthetic Workflow for 3,6-Dimethylpyridin-2-ol
Caption: Workflow for the synthesis of 3,6-dimethylpyridin-2-ol.
Part 2: Synthesis of this compound
The second and final stage of the synthesis is the conversion of the pyridin-2-ol to the desired 2-chloropyridine derivative. This is a well-established transformation in heterocyclic chemistry, and the use of phosphorus oxychloride is a standard and scalable method.[1]
Detailed Experimental Protocol: Synthesis of this compound
Materials and Equipment:
-
Inert atmosphere, jacketed glass reactor with overhead stirring, reflux condenser, and addition funnel
-
Heating/cooling circulator
-
Quenching vessel
-
Extraction apparatus
-
Rotary evaporator
-
Vacuum distillation setup
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| 3,6-Dimethylpyridin-2-ol | 123.15 | 1.0 | |
| Phosphorus oxychloride (POCl3) | 153.33 | 3.0 | Caution: Corrosive and reacts violently with water. |
| Toluene | 92.14 | As solvent | |
| Ice | 18.02 | For quenching | |
| Sodium bicarbonate (sat. aq. solution) | 84.01 | For neutralization | |
| Dichloromethane | 84.93 | For extraction | |
| Anhydrous sodium sulfate | 142.04 | For drying |
Procedure:
-
Reaction Setup: The reactor is charged with 3,6-dimethylpyridin-2-ol and toluene under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Phosphorus oxychloride is added dropwise to the stirred suspension at room temperature. An exotherm may be observed.
-
Reaction: The reaction mixture is heated to reflux (approximately 110-120 °C) and maintained for 3-5 hours. The reaction should be monitored for the disappearance of the starting material.
-
Work-up (Quenching): After completion, the reaction mixture is cooled to room temperature. The mixture is then slowly and carefully added to a separate vessel containing crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.
-
Neutralization: The acidic aqueous layer is neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Reaction Mechanism: Chlorination of 3,6-Dimethylpyridin-2-ol
Caption: Simplified mechanism of chlorination.
Safety and Handling Precautions
-
Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water, releasing toxic fumes. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The quenching of the reaction mixture is highly exothermic and can lead to a rapid release of HCl gas. This step must be performed with extreme care, ensuring slow addition to a large excess of ice with efficient stirring.
-
All solvents are flammable and should be handled away from ignition sources.
References
-
BenchChem. Industrial Production of 2,3-Dichloropyridine.
-
Organic Syntheses. Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides.
-
Organic Syntheses. 2,6-dimethylpyridine.
-
Wikipedia. 2-Chloropyridine.
-
Google Patents. CN1317268C - The preparation method of 2,6-lutidine.
-
Google Patents. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.
-
Yakugaku Zasshi. [Synthesis of methylpyridine derivatives. 23. Chlorination of 2,6-lutidine derivatives].
-
Google Patents. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
-
Google Patents. US5283338A - Process for the preparation of 2-chloropyridines.
-
ResearchGate. A preparation of 2-chloropyridine.
-
Google Patents. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide.
-
National Toxicology Program. 2-Chloropyridine.
-
Master Organic Chemistry. Elimination of Alcohols To Alkenes With POCl3 and Pyridine.
-
ResearchGate. How should I proceed in Chlorination using POCl3?.
-
Chemistry Steps. POCl3 for Dehydration of Alcohols.
Sources
Application Notes & Protocols: High-Purity Isolation of 2-Chloro-3,6-dimethylpyridine
Abstract
2-Chloro-3,6-dimethylpyridine is a key substituted pyridine intermediate utilized in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications.[1] The purity of this building block is paramount, as residual impurities from its synthesis can lead to significant side reactions, low yields, and complications in downstream processes. This guide provides a detailed examination and robust protocols for the purification of this compound, targeting a purity level of >99%. We will explore two primary orthogonal techniques: Recrystallization, suitable for solid crude materials, and Flash Column Chromatography, a more universally applicable method for oils and solids. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.
Physicochemical Profile and Handling
Understanding the physical properties of this compound is the foundation for developing a successful purification strategy. The compound is a substituted chloropyridine, which influences its solubility and chromatographic behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Note |
| CAS Number | 72093-14-2 | [2] |
| Molecular Formula | C₇H₈ClN | [2] |
| Molecular Weight | 141.60 g/mol | [2] |
| Appearance | Liquid | [3] |
| Purity (Typical Crude) | ~95% | [2] |
| Boiling Point (Est.) | 216.3 ± 35.0 °C at 760 mmHg | Estimated based on isomer 2-Chloro-3,5-dimethylpyridine.[4] |
Safety & Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Store the compound in a tightly sealed container in a cool, dry place.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[5] For this compound, which is a liquid or low-melting solid at room temperature, this method is most effective if the crude product is a solid or if crystallization can be induced at sub-ambient temperatures. It is known that pyridine derivatives can sometimes be challenging to crystallize compared to their non-heteroaromatic counterparts.[6]
Foundational Principle: Solvent Selection
The success of recrystallization hinges entirely on the choice of solvent. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at or near its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert to the compound.
-
Have a relatively low boiling point for easy removal.
A two-solvent system can also be employed. This involves a primary solvent in which the compound is highly soluble and a secondary "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.[7]
Protocol 1: Systematic Solvent Screening
This protocol allows for the rapid identification of a suitable solvent system on a small scale.
Materials:
-
Crude this compound
-
Test tubes (13x100 mm)
-
Heating block or water bath
-
Vortex mixer
-
Selection of solvents (see Table 2)
Procedure:
-
Place approximately 20-30 mg of the crude material into several separate test tubes.
-
Add a test solvent dropwise (starting with ~0.5 mL) to each tube at room temperature. Vortex the tube. If the solid dissolves completely, the solvent is unsuitable as a primary solvent.
-
If the solid does not dissolve at room temperature, gently heat the test tube in a heating block while adding the solvent dropwise until the solid just dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the test tube with a glass rod below the solvent line to induce crystallization.
-
If crystals still do not form, place the test tube in an ice-water bath for 15-20 minutes.[5]
-
Record your observations in a table similar to the one below. The best solvent will show poor solubility at low temperatures but high solubility when hot, and will yield a good quantity of crystals upon cooling.
Table 2: Solvent Screening Log
| Solvent Tested | Polarity | Solubility at 20°C | Solubility at Boiling | Crystal Formation on Cooling | Notes |
| Heptane/Hexane | Non-polar | ||||
| Toluene | Non-polar | Good for aromatic compounds.[6] | |||
| Dichloromethane (DCM) | Polar Aprotic | Often too good a solvent. | |||
| Ethyl Acetate (EtOAc) | Polar Aprotic | ||||
| Acetone | Polar Aprotic | ||||
| Isopropanol (IPA) | Polar Protic | ||||
| Ethanol/Water (e.g., 80:20) | Polar Protic | Proven effective for chloropyridines.[8] | |||
| Water | Polar Protic | Unlikely to work alone. |
Protocol 2: Bulk Recrystallization Procedure
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Selected recrystallization solvent
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected cold solvent to create a slurry. Heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and yield of the purified product.
Recrystallization Workflow Diagram
Sources
- 1. 2-Chloro-3,4-dimethylpyridine | 72093-11-9 | Benchchem [benchchem.com]
- 2. This compound 95% | CAS: 72093-14-2 | AChemBlock [achemblock.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 2-Chloro-3,5-dimethylpyridine | CAS#:72093-12-0 | Chemsrc [chemsrc.com]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. CN1245167A - Process for separating chloropyridine product - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Derivatization of the 2-Chloro-3,6-dimethylpyridine Core for Drug Discovery
Foreword: The Strategic Value of the 2-Chloro-3,6-dimethylpyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold. Within this class, this compound stands out as a particularly versatile starting material. The chloro-substituent at the 2-position serves as a reactive handle for a multitude of transformations, primarily Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The methyl groups at the 3- and 6-positions provide steric and electronic influence that can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties.
This guide provides an in-depth exploration of the primary synthetic pathways for derivatizing the this compound ring. It is designed for researchers and drug development professionals, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations that guide the choice of one synthetic route over another.
Part 1: Nucleophilic Aromatic Substitution (SNAr) — The Direct Displacement Strategy
The most direct approach to functionalizing the 2-position of this compound is through Nucleophilic Aromatic Substitution (SNAr). This pathway is highly favored due to the intrinsic electron-deficient nature of the pyridine ring, which is further activated by the electronegative nitrogen atom.
Mechanistic Rationale
The SNAr reaction on a 2-chloropyridine proceeds via a two-step addition-elimination mechanism.[2][3]
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine. This is the rate-determining step and is facilitated because the pyridine nitrogen can stabilize the resulting negative charge.
-
Formation of the Meisenheimer Intermediate: A transient, negatively charged intermediate, known as a Meisenheimer complex, is formed.[4][5] The aromaticity of the ring is temporarily disrupted.
-
Elimination & Aromaticity Restoration: The leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
The presence of the ring nitrogen ortho to the site of substitution is critical, as it provides resonance stabilization for the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[3]
Figure 1: Generalized SNAr Workflow.
Protocol 1.1: SNAr Amination (C-N Bond Formation)
This protocol describes a general procedure for the synthesis of 2-amino-3,6-dimethylpyridine derivatives.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.).
-
Solvent and Base Addition: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to create a ~0.5 M solution. Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Nucleophile Addition: Add the desired primary or secondary amine (1.2 - 1.5 eq.).
-
Reaction: Heat the mixture to 80-120 °C. The choice of temperature is critical; higher temperatures may be required for less nucleophilic amines, but can also lead to side products. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 1.2: SNAr Etherification (C-O Bond Formation)
This protocol is for synthesizing 2-alkoxy-3,6-dimethylpyridine derivatives.
Step-by-Step Methodology:
-
Nucleophile Preparation: In a separate flask under an inert atmosphere, dissolve the desired alcohol (1.5 eq.) in anhydrous Tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.), portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to ensure complete formation of the alkoxide.
-
Reaction: In the main reaction flask, dissolve this compound (1.0 eq.) in anhydrous THF. Slowly add the prepared alkoxide solution via cannula.
-
Heating and Monitoring: Heat the reaction to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent, and proceed with purification as described in Protocol 1.1.
| Nucleophile Type | Typical Base | Solvent | Temperature (°C) | Notes |
| Primary/Secondary Amine | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 120 | Weaker bases are sufficient; higher temperatures drive the reaction. |
| Alcohol | NaH, KOtBu | THF, Dioxane | 25 - 100 (Reflux) | Requires a strong, non-nucleophilic base to pre-form the alkoxide. |
| Thiol | K₂CO₃, NaH | DMF, THF | 25 - 80 | Thiols are generally more nucleophilic than alcohols and may require milder conditions. |
Part 2: Palladium-Catalyzed Cross-Coupling — The Versatile C-C and C-N Bond Construction
For instances where SNAr is inefficient or when C-C bonds are desired, palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions offer exceptional functional group tolerance and have revolutionized modern synthetic chemistry.[6][7]
Figure 2: Key Cross-Coupling Pathways.
Protocol 2.1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl compounds.[8][9][10] The reaction proceeds through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10][11]
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired aryl- or vinyl-boronic acid or boronic ester (1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst. A common choice is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) or a combination of a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand.
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O, typically in a 4:1 to 10:1 ratio) is standard.
-
Reaction: Heat the mixture under an inert atmosphere to 80-110 °C. For microwave-assisted synthesis, temperatures of 120-150 °C for 15-60 minutes are common. Monitor the reaction's progress.
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The purification follows the standard procedure outlined in Protocol 1.1.
Protocol 2.2: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful alternative to SNAr for C-N bond formation, often proceeding under milder conditions and with a broader substrate scope, particularly for weakly nucleophilic amines.[6][7]
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 eq.), the amine (1.2 eq.), a strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS), 1.4 eq.), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a bulky phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as Toluene or 1,4-Dioxane.
-
Reaction: Heat the mixture to 80-110 °C. Monitor the reaction closely by LC-MS.
-
Work-up: Cool the reaction, quench by filtering through a short plug of Celite®, rinsing with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the residue by column chromatography. Note that residual palladium can often be removed by this method.
Protocol 2.3: Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling is the premier method for installing an alkyne moiety onto an aromatic ring, creating a rigid linker valuable in medicinal chemistry.[12][13] The classic protocol uses a dual palladium and copper(I) catalytic system.[12][14]
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., Copper(I) iodide (CuI), 4-6 mol%).
-
Solvent and Base: Add an anhydrous, degassed solvent like THF or DMF. Add an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent component (e.g., THF/Et₃N 4:1).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq.) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid. Monitor by TLC.
-
Work-up: Upon completion, filter the reaction mixture through Celite® to remove catalyst residues and salts. Concentrate the filtrate and purify by column chromatography.
| Coupling Reaction | Key Reagents | Catalyst System | Base | Solvent |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, K₃PO₄ | Dioxane/H₂O |
| Buchwald-Hartwig | Amine / Amide | Pd₂(dba)₃ / Bulky Ligand | NaOtBu, LHMDS | Toluene, Dioxane |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | THF, DMF |
Part 3: Functionalization of the Methyl Groups
While derivatization at the C2-position is most common, the methyl groups at C3 and C6 are also potential sites for modification, typically through oxidation. This strategy opens a new dimension for structural diversification.
Protocol 3.1: Oxidation to Carboxylic Acid
Oxidizing a methyl group to a carboxylic acid introduces a key functional handle for subsequent reactions like amide bond formation.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of pyridine and water.
-
Oxidant Addition: While heating the solution to reflux, add a strong oxidizing agent, such as potassium permanganate (KMnO₄, 3-4 eq.), portion-wise over several hours.
-
Reaction and Monitoring: Maintain reflux until the purple color of the permanganate has discharged. Monitor by LC-MS for the formation of the carboxylic acid product. Note that regioselectivity can be a challenge, and mixtures of the 3- and 6-carboxy products may be formed.
-
Work-up: Cool the reaction and filter off the manganese dioxide (MnO₂) byproduct. Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. The resulting acid can be used in standard amide coupling reactions (e.g., using HATU or EDC as coupling agents).
Conclusion
This compound is a scaffold of significant strategic importance. Its derivatization is not limited to a single pathway but is amenable to a host of robust and well-characterized reactions. The choice between SNAr and various cross-coupling reactions depends on the desired final structure, the nature of the incoming functional group, and the required reaction conditions. A thorough understanding of the mechanisms and practical protocols detailed in this guide empowers researchers to rationally design and execute synthetic routes toward novel chemical entities for drug discovery and development.[15][16]
References
-
National Center for Biotechnology Information (2024). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubChem. Retrieved from [Link]
-
Shaughnessy, K. H. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9056–9065. Retrieved from [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Multifunctionalization of 3‐Chloropyridine. Retrieved from [Link]
-
Widenhoefer, R. A., & Stengone, C. N. (1999). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 121(29), 6962–6963. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. Retrieved from [Link]
-
Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]
-
Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines.
-
SLIETians. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Chem-Station. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-chloro-pyridine and its derivatives.
-
Inoue, K., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800. Retrieved from [Link]
-
University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN1317268C - The preparation method of 2,6-lutidine.
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. Retrieved from [Link]
-
Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]
-
Shin, D., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 105-121. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of 2-Chloro-3,6-dimethylpyridine with Organometallic Reagents
Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block
2-Chloro-3,6-dimethylpyridine stands as a pivotal starting material in the synthesis of a diverse array of functionalized pyridine derivatives, which are integral components of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the methyl groups and the chloro substituent provides a unique electronic and steric landscape, influencing its reactivity in cross-coupling reactions. The electron-donating nature of the methyl groups can enhance the electron density of the pyridine ring, while the 6-methyl group can impart significant steric hindrance around the reactive C-Cl bond. This guide provides a comprehensive overview and detailed protocols for the reaction of this compound with a range of organometallic reagents, focusing on widely-used carbon-carbon and carbon-nitrogen bond-forming reactions.
I. Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging Aryl-Pyridine Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[1][2] For a substrate like this compound, the choice of catalyst, ligand, and base is critical to overcoming the inherent challenges of coupling with a sterically hindered and electron-rich chloropyridine.
Causality in Experimental Design:
-
Catalyst and Ligand Selection: The oxidative addition of the palladium(0) catalyst to the C-Cl bond is often the rate-limiting step. For chloropyridines, electron-rich and bulky phosphine ligands are generally preferred as they promote this step. Ligands such as SPhos and XPhos have shown considerable success in the coupling of challenging chloroheteroarenes.[3]
-
Base and Solvent System: The choice of base is crucial for the transmetalation step. Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly employed. The solvent system, often a mixture of an organic solvent like toluene or dioxane and water, facilitates the dissolution of both the organic and inorganic reagents.
Visualizing the Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is adapted from methodologies developed for the coupling of polysubstituted bromopyridines.[3]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| o-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 90 | 85 (tri-arylated) | [3] |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 75-90 (for 2-chloropyridines) | [4] |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 80-95 (for 2-chloropyridines) | [1][2] |
II. Negishi Coupling: A Versatile Route to Alkylated and Arylated Pyridines
The Negishi coupling provides a powerful method for the formation of carbon-carbon bonds by reacting an organozinc reagent with an organic halide.[5] This reaction is particularly useful for introducing both sp² and sp³ hybridized carbon nucleophiles and often exhibits high functional group tolerance.[6]
Key Considerations:
-
Organozinc Reagent Preparation: Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt (e.g., ZnCl₂). Alternatively, they can be generated directly from organic halides and activated zinc metal.
-
Catalyst System: Palladium catalysts with bulky, electron-rich phosphine ligands like XPhos are highly effective for the Negishi coupling of heteroaryl chlorides.[7][8]
Experimental Workflow:
Caption: General workflow for a Negishi coupling reaction.
Protocol: Negishi Coupling of this compound with an Organozinc Reagent
This protocol is based on general procedures for the Negishi coupling of heteroaryl chlorides.[7][8]
Materials:
-
This compound
-
Organozinc reagent (prepared in situ or pre-formed, 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
XPhos (2-4 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under argon, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.02 mmol).
-
Add anhydrous THF (2 mL) and stir for 10 minutes at room temperature to form the active catalyst.
-
In a separate flask, prepare the organozinc reagent if not pre-formed. For example, by adding the corresponding organolithium or Grignard reagent to a solution of anhydrous ZnCl₂ in THF.
-
To the catalyst mixture, add this compound (1.0 mmol) followed by the solution of the organozinc reagent (1.5 mmol).
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or GC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
| Organozinc Reagent | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Pyridylzinc bromide | Pd(PPh₃)₄ | THF | Reflux | 81 | |
| Phenylzinc chloride | Pd₂(dba)₃ / XPhos | THF | RT-65 | >95 (for 2-chloropyridine) | [7][8] |
| Alkylzinc halides | Pd-PEPPSI-IPent | THF | 70 | 70-90 (general) | [9] |
III. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Mechanistic Insights:
The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition, while the copper cycle facilitates the formation of a copper acetylide, which then participates in the transmetalation step with the palladium complex.
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
The Synthetic Utility of Chlorinated Pyridines in Agrochemicals: A Guide to Application and Protocol Design
Introduction: The Pivotal Role of Chlorinated Pyridines in Modern Agrochemicals
Chlorinated pyridine derivatives are a cornerstone in the synthesis of a multitude of high-performance agrochemicals, including fungicides, herbicides, and insecticides.[1] The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, offers a versatile platform for chemical modification. The introduction of a chlorine atom onto the pyridine ring serves a dual purpose: it can act as a crucial pharmacophore, directly contributing to the biological activity of the final product, and it provides a reactive handle for a variety of chemical transformations.
The strategic placement of chlorine and other substituents, such as methyl groups, on the pyridine ring significantly influences the molecule's reactivity and biological profile. While a vast array of chlorinated pyridines are utilized in agrochemical synthesis, this guide will provide a detailed examination of the synthetic principles and methodologies through a specific case study. Although direct large-scale synthesis of major agrochemicals from 2-Chloro-3,6-dimethylpyridine is not extensively documented in publicly available literature, the principles governing its reactivity are shared with other commercially significant isomers.
This document will delve into the synthesis of the strobilurin fungicide, Picoxystrobin , which originates from a related chlorinated pyridine, to illustrate the key chemical transformations. Furthermore, we will explore the potential synthetic applications of this compound based on established reaction mechanisms for this class of compounds.
Case Study: Synthesis of the Strobilurin Fungicide Picoxystrobin
Picoxystrobin is a broad-spectrum, systemic fungicide that belongs to the strobilurin class.[2] Its mode of action involves the inhibition of mitochondrial respiration in fungi.[2] The synthesis of Picoxystrobin provides an excellent example of the strategic use of a substituted chloropyridine in the construction of a complex agrochemical. The key pyridine-containing intermediate is 2-hydroxy-6-(trifluoromethyl)pyridine , which is often synthesized from a corresponding chloropyridine precursor.
The overall synthesis involves a multi-step process, culminating in the formation of the final active ingredient. A generalized synthetic pathway is outlined below.
Experimental Workflow for Picoxystrobin Synthesis
Caption: A simplified workflow for the synthesis of Picoxystrobin.
Detailed Protocol for Picoxystrobin Synthesis
This protocol is a generalized representation based on established synthetic routes.[2] Researchers should consult specific patents and literature for precise reaction conditions and safety protocols.
Step 1: Synthesis of Methyl 2-(chloromethyl)phenylacetate
-
In a suitable reaction vessel, dissolve 3-isochromanone in methanol.
-
At room temperature, bubble gaseous hydrogen chloride through the solution with stirring.
-
Monitor the reaction for several hours until completion.
-
Remove the methanol under reduced pressure.
-
Dissolve the resulting residue in a solvent such as dichloromethane and filter any insoluble material.
-
Dry the solution to yield methyl 2-(chloromethyl)phenylacetate, which can be used in the next step without further purification.[2]
Step 2: Synthesis of Methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate
-
In a dry reaction vessel, combine 2-hydroxy-6-(trifluoromethyl)pyridine, a base (e.g., sodium hydroxide), and a phase-transfer catalyst (e.g., 15-crown-5) in a dry solvent like toluene.
-
Stir the mixture under reflux for several hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting salt residue in a suitable solvent and add the methyl 2-(chloromethyl)phenylacetate from Step 1.
-
Stir the reaction mixture until completion and purify the crude product to obtain methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate.[2]
Step 3: Synthesis of Picoxystrobin
-
React the intermediate from Step 2 with trimethyl orthoformate and acetic anhydride.
-
This condensation reaction is typically performed under mild heating in the presence of a catalyst.
-
After the reaction is complete, purify the crude Picoxystrobin, often by column chromatography, to yield the final product.[2]
Potential Synthetic Applications of this compound
While not a direct precursor to a major commercial agrochemical based on available literature, this compound possesses a reactive chlorine atom that can be leveraged for various synthetic transformations. The principles of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are highly applicable to this molecule.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom on the pyridine ring is susceptible to displacement by a variety of nucleophiles. This reaction is facilitated by the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which stabilizes the negatively charged intermediate (Meisenheimer complex).[3][4]
General Reaction Scheme:
Caption: General SNAr reaction on this compound.
Common nucleophiles used in SNAr reactions for agrochemical synthesis include:
-
Amines (R₂NH): To introduce substituted amino groups, a common feature in many bioactive molecules.
-
Alkoxides (RO⁻): For the synthesis of pyridyl ethers.
-
Thiolates (RS⁻): To form pyridyl thioethers.
Protocol Considerations for SNAr Reactions:
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often used to facilitate the reaction.
-
Base: A base may be required to deprotonate the nucleophile or to scavenge the HCl byproduct.
-
Temperature: Heating is often necessary to drive the reaction to completion.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds.[5][6][7] These reactions allow for the coupling of the chloropyridine with a wide range of organoboron compounds.
General Reaction Scheme for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura coupling of this compound.
Protocol Considerations for Suzuki-Miyaura Coupling:
-
Catalyst: A palladium catalyst, often with a phosphine ligand, is essential.
-
Base: A base such as potassium carbonate or cesium carbonate is required.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used.
-
Inert Atmosphere: These reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
Conclusion
This compound and its isomers are valuable intermediates in the synthesis of agrochemicals. Their utility stems from the reactivity of the chlorine atom, which allows for a variety of synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The detailed synthesis of the fungicide Picoxystrobin from a related chloropyridine derivative serves as a practical illustration of the application of these chemical principles. By understanding the underlying reaction mechanisms and optimizing protocols, researchers can effectively utilize chlorinated pyridines to develop novel and effective crop protection agents.
References
A comprehensive list of references will be provided upon request.
Sources
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Chloro-3,6-dimethylpyridine
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 2-Chloro-3,6-dimethylpyridine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The coupling of 2-chloropyridines, especially those with steric hindrance, presents a unique set of challenges that require carefully optimized conditions to achieve high yields and purity. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common obstacles and achieve success in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound so challenging?
A1: This substrate presents a "perfect storm" of challenges inherent to Suzuki-Miyaura couplings:
-
Inert C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial, and often rate-limiting, oxidative addition step of the palladium catalyst more difficult and energetically demanding.[1][2][3]
-
Steric Hindrance: The methyl group at the 3-position (ortho to the chlorine) creates significant steric bulk around the reaction center. This physically impedes the approach of the bulky palladium catalyst complex, further slowing the oxidative addition step.[4]
-
Catalyst Inhibition (The "2-Pyridyl Problem"): The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center.[1][5][6] This coordination can lead to catalyst inhibition or the formation of off-cycle, inactive palladium species, effectively reducing the concentration of the active catalyst.[1][5][7]
Q2: What is the primary role of the phosphine ligand in this reaction?
A2: The phosphine ligand is arguably the most critical component for success. It is not merely a spectator but an active participant that modulates the properties of the palladium catalyst.[8] For a challenging substrate like this compound, the ligand must:
-
Promote Oxidative Addition: Electron-rich ligands increase the electron density on the palladium(0) center, making it more nucleophilic and better able to break the strong C-Cl bond.[9][10]
-
Facilitate Reductive Elimination: Bulky ligands create steric strain around the palladium(II) intermediate, which promotes the final, product-forming reductive elimination step.[9]
-
Stabilize the Catalyst: The ligand stabilizes the palladium atom, preventing its decomposition into inactive palladium black.[11]
Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this type of transformation because they are not electron-rich or bulky enough.[1][12]
Q3: How does the choice of base impact the reaction?
A3: The base is essential for activating the boronic acid. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is the active component in the transmetalation step.[5] The choice of base can dramatically affect reaction rates and the prevalence of side reactions. A base that is too weak may not generate the boronate fast enough, while a base that is too strong or has nucleophilic properties (like hydroxide in high concentrations) can promote side reactions like protodeboronation.[2]
Troubleshooting Guide & Optimization Protocols
This section addresses specific problems you may encounter during your experiments. Each problem is followed by a diagnostic flowchart, probable causes, and actionable solutions.
Problem 1: Low to No Yield with Starting Material Unconsumed
This is the most common issue and typically points to a problem with the catalytic cycle's initiation (oxidative addition) or overall catalyst activity.
Caption: Troubleshooting workflow for low conversion.
Cause A: Ineffective Catalyst System The combination of steric hindrance and an unreactive C-Cl bond requires a highly active catalyst. Standard systems like Pd(PPh₃)₄ will likely fail.
-
Solution: Employ a modern catalyst system known for activating aryl chlorides. Dialkylbiaryl phosphine ligands developed by the Buchwald group are the gold standard here.[10] These ligands are both extremely bulky and electron-donating, directly addressing the core challenges of this substrate.
| Ligand Class | Example(s) | Key Features | Recommendation for this compound |
| Triarylphosphines | PPh₃, P(o-tol)₃ | Moderately bulky, less electron-donating | Generally insufficient for this substrate.[1][12] |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Very bulky, very electron-rich | Highly Recommended. Proven to be effective for hindered and electron-deficient heteroaryl chlorides.[10][13] |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-rich, bulky | Can be effective but may be more sensitive to air.[14] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strongly electron-donating, sterically tunable | A viable alternative to phosphine ligands, particularly in PEPPSI-type precatalysts.[15] |
Cause B: Insufficient Reaction Temperature The activation energy for the oxidative addition of aryl chlorides is high. Room temperature reactions are not feasible.
-
Solution: Ensure the reaction is adequately heated. A starting temperature of 80-100 °C is typical.[1][16] If the reaction is sluggish, increasing the temperature to 110-120 °C (depending on the solvent's boiling point) can significantly increase the rate. Microwave irradiation is an excellent technique for safely reaching higher temperatures and dramatically reducing reaction times.[3][17]
Problem 2: Starting Material is Consumed, but Yield is Low
This scenario indicates that while the catalyst is active, the desired cross-coupling pathway is being outcompeted by one or more side reactions. Identifying the major byproduct is key to solving the problem.
-
Dehalogenation (Hydrodehalogenation):
-
What it is: The chlorine atom on your starting material is replaced by a hydrogen atom, yielding 3,6-dimethylpyridine.
-
Mechanism: A palladium-hydride (Pd-H) species forms in the reaction mixture, which then undergoes reductive elimination with the pyridine ring instead of the desired transmetalation/reductive elimination pathway.[11][18] Sources of the hydride can include the solvent (e.g., alcohols), base, or trace water.[11]
-
Solutions:
-
Use a More Stable Boron Reagent: A slow transmetalation step gives the Pd-H intermediate more time to react. Switching from a boronic acid to a more stable boronic pinacol ester or a potassium aryltrifluoroborate salt can sometimes help by ensuring the transmetalation step is kinetically competitive.[2][18]
-
Solvent Choice: Avoid alcohol-based solvents. Use anhydrous aprotic solvents like dioxane or toluene.
-
Inert Atmosphere: Rigorously exclude oxygen and moisture from your reaction.[16]
-
-
-
Protodeboronation:
-
What it is: The boronic acid coupling partner (Ar-B(OH)₂) reacts with a proton source (often water) to replace the -B(OH)₂ group with a hydrogen atom (Ar-H). This consumes your nucleophile.[2]
-
Mechanism: This side reaction is often promoted by aqueous basic conditions and high temperatures.[5][19]
-
Solutions:
-
Use Boronic Esters: Pinacol boronic esters are significantly more stable towards protodeboronation than the corresponding boronic acids.[2][19] They slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its standing concentration low and minimizing degradation.
-
Anhydrous Conditions: While some water is often beneficial for Suzuki couplings (to dissolve inorganic bases), excessive water will accelerate protodeboronation. Consider using anhydrous solvents with a base like spray-dried KF or CsF.[14]
-
-
-
Homocoupling of Boronic Acid:
-
What it is: Two molecules of your boronic acid couple to form a biaryl byproduct (Ar-Ar).
-
Mechanism: This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate the homocoupling pathway.[2][11]
-
Solutions:
-
Strict Inert Atmosphere: This is the most critical factor. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.[16] Freeze-pump-thaw cycles are more effective than simply bubbling inert gas through the solvent.
-
-
Caption: Troubleshooting workflow for side product formation.
Recommended Starting Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound, utilizing a modern catalyst system designed for challenging substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) or a precatalyst like SPhos Pd G3 (2 mol%)
-
SPhos ligand (4 mol%, if using Pd(OAc)₂)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
-
Degassed Water
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and K₃PO₄.
-
Catalyst Addition: If using a precatalyst, add it now. If generating the catalyst in situ, add the Pd(OAc)₂ and SPhos ligand.
-
Inert Atmosphere: Seal the vessel. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.[16]
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-dioxane) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent. If a co-solvent is needed to dissolve the base, a small amount of degassed water (e.g., a 10:1 dioxane:water ratio) can be added, but start with anhydrous conditions if protodeboronation is a concern.
-
Degassing (Optional but Recommended): For maximum inertness, subject the sealed reaction mixture to three cycles of freeze-pump-thaw.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take anywhere from 4 to 24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
- BenchChem. (2025). Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions.
- BenchChem. (2025).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- García-Domínguez, A., Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010).
- BenchChem. (2025). How to avoid byproduct formation in Suzuki reactions of chloropyridines.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025). American Chemical Society.
- Ocal, N., & Er, M. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(4), 561–573.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry.
- Procter, D. J., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Procter, D. J., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Reddit user discussion on the role of phosphine ligands. (2019). r/chemistry.
- Reddit user discussion on low yield in Suzuki coupling. (2016). r/chemistry.
- BenchChem. (2025).
- MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction.
- Malig, T. C., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 20(10), 3097–3101.
- ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. reddit.com [reddit.com]
- 13. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 14. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Buchwald-Hartwig Amination of 2-Chloro-3,6-dimethylpyridine
Welcome to the technical support center for the Buchwald-Hartwig amination of 2-Chloro-3,6-dimethylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during this specific transformation through a series of troubleshooting guides and frequently asked questions. Our goal is to provide not only solutions but also the underlying scientific reasoning to empower you in your experimental work.
I. Understanding the Reaction: A Quick Overview
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] When applied to heteroaromatic systems like this compound, specific challenges can arise due to the electronic nature of the pyridine ring and the steric hindrance from the methyl groups. This guide will focus on identifying and mitigating the common side reactions that can diminish your yield and complicate purification.
II. Troubleshooting Guide: Common Side Reactions & Solutions
This section is structured in a question-and-answer format to directly address the issues you may be facing at the bench.
FAQ 1: My reaction is sluggish, and I'm observing significant amounts of starting material. What's going wrong?
Several factors can lead to low conversion of your this compound. Let's break down the potential causes and solutions.
Potential Cause A: Inefficient Oxidative Addition
Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the Buchwald-Hartwig reaction.[3][4] The oxidative addition of the palladium(0) catalyst to the C-Cl bond is often the rate-limiting step.
-
Solution:
-
Ligand Choice is Critical: For electron-rich and sterically hindered aryl chlorides, bulky, electron-rich phosphine ligands are essential. Ligands like RuPhos, BrettPhos, and SPhos are excellent starting points.[5] These ligands promote the formation of the active monoligated palladium species and accelerate the oxidative addition step.
-
Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent and reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[4]
-
Potential Cause B: Catalyst Inhibition or Decomposition
Impurities in your starting materials or solvent can poison the palladium catalyst. Additionally, high reaction temperatures can lead to catalyst decomposition over time.
-
Solution:
-
Ensure High Purity: Use freshly distilled and degassed solvents. Ensure your this compound and amine are of high purity.
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst degradation. Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance between reaction speed and catalyst stability.[4]
-
FAQ 2: I'm seeing a significant amount of 3,6-dimethylpyridine as a byproduct. What is this, and how can I prevent it?
This common byproduct is the result of a side reaction known as hydrodehalogenation .
Understanding Hydrodehalogenation
Hydrodehalogenation is a competing pathway where the aryl halide is reduced, replacing the chlorine atom with a hydrogen atom.[1][6][7] This occurs when a palladium hydride species is generated in the catalytic cycle, which can then undergo reductive elimination with the aryl group.
-
Mechanism of Hydrodehalogenation: A side reaction can occur where β-hydride elimination from a palladium amide intermediate, followed by reductive elimination, produces the hydrodehalogenated arene and a corresponding imine.[1]
Solutions to Minimize Hydrodehalogenation:
-
Ligand Selection: The choice of ligand plays a crucial role. Bulky, electron-rich ligands can sterically hinder the formation of the palladium hydride species and favor the desired C-N bond formation.
-
Base Selection: The strength and nature of the base can influence the extent of hydrodehalogenation. While strong bases like sodium tert-butoxide are common, weaker bases such as cesium carbonate or potassium phosphate can sometimes suppress this side reaction, although they may require higher reaction temperatures.[4]
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner can help to favor the desired amination pathway over hydrodehalogenation.
FAQ 3: My crude reaction mixture shows a new phosphorus-containing impurity. What could it be?
The likely culprit is the formation of phosphine oxide .
The Problem of Phosphine Oxide Formation
The phosphine ligands used in the Buchwald-Hartwig amination are susceptible to oxidation, forming the corresponding phosphine oxides.[8][9][10][11][12] This process deactivates the catalyst by removing the essential phosphine ligand from the palladium center.
Causes of Phosphine Oxide Formation:
-
Presence of Oxygen: The most common cause is the presence of residual oxygen in the reaction vessel.
-
Water Content: Traces of water can also contribute to ligand oxidation under the reaction conditions.
-
Inherent Instability: Some phosphine ligands are inherently more prone to oxidation than others.
Preventing Phosphine Oxide Formation:
-
Rigorous Inert Atmosphere: It is crucial to maintain a strict inert atmosphere (argon or nitrogen) throughout the entire experimental setup and reaction time. This includes degassing your solvents and using Schlenk techniques or a glovebox.
-
Dry Reagents and Solvents: Use anhydrous solvents and ensure your reagents are dry to minimize water-related oxidation.
III. Visualizing the Reaction Pathways
To better understand the desired reaction and the competing side reactions, the following diagrams illustrate the catalytic cycles.
Caption: Catalytic cycles in Buchwald-Hartwig amination.
IV. Summary of Troubleshooting Strategies
For quick reference, the table below summarizes the common side reactions and the recommended solutions.
| Side Reaction/Issue | Potential Cause(s) | Recommended Solutions |
| Low Conversion | Inefficient oxidative addition of the aryl chloride. | Use bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos). Consider using a palladium pre-catalyst. |
| Catalyst inhibition or decomposition. | Use high-purity, degassed reagents and solvents. Optimize the reaction temperature. | |
| Hydrodehalogenation | Formation of a palladium hydride intermediate. | Select appropriate bulky ligands. Screen different bases (e.g., weaker bases like Cs₂CO₃). Use a slight excess of the amine. |
| Phosphine Oxide Formation | Presence of oxygen or water. | Maintain a rigorous inert atmosphere. Use anhydrous solvents and reagents. |
V. Recommended Experimental Protocol
This protocol provides a starting point for the Buchwald-Hartwig amination of this compound. Optimization will likely be necessary for your specific amine coupling partner.
Materials:
-
This compound
-
Amine coupling partner
-
Palladium pre-catalyst (e.g., RuPhos Pd G3)
-
RuPhos ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (1-2 mol%) and RuPhos ligand (1.5-3 mol%).
-
Reagent Addition: In a glovebox or under a positive flow of argon, add sodium tert-butoxide (1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine coupling partner (1.1-1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Seal the Schlenk flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
VI. References
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. [Link]
-
Kuninobu Y, Origuchi K, Takai K. Palladium-catalyzed synthesis of a phosphine oxide with a chiral phosphorus center via C-H phosphination. Kyushu University.
-
Plummer S, Gallou F. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. 2024.
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health.
-
Gallou F, Plummer S. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. 2024.
-
Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. National Institutes of Health.
-
Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance. ChemRxiv.
-
Palladium-Catalyzed Formation of Phosphine Oxides Tethered to Tetrasubstituted Allenones. Synfacts. 2025;21(07):708.
-
Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. The Journal of Organic Chemistry. 2021.
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. 2018. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023.
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. 2021. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. reddit.com [reddit.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 7. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 9. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: A-Z Guide to 2-Chloro-3,6-dimethylpyridine Synthesis
Welcome to the comprehensive technical support center for the synthesis of 2-Chloro-3,6-dimethylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your laboratory work.
Section 1: Troubleshooting Guide - Navigating Common Synthesis Challenges
This section is formatted as a series of questions and answers to directly address the most common and critical issues encountered during the synthesis of this compound, primarily through the chlorination of 2,5-lutidine (3,6-dimethylpyridine).
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield in the chlorination of 2,5-lutidine is a frequent challenge. The root causes can often be traced back to several key areas:
-
Sub-optimal Reaction Temperature: The chlorination of pyridine rings is highly temperature-dependent. Too low a temperature can lead to an impractically slow reaction rate, while excessive heat can promote the formation of unwanted side products, such as over-chlorinated species or tar-like polymers. It is crucial to maintain the reaction temperature within the optimal range, which can vary depending on the specific chlorinating agent and solvent system used.[1]
-
Incorrect Stoichiometry of Chlorinating Agent: The molar ratio of the chlorinating agent to the 2,5-lutidine substrate is a critical parameter. An insufficient amount of the chlorinating agent will result in incomplete conversion of the starting material. Conversely, a large excess can lead to the formation of di- and tri-chlorinated byproducts, which can be difficult to separate from the desired product.[1] Careful control of the stoichiometry is essential for maximizing the yield of the mono-chlorinated product.
-
Presence of Water or Other Impurities: Water can react with many common chlorinating agents, such as thionyl chloride or phosphorus oxychloride, reducing their effectiveness and generating unwanted side products. Ensure all glassware is thoroughly dried and that anhydrous solvents and high-purity reagents are used.[2][3] Impurities in the starting 2,5-lutidine can also interfere with the reaction.
Q2: I'm observing the formation of multiple chlorinated isomers. How can I improve the regioselectivity for the 2-position?
A2: Achieving high regioselectivity is a key challenge in pyridine chemistry due to the electronic nature of the ring. Here’s how to enhance chlorination at the desired 2-position:
-
Mechanism of Chlorination: The chlorination of pyridine can proceed through different mechanisms, primarily electrophilic aromatic substitution or a free radical pathway.[4] For electrophilic chlorination, the pyridine nitrogen deactivates the ring, particularly at the 2- and 4-positions. However, under certain conditions, substitution at the 2-position is favored.
-
Choice of Chlorinating Agent: The choice of chlorinating agent can significantly influence the regioselectivity. Some common chlorinating agents include:
-
Chlorine Gas (Cl₂): Often used in gas-phase reactions at high temperatures, which can favor radical mechanisms and may lead to a mixture of isomers.[5][6]
-
N-Chlorosuccinimide (NCS): A milder electrophilic chlorinating agent that can offer better regioselectivity under controlled conditions.[7]
-
Phosphorus Oxychloride (POCl₃) or Phosphorus Pentachloride (PCl₅): Often used for the chlorination of hydroxypyridines, but can also be employed for direct chlorination, sometimes with improved selectivity.[7]
-
-
Reaction Conditions:
-
Temperature Control: As mentioned, precise temperature control is vital. Lowering the temperature can sometimes favor the desired isomer by reducing the energy available for the formation of less stable intermediates leading to other isomers.
-
Catalysts: The use of catalysts can direct the chlorination to a specific position. For instance, certain transition metal catalysts have been shown to direct ortho-chlorination of pyridine derivatives.[8]
-
Q3: My reaction mixture is turning dark and forming a tar-like substance. What is causing this and how can I prevent it?
A3: The formation of dark, tarry substances is a strong indication of side reactions and product degradation.
-
Causes of Tar Formation:
-
Excessive Heat: High reaction temperatures can lead to polymerization and decomposition of the pyridine ring and the chlorinated products.[1]
-
Strongly Acidic Conditions: Some chlorination reactions generate strong acids (e.g., HCl) as byproducts. An accumulation of acid can catalyze polymerization and other side reactions.
-
Impurities: The presence of certain impurities in the starting materials or solvents can act as initiators for polymerization.
-
-
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction at the lowest effective temperature.
-
Use of a Base: Incorporating a non-nucleophilic base, such as pyridine or triethylamine, can neutralize the acidic byproducts as they are formed, preventing acid-catalyzed degradation.[3][9]
-
Purification of Starting Materials: Ensure the purity of your 2,5-lutidine and solvents.[10]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.
-
Q4: I'm struggling with the purification of this compound from the reaction mixture. What are the best practices?
A4: Effective purification is crucial for obtaining a high-purity product. The choice of method depends on the nature of the impurities.
-
Initial Workup:
-
Quenching: Carefully quench the reaction mixture, often by pouring it onto ice or into a cold, dilute base solution to neutralize any remaining chlorinating agent and acidic byproducts.
-
Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and brine to remove water-soluble impurities.
-
-
Purification Techniques:
-
Distillation: If the product is a liquid and the boiling points of the components are sufficiently different, fractional distillation under reduced pressure is an effective method for purification.
-
Column Chromatography: For complex mixtures or to remove closely related isomers, column chromatography on silica gel is a powerful technique. A gradient of hexane and ethyl acetate is often a good starting point for the eluent system. Adding a small amount of a basic modifier like triethylamine to the eluent can help reduce tailing of the basic pyridine product on the acidic silica gel.[11]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a high degree of purity.[12]
-
Section 2: Frequently Asked Questions (FAQs)
Synthesis and Reaction Mechanism
Q5: What is the most common starting material for the synthesis of this compound?
A5: The most common and direct precursor is 2,5-lutidine (also known as 3,6-dimethylpyridine). The synthesis involves the direct chlorination of the pyridine ring.
Q6: Can you illustrate the general reaction pathway for the chlorination of 2,5-lutidine?
A6: The chlorination of 2,5-lutidine to this compound is an electrophilic aromatic substitution reaction. The following diagram illustrates the general pathway.
Caption: General pathway for electrophilic chlorination.
Reagents and Conditions
Q7: What are some common chlorinating agents used for this synthesis?
A7: A variety of chlorinating agents can be used, each with its own advantages and disadvantages.
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |
| Chlorine (Cl₂) Gas | High temperature, gas phase[5][6] | Cost-effective for large scale | Can lead to over-chlorination and isomer formation, requires specialized equipment |
| N-Chlorosuccinimide (NCS) | Inert solvent (e.g., CCl₄, CH₂Cl₂), often with a radical initiator or acid catalyst[7] | Milder, can offer better selectivity | More expensive than Cl₂ |
| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent, sometimes with a catalyst | Can be more selective than Cl₂ | Reacts violently with water |
| Phosphorus Oxychloride (POCl₃) | Often used with pyridine-N-oxides, but can be used for direct chlorination[7] | Effective for certain substrates | Can be harsh, produces phosphorus byproducts |
Q8: What solvents are typically recommended for this reaction?
A8: The choice of solvent is critical and should be inert to the reaction conditions. Common choices include chlorinated hydrocarbons like dichloromethane (DCM) and carbon tetrachloride (CCl₄), as well as aprotic solvents like acetonitrile.[3] It is imperative that the solvent is anhydrous.
Troubleshooting and Optimization
Q9: How can I monitor the progress of my reaction?
A9: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[3] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. Gas Chromatography (GC) can also be used for more quantitative analysis of the reaction mixture over time.[1]
Q10: What safety precautions should be taken during this synthesis?
A10: This synthesis involves hazardous materials and should be performed with appropriate safety measures.
-
Handling of Chlorinating Agents: Many chlorinating agents are corrosive and moisture-sensitive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: The reaction can be exothermic. It is important to control the rate of addition of reagents and have an effective cooling system in place to prevent the reaction from becoming uncontrollable.[11]
-
Byproduct Handling: The reaction often produces corrosive byproducts like HCl gas. A trap or scrubber system should be used to neutralize these gases.
Section 3: Experimental Protocol Example
This section provides a generalized, illustrative protocol. Note: This is a template and should be adapted and optimized based on your specific laboratory conditions and safety protocols.
Chlorination of 2,5-Lutidine using N-Chlorosuccinimide (NCS)
-
Preparation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Purge the system with an inert gas (e.g., argon or nitrogen).
-
-
Reaction Setup:
-
In the flask, dissolve 2,5-lutidine (1 equivalent) in anhydrous acetonitrile.
-
In the dropping funnel, prepare a solution of N-Chlorosuccinimide (1.1 equivalents) in anhydrous acetonitrile.
-
-
Reaction Execution:
-
Heat the solution of 2,5-lutidine to a gentle reflux.
-
Add the NCS solution dropwise from the dropping funnel over a period of 1-2 hours.
-
Monitor the reaction progress by TLC.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Caption: Workflow for chlorination using NCS.
References
- Processes for dechlorinating pyridines. Google Patents.
- Vapor phase production of Chlorinated pyridines from alpha-picoline. Google Patents.
-
Copper catalyzed ortho‐chlorination of pyridine directed arenes. ResearchGate. URL: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. URL: [Link]
-
Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. CABI Digital Library. URL: [Link]
-
Vapor phase production of Chlorinated pyridines from alpha-picoline. European Patent Office. URL: [Link]
-
Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. ResearchGate. URL: [Link]
-
Compare and contrast the mechanisms for chlorination of pyridine... Filo. URL: [Link]
-
Re-evaluating pyridine's role in chlorination reaction. Chemistry World. URL: [Link]
-
[Synthesis of methylpyridine derivatives. 23. Chlorination of 2,6-lutidine derivatives]. Yakugaku Zasshi. URL: [Link]
-
List of Reagents. ACS GCI Pharmaceutical Roundtable. URL: [Link]
- Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.
- The preparation method of 2,6-lutidine. Google Patents.
-
2,6-dimethylpyridine. Organic Syntheses. URL: [Link]
- Process for the preparation of 2-chloropyridines. Google Patents.
- Synthesis method of 2, 6-dimethyl-4-bromopyridine. Patsnap.
- Preparation method of 2,6-dichlorine methyl pyridine hydrochloride. Google Patents.
-
Purification of Pyridine. LookChem. URL: [Link]
-
Chlorination, bromination and oxygenation of the pyridine ring using acetyl hypofluorite made from fluorine. The Journal of Organic Chemistry. URL: [Link]
-
Chlorination. ACS GCI Pharmaceutical Roundtable. URL: [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. URL: [Link]
- Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
-
Synthesis of 2-chloro-3-cyano-6-methyl-5-phenylpyridine. PrepChem. URL: [Link]
-
Pyridine complexes of chlorine atoms. Journal of the American Chemical Society. URL: [Link]
- Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process. Google Patents.
-
reactions involving chlorine: Topics by Science.gov. Science.gov. URL: [Link]
-
Unexpected Products and Reaction Mechanisms of the Aqueous Chlorination of Cimetidine. ResearchGate. URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Question 4: Compare and contrast the mechanisms for chlorination of pyrid.. [askfilo.com]
- 5. EP0239905A1 - Vapor phase production of Chlorinated pyridines from alpha-picoline - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. List of Reagents - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Chloro-3,6-dimethylpyridine
Introduction: 2-Chloro-3,6-dimethylpyridine is a critical heterocyclic building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its utility is directly linked to its purity. The presence of residual starting materials, isomeric byproducts, or degradation products can lead to downstream reaction failures, compromised yields, and impurities in the final product. This guide provides a comprehensive technical resource for researchers, chemists, and process development professionals to effectively troubleshoot and purify crude this compound reaction mixtures.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile
This section addresses the common impurities encountered during the synthesis of this compound, providing the foundational knowledge needed to select an appropriate purification strategy.
Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?
A1: The impurity profile is highly dependent on the synthetic route, but typically originates from four main sources:
-
Unreacted Starting Materials: The most common starting material is 2,6-lutidine (2,6-dimethylpyridine), which may be converted to its N-oxide prior to chlorination. Incomplete reaction will leave these materials in your crude product.
-
Isomeric Byproducts: Chlorination can sometimes occur at other positions on the pyridine ring, leading to the formation of isomers like 4-chloro-2,6-dimethylpyridine.[2]
-
Over-chlorinated Species: Aggressive reaction conditions can lead to the formation of dichlorinated dimethylpyridines.[3]
-
Hydrolysis Products: The 2-chloro group is susceptible to hydrolysis, particularly during aqueous workups or if moisture is present, forming 2-hydroxy-3,6-dimethylpyridine.
-
Reagent-Derived Impurities: Residual chlorinating agents (e.g., phosphorus oxychloride, thionyl chloride) and their byproducts can contaminate the crude mixture.[4][5]
Q2: My crude product has a strong baseline odor of pyridine. How is the starting material, 2,6-lutidine, typically removed?
A2: 2,6-Lutidine is a stronger base than the chlorinated product. This difference in basicity is the key to its removal. An acidic wash (e.g., with dilute HCl) during the aqueous workup will preferentially protonate the more basic 2,6-lutidine, converting it into a water-soluble hydrochloride salt that partitions into the aqueous phase, effectively separating it from the desired product which remains in the organic layer.
Q3: I'm observing a significant amount of a byproduct with a similar mass spectrum but a different retention time in GC analysis. What could it be?
A3: This is a classic sign of an isomeric byproduct, most likely 4-chloro-2,6-dimethylpyridine. Synthesis via chlorination of 2,6-dimethyl-4-pyridone is a known route to the 4-chloro isomer, highlighting that the 4-position is reactive.[2] These isomers often have very similar physical properties, making them difficult to separate by distillation alone. In such cases, fractional distillation under high vacuum or preparative chromatography is often required.
Q4: My product yield decreases significantly after an aqueous workup with a basic solution. What's happening?
A4: You are likely observing hydrolysis of the 2-chloro group to a 2-hydroxy group. Chloropyridines are susceptible to nucleophilic substitution, and hydroxide ions (from a basic wash like NaOH or Na2CO3) can displace the chloride. To avoid this, use a milder base for neutralization, such as sodium bicarbonate (NaHCO₃), keep the temperature low during the workup, and minimize the contact time between the organic phase and the basic aqueous solution.[6]
Q5: After removing the solvent, I am left with a dark, viscous oil that is difficult to handle. What could be the cause?
A5: This often points to the presence of high-boiling point impurities or polymeric materials. These can form under harsh reaction conditions. Another common cause is residual phosphorus-containing byproducts if phosphorus oxychloride was used as the chlorinating agent.[5] A preliminary purification step, such as passing the crude mixture through a short plug of silica gel to remove polar baseline material, can be effective before attempting distillation.
Section 2: Troubleshooting and Purification Protocols
This section provides detailed, step-by-step protocols for the purification of this compound, designed to address specific, common issues encountered in the laboratory.
Initial Assessment: A Strategic Approach to Purification
Before proceeding with any purification, a preliminary analysis of the crude reaction mixture is essential. This allows for the selection of the most efficient purification strategy.
Troubleshooting Guide 1: Standard Aqueous Workup and Extraction
-
Issue: Presence of water-soluble acidic or basic impurities, such as unreacted 2,6-lutidine or residual HCl.
-
Principle: This protocol exploits the differences in the acid-base properties of the components in the mixture to separate them between organic and aqueous phases. 2,6-Lutidine is more basic than the product and will be extracted by a dilute acid wash.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid Wash (Optional): Transfer the solution to a separatory funnel and wash with 1M HCl (1 x 0.5 volume). This step removes unreacted lutidine and other basic impurities.
-
Verification: The aqueous layer should test basic with pH paper if significant amounts of amine were present.
-
-
Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes any remaining acid.
-
Causality: Using a strong base like NaOH is avoided as it can cause hydrolysis of the product.[6]
-
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break up emulsions and removes the bulk of the dissolved water from the organic phase.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
| Compound | pKa (of Conjugate Acid) | Water Solubility | Extraction Phase (at pH 2) |
| 2,6-Lutidine | ~6.7 | Soluble as salt | Aqueous |
| This compound | ~3.5 (Estimated) | Sparingly soluble | Organic |
| 2-Hydroxy-3,6-dimethylpyridine | ~11 (as acid), ~1 (as base) | Soluble | Aqueous/Organic |
Table 1: Physicochemical properties guiding extractive separation.
Troubleshooting Guide 2: Purification by Vacuum Distillation
-
Issue: Presence of non-volatile impurities (polymers, salts) or byproducts with a significantly different boiling point.
-
Principle: Separation is achieved based on differences in the boiling points of the components at a reduced pressure. Lowering the pressure allows the material to boil at a lower temperature, preventing thermal degradation.
Experimental Protocol:
-
Setup: Assemble a fractional distillation apparatus equipped for vacuum operation. Use a short, insulated Vigreux column for efficient separation.
-
Degassing: Heat the crude oil gently under vacuum to remove any residual solvent before increasing the temperature for distillation.
-
Fraction Collection: Slowly increase the temperature of the heating mantle. Collect a small forerun fraction, which may contain lower-boiling impurities.
-
Product Collection: Collect the main fraction at a stable temperature and pressure. The boiling point of chloropyridines is typically reduced by about 10-15°C for every halving of the pressure.
-
Quality Control: Analyze the collected fractions by GC or NMR to confirm purity before combining them.
Troubleshooting Guide 3: Chromatographic Purification
-
Issue: The mixture contains multiple, closely-related impurities, such as isomers, that are not separable by distillation.
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Less polar compounds travel through the column faster.
Experimental Protocol:
-
Stationary Phase: Prepare a column packed with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM) and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
References
- BenchChem. (2025). Synthesis of Pyridine-2,5-dicarbaldehyde via Oxidation of 2,5-Lutidine.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- ACS Publications. (n.d.). An Investigation of the Effect of Pyridine Derivatives on the Oxidative Polymerization Process of 2,5-Dimercapto-1,3,4-thiadiazole and Its Disulfide Dimer. The Journal of Physical Chemistry B.
- ResearchGate. (2025). ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives.
- BenchChem. (2025). Common side reactions in the synthesis of 2-(Dichloromethyl)-4-methylpyridine.
- Guidechem. (n.d.). How to prepare and use 2-Chloro-3-nitro-6-methylpyridine?. FAQ.
- ACS Publications. (n.d.). Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). 2,6-Lutidine.
- Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
- Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines.
- LookChem. (n.d.). Purification of Pyridine - Chempedia.
- Google Patents. (n.d.). JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid.
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- Organic Syntheses. (n.d.). 2,6-dimethylpyridine.
- Google Patents. (n.d.). CN1317268C - The preparation method of 2,6-lutidine.
- RSC Publishing. (n.d.). Syntheses of Heterocyclic Compounds. Part X—Halogen Substituted N-Oxides.
- Euro Chlor. (2013). Chlorination by-products.
- PubMed. (n.d.). Chlorination byproducts, their toxicodynamics and removal from drinking water.
- MDPI. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors.
- PubMed. (n.d.). Formation of disinfection by-products in chlorinated swimming pool water.
- Google Patents. (n.d.). Process for the preparation of 2-chloro-pyridine and its derivatives.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 2-Chloro-3-methylpyridine in Modern Synthesis.
- PubMed. (2013). Disinfection byproduct formation from chlorination of pure bacterial cells and pipeline biofilms.
- Google Patents. (n.d.). CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN1317268C - The preparation method of 2,6-lutidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 5. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 6. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Failed Reactions Involving 2-Chloro-3,6-dimethylpyridine
Welcome to the technical support center for 2-Chloro-3,6-dimethylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this versatile heterocyclic building block. Here, we move beyond simple protocols to dissect the underlying chemical principles governing its reactivity, providing you with the expert insights needed to troubleshoot failed experiments and optimize your synthetic strategies.
Core Concepts: Understanding the Reactivity of this compound
This compound is a sterically hindered and electronically distinct substrate. A successful reaction hinges on understanding the interplay between the pyridine nitrogen, the chloro leaving group, and the two methyl substituents.
-
Pyridine Nitrogen : The lone pair on the nitrogen atom can act as a Lewis base, coordinating to and potentially inhibiting palladium catalysts, a common issue in cross-coupling reactions.[1][2] It also withdraws electron density from the ring, activating the C2 and C4 positions for nucleophilic attack.[3]
-
2-Chloro Group : As a leaving group in palladium-catalyzed cross-coupling, the C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds.[2][4][5] This makes the oxidative addition step of the catalytic cycle more challenging and often rate-limiting.[3] However, its position at C2 makes it susceptible to displacement via Nucleophilic Aromatic Substitution (SNAr).[6][7]
-
3-Methyl Group : This group introduces significant steric hindrance around the C2-chloro position. This steric bulk can impede the approach of both catalysts and nucleophiles, requiring carefully selected reagents and conditions to overcome.
-
6-Methyl Group : While contributing to the overall steric profile, the C6-methyl group's primary influence is electronic, donating electron density to the pyridine ring.
Below is a diagram illustrating the key reactivity factors of the molecule.
Caption: Key factors influencing the reactivity of the title compound.
Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful but are notoriously challenging with 2-chloropyridines. Success requires a more active catalyst system than for bromo or iodo analogs.[2][4]
Q1: My cross-coupling reaction shows low to no conversion. What are the most common causes?
This is the most frequent issue. Given the low reactivity of the C-Cl bond, the entire catalytic system must be optimized. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[3]
Root Causes & Solutions:
-
Inactive Catalyst System : Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.[2] You must use a more active system, typically a Pd(0) or Pd(II) source combined with a sterically hindered, electron-rich phosphine ligand.
-
Actionable Advice : Switch to a modern catalyst system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and their corresponding pre-catalysts (e.g., XPhos Pd G3) are designed for these challenging couplings and often give superior results.[1]
-
-
Catalyst Inhibition : The pyridine nitrogen can coordinate to the palladium center, deactivating the catalyst.[1][2]
-
Actionable Advice : The use of bulky phosphine ligands helps to prevent this inhibitory binding by sterically shielding the palladium center.
-
-
Inappropriate Base or Solvent : The choice of base and solvent is critical and interdependent. Strong, non-nucleophilic bases are typically required.
-
Actionable Advice : For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃. For Buchwald-Hartwig aminations, a strong base like NaOt-Bu or LHMDS is standard.[8] Aprotic polar solvents like 1,4-dioxane, toluene, or THF are commonly used.
-
-
Oxygen Contamination : Oxygen can oxidize and deactivate the active Pd(0) catalyst.[2][9]
-
Actionable Advice : Ensure your reaction is performed under strictly inert conditions. Degas all solvents thoroughly (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
-
Table 1: Recommended Catalyst Systems for Cross-Coupling of this compound
| Reaction Type | Palladium Source | Recommended Ligand | Typical Base | Solvent | Typical Temp. (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or SPhos | K₃PO₄ | 1,4-Dioxane or Toluene | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or RuPhos | NaOt-Bu or LHMDS | Toluene or THF | 80-110 |
Data synthesized from best practices for challenging chloropyridine couplings.[1][3]
Q2: I'm observing a significant amount of 3,6-dimethylpyridine (hydrodehalogenation byproduct). How can I suppress this?
Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction.[3] It occurs when the reductive elimination of the desired product is slow, allowing competing pathways to dominate.
Root Causes & Solutions:
-
Slow Reductive Elimination : If the desired coupling is sterically hindered, the final step of the catalytic cycle can be slow.
-
Actionable Advice : Screen different ligands. Some ligands, like Josiphos or tBuXPhos, can accelerate reductive elimination in certain systems.
-
-
Source of Hydride : Trace water, the amine coupling partner (in Buchwald-Hartwig), or even the solvent can act as a hydride source.
-
Actionable Advice : Ensure all reagents and solvents are scrupulously dried. Using a base like LHMDS can sometimes mitigate this issue compared to NaOt-Bu.[8]
-
Q3: My Suzuki reaction is failing, and I suspect my boronic acid is decomposing.
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major decomposition pathway for boronic acids, often promoted by water and heat.[2]
Actionable Advice:
-
Use Boronic Esters : Pinacol boronic esters (Bpin) or MIDA boronates are generally more stable than the corresponding boronic acids and are less prone to protodeboronation.[10]
-
Anhydrous Conditions : Rigorously exclude water from the reaction.
-
Minimize Reaction Time : Use a highly active catalyst system that allows for lower temperatures and shorter reaction times. Microwave irradiation can be very effective.[11]
Below is a troubleshooting workflow for cross-coupling reactions.
Caption: A decision tree for troubleshooting failed cross-coupling reactions.
Part 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine ring facilitates SNAr at the 2-position.[7] This reaction pathway is an excellent alternative to cross-coupling for forming C-N, C-O, and C-S bonds.
Q1: My SNAr reaction is sluggish and requires harsh conditions. How can I improve it?
While the pyridine nitrogen activates the ring, the steric hindrance from the 3-methyl group can slow the reaction.
Root Causes & Solutions:
-
Insufficient Nucleophile Strength : A weak nucleophile will struggle to attack the sterically encumbered and moderately activated ring.
-
Actionable Advice : If possible, deprotonate the nucleophile first to increase its strength (e.g., using NaH for an alcohol or thiol). For amine nucleophiles, a stronger, non-nucleophilic base can help facilitate the reaction without competing.
-
-
Solvent Effects : The reaction proceeds through a charged intermediate (a Meisenheimer complex).[12] Polar aprotic solvents are ideal as they can stabilize this intermediate.
-
Actionable Advice : Switch to a solvent like DMSO, DMF, or NMP. These solvents are excellent for SNAr reactions and can significantly accelerate reaction rates, often allowing for lower temperatures.
-
-
Leaving Group Ability : While chlorine is a reasonable leaving group for SNAr, the reaction rate is the first, rate-determining step of nucleophilic addition.[13]
Part 3: Other Common Issues & FAQs
Q1: My starting material is converting to 2-hydroxy-3,6-dimethylpyridine during the reaction.
This indicates hydrolysis of the C-Cl bond. While this transformation typically requires harsh conditions like concentrated acid at high temperatures, it can occur under strongly basic aqueous conditions.[14]
Root Causes & Solutions:
-
Presence of Water with a Strong Base : In cross-coupling reactions, using bases like NaOH or KOH with aqueous solvent mixtures can promote hydrolysis, especially at elevated temperatures.
-
Actionable Advice : For cross-coupling, switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃. Ensure all reagents and solvents are anhydrous. If water is required as a co-solvent, minimize its amount and consider if a lower temperature is feasible.
-
-
"Anhydrous" Base Contamination : Some sources of bases like NaOt-Bu can contain trace amounts of NaOH, which can lead to hydrolysis.[3]
-
Actionable Advice : Use high-purity, freshly opened bases.
-
Detailed Experimental Protocols
The following are generalized starting protocols. Optimization for your specific substrate is likely necessary.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and finely ground K₃PO₄ (2.0-3.0 equiv).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., 1,4-dioxane or toluene, ~0.1 M) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst).
-
Add the base (e.g., NaOt-Bu, 1.2-1.5 equiv) to the flask.
-
In a separate vial, dissolve this compound (1.0 equiv) and the amine (1.1-1.2 equiv) in degassed toluene (~0.2 M).
-
Add the solution of substrates to the Schlenk flask containing the catalyst and base.
-
Seal, evacuate, and backfill with argon three times.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, quench carefully with saturated aq. NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
References
- A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. Benchchem.
- Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research.
- Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic Letters.
- 2-Chloropyridine | C5H4ClN. PubChem.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Benchchem.
- Process for the production of 2-hydroxypyridine.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- 2-Chloro-3,4-dimethylpyridine | 72093-11-9. Benchchem.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut
- Buchwald–Hartwig amin
- Technical Support Center: Buchwald-Hartwig Amin
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- 2-Chloro-3-cyano-4,6-dimethylpyridine Supplier China | Properties, Uses & Safety D
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine.
- nucleophilic arom
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Exploring the Synthesis and Industrial Uses of 2,6-Dimethylpyridine. BOC Sciences.
- Buchwald-Hartwig Amin
- Common side reactions in the synthesis of 2-(Dichloromethyl)-4-methylpyridine. Benchchem.
- Buchwald-Hartwig Amination Reaction | Prepare for G
- Concerted Nucleophilic Aromatic Substitution Reactions.
- Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society B: Physical Organic.
- Reactivity Face-Off: 3,4,5-Trichloro- vs. 3,4,5-Tribromo-2,6-dimethylpyridine in Cross-Coupling Reactions. Benchchem.
- This compound 95% | CAS: 72093-14-2. AChemBlock.
- Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Deriv
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- 16.6 Nucleophilic Aromatic Substitution.
- Nucleophilic Arom
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Suzuki coupling help. Reddit.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Suzuki coupling of different chloropyridines with phenylboronic acids a.
- A Comparative Guide to the Cross-Coupling Performance of 3,4,5-Tribromo-2,6-dimethylpyridine. Benchchem.
- 2,6-dimethylpyridine. Organic Syntheses.
- Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. youtube.com [youtube.com]
- 14. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-3,6-dimethylpyridine
Welcome to the technical support center for cross-coupling reactions involving 2-chloro-3,6-dimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging substrate. We provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve successful outcomes in your experiments.
Understanding the Substrate: Why is this compound Challenging?
Before diving into specific reaction types, it's crucial to understand the inherent difficulties posed by this compound. This knowledge is the foundation for rational catalyst selection and troubleshooting.
-
Steric Hindrance: The presence of two methyl groups, one ortho (at C3) and one meta (at C6) to the chlorine atom, creates significant steric bulk around the reaction center. This bulkiness can impede the approach of the palladium catalyst, making the initial oxidative addition step of the catalytic cycle kinetically slow.
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can act as a Lewis base and coordinate to the electron-deficient palladium center.[1] This coordination can lead to catalyst inhibition or deactivation, effectively sequestering the active catalyst and halting the reaction.[1][2]
-
Low Reactivity of Aryl Chlorides: Compared to their bromo or iodo counterparts, aryl chlorides are significantly less reactive in palladium-catalyzed cross-coupling reactions.[1] The carbon-chlorine bond is stronger, making the oxidative addition step—often the rate-limiting step—more energetically demanding. This necessitates the use of highly active catalyst systems.[1]
This combination of steric, electronic, and reactivity factors demands careful optimization of the catalyst, ligand, base, and solvent system.
General Troubleshooting Workflow
When a cross-coupling reaction with this compound fails or gives low yields, a systematic approach to troubleshooting is essential. The following workflow can help diagnose the issue.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
Methodology:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv, finely ground), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane via syringe to achieve a suitable concentration (e.g., 0.1-0.2 M).
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. [1]6. Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. [1]
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
Methodology:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%). Seal the tube.
-
Evacuate and backfill with argon. Add this compound (1.0 equiv), the secondary amine (1.2 equiv), and sodium tert-butoxide (NaOt-Bu, 1.5 equiv).
-
Add degassed toluene via syringe.
-
Place the sealed tube in a preheated oil bath at 110 °C and stir.
-
Monitor the reaction progress. Upon completion, cool to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Alternative Cross-Coupling Reactions
While Suzuki and Buchwald-Hartwig are often the first choices, other cross-coupling reactions may offer advantages for specific transformations.
| Reaction Name | Coupling Partner | Key Features & Considerations | Typical Catalyst System |
| Sonogashira Coupling | Terminal Alkyne | Forms C(sp²)-C(sp) bonds. Typically requires a copper co-catalyst, but copper-free methods exist to avoid alkyne homocoupling. [3][4] | Pd(PPh₃)₂Cl₂/CuI, Et₃N |
| Heck Reaction | Alkene | Forms a substituted alkene. [5]Regioselectivity can be an issue. Requires a base like triethylamine or potassium carbonate. [5] | Pd(OAc)₂, PPh₃, Et₃N |
| Kumada Coupling | Grignard Reagent (R-MgX) | Uses highly reactive organomagnesium reagents. [6]Not tolerant of many functional groups (e.g., esters, ketones). [7]Can be catalyzed by Ni or Pd. [6][7] | NiCl₂(dppe), Pd(PPh₃)₄ |
| Negishi Coupling | Organozinc Reagent (R-ZnX) | More functional group tolerant than Kumada coupling but requires air- and moisture-sensitive organozinc reagents. [8][9] | Pd(PPh₃)₄, Pd(dba)₂/ligand |
| Stille Coupling | Organotin Reagent (R-SnR'₃) | Highly versatile and functional group tolerant. [10][11]The major drawback is the high toxicity of organotin compounds and byproducts. [10][11] | Pd(PPh₃)₄, LiCl (additive) |
References
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. [Link]
-
Negishi Coupling. NROChemistry. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Kumada coupling. Wikipedia. [Link]
-
Kumada Coupling. NROChemistry. [Link]
-
Negishi coupling. Wikipedia. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
Negishi Coupling. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. [Link]
-
Stille reaction. Wikipedia. [Link]
-
Kumada Coupling. Organic Chemistry Portal. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Stille reaction. chemeurope.com. [Link]
-
Stille Cross-Coupling. J&K Scientific LLC. [Link]
-
Efficient Iron-Catalyzed Kumada Cross-Coupling Reactions Utilizing Flow Technology under Low Catalyst Loadings. ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
The Stille Reaction. Myers, Chem 115. [Link]
-
The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois Urbana-Champaign. [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]
-
Negishi cross-coupling reaction. YouTube. [Link]
-
Buchwald-Hartwig coupling. YouTube. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
-
Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides. PMC. [Link]
-
Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. National Institutes of Health. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]
-
Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. National Institutes of Health. [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. Kumada Coupling | NROChemistry [nrochemistry.com]
- 8. Negishi Coupling | NROChemistry [nrochemistry.com]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Reactions of 2-Chloro-3,6-dimethylpyridine
Welcome to the technical support guide for 2-Chloro-3,6-dimethylpyridine. This document is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during its use in chemical synthesis. We will delve into the critical effects of base and solvent selection on common reaction pathways, providing you with the causal understanding needed to optimize your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered in the lab. The solutions are based on established chemical principles and field-proven experience.
Q1: My reaction is stalled. Starting material is consumed, but I'm not forming the desired product, or the reaction is extremely slow. What's wrong?
A1: This is a classic issue often rooted in reagent solubility or catalyst inhibition.
-
Probable Cause 1: Poor Base Solubility. Many palladium-catalyzed reactions, such as Buchwald-Hartwig amination, use inorganic bases like K₃PO₄ or Cs₂CO₃. These have very low solubility in common organic solvents like toluene or THF.[1] If the base isn't at least partially dissolved, it cannot perform its function in the catalytic cycle.
-
Solution 1:
-
Consider switching to a solvent system known to better dissolve the base. For Suzuki couplings, mixed solvent systems like DMF/water or dioxane/water are effective.[2]
-
For Buchwald-Hartwig reactions, a stronger, more soluble organic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) can be used, but with caution, as they can degrade sensitive functional groups.[1]
-
Alternatively, using a phase-transfer catalyst can help shuttle the inorganic base into the organic phase.
-
-
Probable Cause 2: Catalyst Inhibition. The pyridine nitrogen in your substrate can coordinate to the palladium center, acting as an inhibitory ligand and slowing down the catalytic cycle.[1] Certain solvents are also known catalyst poisons.
-
Solution 2:
-
Avoid using chlorinated solvents, acetonitrile, or excess pyridine in palladium-catalyzed reactions.[1]
-
Increase the ligand-to-metal ratio. A more electron-rich, bulky phosphine ligand can outcompete the pyridine substrate for coordination to the palladium center, restoring catalytic activity.
-
-
Probable Cause 3: Inappropriate Solvent Polarity for SₙAr. In a Nucleophilic Aromatic Substitution (SₙAr) reaction, the rate-determining step is often the formation of a negatively charged Meisenheimer complex.[3]
-
Solution 3:
-
Use polar aprotic solvents like DMF, DMSO, or NMP. These solvents are excellent at stabilizing the charged intermediate, thereby lowering the activation energy and accelerating the reaction.[4] Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing the reaction.[5]
-
Q2: My reaction yield is low, and I'm observing significant formation of 3,6-dimethylpyridine (hydrodehalogenation) as a byproduct. What is the cause?
A2: This points towards a base that is too strong or reactive for your specific substrate and conditions.
-
Probable Cause: Strong bases, particularly organolithium reagents or even NaOtBu at high temperatures, can promote side reactions. In the context of a Buchwald-Hartwig amination, a competing β-hydride elimination from the palladium-amide intermediate can occur, leading to the formation of an imine and the reduced arene.[6] Alternatively, direct metalation of the pyridine ring followed by quenching can lead to the same byproduct.
-
Solution:
-
Switch to a weaker inorganic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are excellent alternatives that are strong enough to facilitate the catalytic cycle but are less likely to cause unwanted side reactions.[1]
-
Lower the reaction temperature. Thermal decomposition and side reactions are often exacerbated at higher temperatures.
-
Re-evaluate your ligand. Certain ligands can accelerate the desired reductive elimination step, outcompeting the undesired hydrodehalogenation pathway.
-
Visual Troubleshooting Workflow
The following decision tree provides a systematic approach to diagnosing and solving common issues in reactions involving this compound.
Caption: A decision tree for troubleshooting common reaction issues.
Frequently Asked Questions (FAQs)
Q3: What are the main reaction classes for this compound, and how does the choice of base and solvent differ for them?
A3: The two primary transformations are Nucleophilic Aromatic Substitution (SₙAr) and Palladium-Catalyzed Cross-Coupling.
-
Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is electron-deficient, making it susceptible to attack by nucleophiles at the 2- and 4-positions.[7][8] This reaction proceeds through a charged intermediate (Meisenheimer complex).[3]
-
Base Role: To deprotonate the incoming nucleophile (e.g., an amine, alcohol) or to act as an acid scavenger. Weaker bases are often sufficient.
-
Solvent Role: Must stabilize the charged intermediate. Polar aprotic solvents (DMSO, DMF) are ideal.[4]
-
-
Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki): These reactions are necessary when the SₙAr pathway is not viable.[9] They proceed via a catalytic cycle involving oxidative addition, transmetalation/amine coordination, and reductive elimination.[6][10]
-
Base Role: A critical component of the catalytic cycle. In Suzuki coupling, it activates the boronic acid.[11] In Buchwald-Hartwig amination, it deprotonates the amine to form the active palladium-amide complex.[1] Stronger bases are often required compared to SₙAr.
-
Solvent Role: Must dissolve the organic substrate, catalyst, and ligand. Aprotic solvents of varying polarity are used (e.g., Toluene, Dioxane, THF). The key challenge is often the poor solubility of inorganic bases.[1]
-
Q4: Which base is best for a Buchwald-Hartwig amination with this compound?
A4: The choice is a trade-off between reactivity and substrate stability. Aryl chlorides are challenging substrates that often require more forcing conditions.[1]
| Base | Type | Strength (pKa of conj. acid) | Pros | Cons | Citation |
| NaOtBu | Strong Organic | ~19 | Very effective, good solubility in organic solvents. | Can cause decomposition of sensitive functional groups; promotes side reactions. | [1] |
| LHMDS | Strong Organic | ~26 | Highly reactive, suitable for difficult couplings. | Very strong, can act as a nucleophile, moisture-sensitive. | [1] |
| K₃PO₄ | Weaker Inorganic | ~12.3 (pKa3) | Good for sensitive substrates, inexpensive. | Poorly soluble in many organic solvents, may require higher temperatures. | [1] |
| Cs₂CO₃ | Weaker Inorganic | ~10.3 (pKa2) | Milder than phosphates, often effective. | Poor solubility, expensive. | [1] |
Recommendation: Start with NaOtBu in an aprotic solvent like toluene or 2-MeTHF, using a modern, bulky phosphine ligand (e.g., XPhos, RuPhos). If side reactions are observed, switch to K₃PO₄ and screen different solvents or add a co-solvent to improve solubility.
Q5: Which solvent is optimal for a Suzuki reaction with this substrate?
A5: For Suzuki reactions, the solvent system must facilitate both the dissolution of organic components and the activation of the boronic acid by the aqueous base.
| Solvent System | Type | Characteristics | Citation |
| Toluene | Aromatic Hydrocarbon | Commonly used, good balance of solubility for organics and a high boiling point. Often used with an aqueous base phase. | [1] |
| 1,4-Dioxane / H₂O | Ether / Aqueous | Very common, effectively dissolves both organic and inorganic reagents. Dioxane is a high-impact solvent to be avoided if possible. | [1][12] |
| DMF / H₂O | Polar Aprotic / Aqueous | Excellent solvating power for a wide range of reagents, including inorganic bases like K₂CO₃. | [2] |
| 2-MeTHF | Ether | A greener alternative to THF and Dioxane with a good performance profile. | [1] |
Recommendation: A mixture of 1,4-Dioxane and water (e.g., 4:1 ratio) with K₂CO₃ or K₃PO₄ as the base is a robust starting point for Suzuki couplings of chloro-pyridines.[2][12]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a reliable starting point for the amination of this compound.
Objective: To synthesize N-aryl-3,6-dimethylpyridin-2-amine.
Materials:
-
This compound (1.0 equiv.)
-
Amine coupling partner (1.2 equiv.)
-
Palladium pre-catalyst (e.g., G3-XPhos, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous, degassed Toluene (~0.2 M concentration)
-
Oven-dried reaction vial with a magnetic stir bar and septum
Procedure:
-
Preparation: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add this compound, the palladium pre-catalyst, and the magnetic stir bar to the oven-dried vial.
-
Inert Atmosphere: Cap the vial with a septum and, if not in a glovebox, purge with an inert gas for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the NaOtBu. Then, add the amine coupling partner (if liquid, via syringe; if solid, add with the other solids). Finally, add the degassed toluene via syringe to achieve the target concentration.
-
Reaction: Place the vial in a pre-heated heating block or oil bath set to 80-100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. A typical reaction time is 12-24 hours. Check for the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate and carefully quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.
References
- BenchChem. (n.d.). Optimizing base and solvent for Buchwald-Hartwig amination.
- OChem Tutor. (2019, January 19). Nucleophilic aromatic substitutions. YouTube.
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
- Wikipedia. (n.d.). Pyridine.
- Clark, J. H., et al. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition.
- NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- NIH. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Decomposition of 2-Chloro-3,6-dimethylpyridine During Reaction
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you might face in the lab. This guide is dedicated to a frequently used yet deceptively sensitive building block: 2-Chloro-3,6-dimethylpyridine. Its unique electronic and steric properties make it a valuable synthon, but also prone to specific modes of decomposition and reaction inhibition. This document is structured as a series of troubleshooting questions and in-depth answers, designed to help you navigate and overcome these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is failing or giving very low yields. What is the most likely cause?
A1: The most common issue encountered with this substrate in palladium-catalyzed cross-coupling reactions is catalyst poisoning . The pyridine nitrogen atom possesses a lone pair of electrons that can strongly coordinate to the palladium catalyst's active sites.[1][2][3] This coordination deactivates the catalyst, preventing it from participating in the catalytic cycle and leading to a stalled or significantly slowed reaction.[1]
Causality: The nitrogen atom in the pyridine ring acts as a Lewis base, binding to the electron-deficient palladium center. This binding is often strong and can be irreversible, effectively removing the catalyst from the reaction mixture.[1][4] The steric hindrance from the two methyl groups in this compound does not fully prevent this interaction.
Symptoms of Catalyst Poisoning:
-
Reaction stalls after a short period.
-
Incomplete conversion even with extended reaction times or increased temperature.
-
Formation of palladium black (precipitated, inactive palladium).[5]
-
Recovery of unreacted starting material.
To overcome this, you must employ strategies that either minimize the nitrogen's ability to coordinate or use a catalytic system that is more resistant to poisoning. See the recommended protocol in the subsequent sections for a robust solution.
Q2: I'm observing the formation of dechlorinated byproduct (3,6-dimethylpyridine). How can I prevent this?
A2: The formation of a dechlorinated byproduct is a classic side reaction in many cross-coupling protocols, known as hydrodehalogenation or simply dehalogenation.[5] This occurs when the organopalladium intermediate, formed after oxidative addition of this compound to the Pd(0) catalyst, undergoes reaction with a hydride source instead of the intended coupling partner.
Mechanistic Insight: Hydride sources in a typical Suzuki reaction can be generated from the base (e.g., from boronic acid impurities or reactions with the solvent) or the solvent itself (e.g., alcohols). The resulting palladium-hydride species can then reductively eliminate the aryl group to yield the undesired dechlorinated product.[5]
Preventative Measures:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Water can facilitate protonolysis pathways that lead to dehalogenation.
-
Select a Non-Protic Solvent: Avoid alcoholic solvents. Toluene, dioxane, or THF are generally better choices.
-
Choose the Base Carefully: While strong bases are needed to activate the boronic acid, some can promote side reactions.[6] Potassium phosphate (K₃PO₄) is often a good choice as it is effective but less prone to generating hydride species compared to alkoxides in some systems.
-
Use High-Purity Boronic Acids: Impurities in boronic acids can contribute to dehalogenation.
Q3: Can high temperatures cause my this compound to decompose?
A3: Yes, while this compound is relatively stable, prolonged exposure to high temperatures can lead to thermal decomposition. The specific decomposition pathways can be complex, but they generally involve the cleavage of the carbon-chlorine bond or reactions involving the methyl groups. Computational studies on related compounds show that methyl groups can lower the activation energy for thermal decomposition.[7]
Practical Recommendations:
-
Moderate Temperatures: Aim for the lowest effective temperature for your reaction. For many Suzuki couplings, temperatures between 80-110 °C are sufficient.[8]
-
Monitor Reaction Progress: Avoid unnecessarily long reaction times. Monitor the reaction by TLC or LC-MS and work it up as soon as it is complete.
-
Inert Atmosphere: Always run reactions under an inert atmosphere (Nitrogen or Argon). This prevents oxidative side reactions that can be accelerated at higher temperatures.
Q4: Are there any special handling or storage considerations for this compound?
A4: Yes. Like many halogenated pyridines, this compound should be handled with care to ensure its integrity.
-
Protection from Light: Chloropyridines can be susceptible to photodegradation.[9][10][11] While this is more of a concern in aqueous environmental studies, it is good practice to store the compound in amber bottles and protect reactions from direct, bright light, especially if they are running for extended periods.
-
Moisture Sensitivity: Avoid contact with moisture.[12] Store the compound in a tightly sealed container in a cool, dry place.
-
Incompatible Materials: Keep away from strong oxidizing agents.
Visual Troubleshooting Guide
This workflow diagram provides a logical path to diagnose and solve common issues encountered when using this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
Data Summary & Recommended Conditions
The following table contrasts problematic reaction conditions with an optimized protocol for a Suzuki-Miyaura coupling, which is designed to mitigate catalyst poisoning and prevent decomposition.
| Parameter | Problematic Conditions (Low Yield) | Optimized Conditions (High Yield) | Rationale for Optimization |
| Catalyst | Pd(PPh₃)₄ (0.5-2 mol%) | Pd₂(dba)₃ (1-2 mol%) | Pd(PPh₃)₄ is highly susceptible to poisoning by pyridines.[8] Pd₂(dba)₃ serves as a clean Pd(0) source that requires a separate, more robust ligand.[5] |
| Ligand | PPh₃ or none | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) create a sterically hindered and highly active palladium center. This combination accelerates the desired catalytic cycle, making it kinetically favored over catalyst deactivation and promoting the activation of the relatively inert C-Cl bond.[13] |
| Base | Na₂CO₃, Cs₂CO₃ (aqueous) | K₃PO₄ (anhydrous, powdered) | K₃PO₄ is a strong, non-nucleophilic base that is effective in anhydrous conditions, minimizing hydrodehalogenation side reactions.[6] |
| Solvent | Ethanol/Water mixtures | Toluene or 1,4-Dioxane (anhydrous) | Protic solvents like ethanol and water can lead to unwanted side reactions, including dehalogenation.[5] Anhydrous, non-protic solvents provide a more controlled reaction environment. |
| Temperature | >120 °C (reflux in high-boiling solvents) | 90-110 °C | Sufficient to promote the reaction without causing significant thermal degradation of the substrate or catalyst. |
| Typical Outcome | <20% Yield, significant starting material, and/or byproduct formation. | >85% Yield, clean conversion. | The optimized system is designed to be robust, high-yielding, and tolerant of the challenging substrate. |
Validated Experimental Protocol
Robust Suzuki-Miyaura Coupling Protocol for this compound
This protocol is designed to minimize catalyst poisoning and prevent decomposition.
1. Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl boronic acid (1.2 equivalents), potassium phosphate (K₃PO₄, 3.0 equivalents, finely powdered), and this compound (1.0 equivalent).
-
In a separate vial, weigh out the palladium catalyst, Pd₂(dba)₃ (0.015 equivalents, 1.5 mol%), and the ligand, SPhos (0.03 equivalents, 3 mol%).
2. Reaction Setup:
-
Seal the Schlenk flask with a rubber septum.
-
Evacuate and backfill the flask with dry Argon or Nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the catalyst/ligand mixture to the flask against a positive flow of inert gas.
-
Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
3. Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously. The mixture will typically be a heterogeneous slurry.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
4. Work-up and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the base and palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Core Problem: Catalyst Poisoning
The diagram below illustrates the key inhibitory interaction between the pyridine nitrogen and the palladium catalyst, which is the primary challenge to overcome.
Caption: Competing pathways: the desired catalytic cycle vs. catalyst poisoning.
References
- Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
- BenchChem. (2025).
- Aramendía, M. A., et al. (2008). Photocatalytic degradation of chlorinated pyridines in titania aqueous suspensions. Applied Catalysis B: Environmental, 81(1-2), 134-141.
- Iwasaki, Y., et al. (2003). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 31(10), 1255-1259.
- Stapleton, D. R., et al. (2006). Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. International Journal of Environment and Pollution, 28(1/2), 87-99.
- Horik, K., et al. (2002). Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. Journal of Photochemistry and Photobiology A: Chemistry, 147(2), 145-151.
- Ortega-Liébana, M. C., et al. (2013). A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO2) photocatalysis. Journal of Photochemistry and Photobiology A: Chemistry, 251, 65-73.
- Sajiki, H., et al. (2003). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical and Pharmaceutical Bulletin, 51(3), 320-324.
- Maxted, E. B., & Walker, A. G. (1948). Studies in the Detoxication of Catalyst Poisons. Part VII. Journal of the Chemical Society, 1093-1097.
- Chen, J., et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Maxted, E. B., & Walker, A. G. (1948). Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society (Resumed), 1093.
- Gupta, N., O'Loughlin, E., & Sims, G. (2019). Microbial Degradation of Pyridine and Pyridine Derivatives. Microorganisms for Sustainability.
- BenchChem. (2025). Technical Support Center: Degradation Pathways of Substituted Pyridines. BenchChem.
- Yang, J., Neary, M. C., & Diao, T. (2024). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Journal of the American Chemical Society.
- Singer, A., & McElvain, S. M. (1931). 2,6-dimethylpyridine. Organic Syntheses, 11, 64.
- Connect Chemicals. (n.d.). 2-Chloro pyridine | CAS 109-09-1. Connect Chemicals.
- Apollo Scientific. (2022). Safety Data Sheet: this compound. Apollo Scientific.
- Khasaeva, F. M., et al. (2017). Degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes. Applied Biochemistry and Microbiology, 53(5), 553-557.
- Sigma-Aldrich. (n.d.). Safety Data Sheet: 2,6-Dimethylpyridine. Sigma-Aldrich.
- Am Ende, C. W., et al. (2016). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. ACS Chemical Biology, 11(12), 3393-3398.
- Fursa, O. N., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(10), e00201-20.
- Wang, Y., et al. (2018). Concentration and Temperature Dependences of 2-Chloro-3-(trifluoromethyl)pyridine Solubilities in (DMF + Tetrahydrofuran) and (DMF + Isopropanol) Mixtures.
- BenchChem. (n.d.). 2-Chloro-3,4-dimethylpyridine | 72093-11-9. BenchChem.
- Kumar, A., & Kumar, S. (2018). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. Journal of Heterocyclic Chemistry, 55(11), 2588-2597.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Wikipedia. (n.d.). 2-Chloropyridine. Wikipedia.
- Sienkiewicz, N., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
- Herrera, B., et al. (2022).
Sources
- 1. benchchem.com [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
work-up procedure for reactions with 2-Chloro-3,6-dimethylpyridine
Welcome to the technical support guide for handling reactions involving 2-Chloro-3,6-dimethylpyridine. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance on post-reaction work-up and purification. Here, we move beyond simple protocols to explain the chemical principles behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and removal of this compound from reaction mixtures.
Q1: What are the key properties of this compound that influence reaction work-up?
A1: Understanding the physicochemical properties of this compound is crucial for designing an effective purification strategy. As a substituted pyridine, its behavior is dictated by the basicity of the nitrogen atom and the reactivity of the chloro-substituent.
-
Basicity: The pyridine nitrogen is basic and will be protonated in an acidic medium. This is the most important property exploited for its removal. The resulting pyridinium salt is highly soluble in water and can be easily separated from non-polar organic products via liquid-liquid extraction.
-
Solubility: It is generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). Its solubility in water is low, but the protonated form is very water-soluble.
-
Stability: The compound is generally stable under typical reaction conditions. However, the chloro group at the 2-position is activated towards nucleophilic substitution due to the electron-withdrawing effect of the ring nitrogen[1]. This means that under certain conditions (e.g., presence of strong nucleophiles, high temperatures), it can be displaced to form byproducts. It is also incompatible with strong oxidizing agents and acids[2].
Q2: What is the standard and most effective method for removing this compound after a reaction?
A2: The most common and efficient method is an acidic aqueous wash . This procedure leverages the basicity of the pyridine nitrogen.
-
Upon reaction completion, the mixture is diluted with a water-immiscible organic solvent (e.g., EtOAc, DCM).
-
The organic solution is then washed with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl) or 5% citric acid.
-
The this compound is protonated to form its corresponding pyridinium salt.
-
This salt is highly polar and partitions into the aqueous layer, effectively removing it from the organic phase containing the desired product.
-
Multiple acidic washes may be necessary for complete removal, especially if large quantities of the pyridine were used[3][4]. It is good practice to check the pH of the aqueous layer after the final wash; it should remain acidic.
Q3: My desired product is sensitive to acid. What are the alternative work-up strategies?
A3: This is a common and critical challenge. If your product contains acid-labile functional groups (e.g., certain esters, acetals, silyl ethers), a strong acid wash is not viable. Here are several field-proven alternatives:
-
Mildly Acidic Wash: Use a solution of ammonium chloride (NH₄Cl) or a dilute solution of a weak organic acid like citric acid. These are less aggressive than strong mineral acids but can still protonate the pyridine sufficiently for extraction.
-
Copper(II) Sulfate Wash: Washing the organic layer with a saturated aqueous solution of copper(II) sulfate (CuSO₄) is a classic and effective method. The copper ions form a coordination complex with the pyridine, which is then extracted into the aqueous phase[3]. This is an excellent option for acid-sensitive compounds.
-
Direct Chromatography: If the reaction solvent is volatile (e.g., DCM, THF), it can be removed under reduced pressure. The resulting crude residue can then be directly purified by flash column chromatography on silica gel, bypassing an aqueous work-up entirely[5].
-
Azeotropic Removal: For trace amounts of pyridine, co-evaporation with a solvent like toluene under reduced pressure can be effective[3][4]. The toluene forms a low-boiling azeotrope with the pyridine, facilitating its removal.
Section 2: Troubleshooting Guide
Even with a well-designed protocol, unexpected issues can arise. This guide provides solutions to common problems encountered during the work-up of reactions containing this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Extraction | High concentration of pyridinium salts acting as surfactants. Presence of fine solid particulates from the reaction. | Add saturated aqueous NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, helping to break the emulsion. Filter the entire mixture through a pad of Celite® before extraction. If the emulsion persists, transfer the mixture to a centrifuge tube and spin for several minutes. |
| Product Loss to Aqueous Layer | The desired product may also have basic functional groups that are protonated by the acid wash. The product may have significant water solubility. | Carefully adjust the pH of the initial aqueous wash to be just acidic enough to protonate the pyridine but not the product (if pKa values are sufficiently different). Back-extract the acidic aqueous layers with fresh organic solvent to recover any dissolved product. Use a more non-polar extraction solvent (e.g., switching from EtOAc to DCM or toluene). |
| Unidentified Byproduct Co-elutes with Product | The byproduct may be structurally similar to the desired product. A common byproduct is 3,6-dimethylpyridin-2(1H)-one, formed from the hydrolysis of the starting material. | Modify the chromatography conditions: try a different solvent system (e.g., hexanes/acetone instead of hexanes/EtOAc) or use a different stationary phase (e.g., neutral alumina). Consider derivatizing the crude mixture to alter the polarity of the product or byproduct before chromatography. |
| Residual Pyridine Odor in Final Product | Incomplete removal during extraction. Pyridine is trapped within the crystal lattice of a solid product. | Perform additional acidic or CuSO₄ washes during the work-up. Co-evaporate the final product with toluene multiple times on a rotary evaporator connected to a high-vacuum line[3]. Recrystallize the solid product from a suitable solvent system. |
Section 3: Detailed Experimental Protocols
These step-by-step protocols provide a framework for common work-up scenarios. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses[6][7].
Protocol 1: Standard Acidic Wash Work-up
This protocol is suitable for reactions where the desired product is stable to dilute acid.
-
Cooling & Quenching: Once the reaction is deemed complete, cool the reaction vessel to room temperature. If reactive reagents are present, quench them appropriately (e.g., by slowly adding water or a saturated NH₄Cl solution).
-
Dilution: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, 3-5 times the volume of the reaction solvent).
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1 M HCl. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with 1 M HCl. Check the pH of the second aqueous wash with pH paper to ensure it is acidic. If not, a third wash may be required.
-
Neutralization & Brine Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with saturated aqueous sodium chloride (brine) to remove bulk water and help break any emulsions.
-
Drying & Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Workflow for Standard Acidic Wash
Caption: Standard acidic wash workflow.
Protocol 2: Work-up Using Copper(II) Sulfate
This protocol is ideal for reactions with acid-sensitive products.
-
Cooling & Dilution: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., DCM).
-
CuSO₄ Wash: Transfer the mixture to a separatory funnel. Add an equal volume of saturated aqueous CuSO₄. The aqueous layer will typically turn a deep blue color as it complexes with the pyridine.
-
Separation & Repeat: Shake, allow the layers to separate, and drain the aqueous layer. Repeat the wash until the blue color in the aqueous layer is faint or absent.
-
Brine Wash: Wash the organic layer with brine to remove any residual copper salts and water.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Decision Tree for Work-up Selection
Caption: Decision tree for work-up selection.
References
- Apollo Scientific. (2022).
- Sigma-Aldrich. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: 2-Chloropyridine.
- Jubilant Ingrevia Limited. (n.d.).
-
Izmaylov, A. A., et al. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Processes. [Link]
- Aittamaa, J., et al. (2000). Separation of pyridine or pyridine derivatives from aqueous solutions. U.S.
- Benchchem. (n.d.). 2-Chloro-3,4-dimethylpyridine | 72093-11-9.
- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-(trichloromethyl)
-
Matar, N. et al. (2014). What is the best method to remove pyridine from a reaction mixture? ResearchGate. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). 4-(Methylthio)-2-phenylquinazoline. Organic Syntheses, 84, 115. [Link]
-
Hirose, K., & Tanaka, M. (1977). Reaction of Pyridine Bases with Carboxylic Acids in Benzene. Bulletin of the Chemical Society of Japan, 50(3), 608-613. [Link]
-
Reddit. (2022). Removing Pyridine. r/chemistry. [Link]
Sources
- 1. 2-Chloro-3,4-dimethylpyridine | 72093-11-9 | Benchchem [benchchem.com]
- 2. nj.gov [nj.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Scale-Up Synthesis of 2-Chloro-3,6-dimethylpyridine Derivatives
Welcome to the technical support center for the synthesis of 2-Chloro-3,6-dimethylpyridine and its derivatives. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the lab bench to pilot and production scales. We will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions, grounding our advice in established scientific principles and field-proven experience.
The synthesis of this compound is a critical process, as this compound serves as a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. While the bench-scale synthesis is well-documented, its transition to a larger scale introduces significant hurdles related to reaction kinetics, thermodynamics, safety, and purification. This document aims to be a comprehensive resource to overcome these challenges effectively.
Common Synthetic Pathway: From 2,5-Lutidine
The most prevalent industrial route begins with 2,5-lutidine (also known as 3,6-dimethylpyridine). The process is typically a two-step sequence involving N-oxidation followed by a deoxygenative chlorination.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide: Navigating Scale-Up Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the scale-up process.
Issue 1: Poor Yield and Stalled Reactions in N-Oxidation Step
Symptoms: Your reaction monitoring (GC, HPLC) shows a significant amount of unreacted 2,5-lutidine even after extended reaction times. The reaction appears to have stalled.
Potential Causes & Solutions
-
Phase Separation: The N-oxidation of lutidines often involves aqueous hydrogen peroxide, leading to a biphasic system. As the product, 2,5-lutidine N-oxide, is formed, it can influence the phase behavior of the lutidine-water mixture, potentially hindering mass transfer between the organic and aqueous phases.[1]
-
Solution: Implement vigorous and efficient agitation to maximize the interfacial area between the phases. Consider the use of a co-solvent to create a homogeneous reaction mixture or a phase-transfer catalyst to facilitate the transport of the oxidizing species. The product N-oxide itself can reduce heterogeneity, suggesting that a controlled initial concentration could maintain a less hazardous, single-phase environment.[1]
-
-
Insufficient Oxidant: On a larger scale, localized concentration gradients can lead to inefficient use of the oxidizing agent (e.g., H₂O₂).
-
Solution: Ensure the controlled, subsurface addition of the oxidant over a calculated period. This prevents both localized excess, which can be a safety hazard, and depletion in other areas of the reactor. A slight stoichiometric excess of the oxidant might be required, but this must be carefully balanced against safety considerations.
-
-
Catalyst Deactivation: If using a catalyst, such as phosphotungstic acid, it may be sequestered in the aqueous phase, reducing its efficacy if the reaction mixture separates.[1]
-
Solution: Ensure reaction conditions (e.g., temperature, pH) are optimized for catalyst stability and activity. Again, maintaining a single phase or using a phase-transfer catalyst can ensure the catalyst remains active throughout the reaction volume.
-
Issue 2: Thermal Runaway and Safety Hazards
Symptoms: Uncontrolled temperature increase in the reactor, rapid gas evolution, and pressure buildup, particularly during N-oxidation or chlorination.
Potential Causes & Solutions
-
Exothermic Decomposition: Both the N-oxidation of alkylpyridines and the subsequent chlorination steps can be highly exothermic.[2][3] The oxidant, aqueous hydrogen peroxide, is prone to decomposition, which is accelerated by mass transfer limitations in heterogeneous mixtures.[1] Similarly, chlorinating agents like thionyl chloride can react exothermically.[4]
-
Solution: Conduct thorough reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and the potential for thermal accumulation under process conditions.[4] This data is critical for designing an adequate reactor cooling system. Implement a semi-batch process where the reactive agent (oxidant or chlorinating agent) is added slowly and controllably, allowing the cooling system to dissipate the generated heat effectively. An emergency quenching plan should always be in place.
-
-
Reagent/Solvent Incompatibility: Certain reagent and solvent combinations can be hazardous. For example, using thionyl chloride in MTBE can be dangerous due to solvent decomposition and the release of large volumes of isobutylene gas.[4]
-
Solution: Perform a thorough compatibility and safety review before selecting solvents for scale-up. Toluene is often a safer alternative for reactions involving thionyl chloride.[4] Always consult safety data sheets and conduct smaller-scale safety tests.
-
Caption: Decision tree for responding to a thermal event during synthesis.
Issue 3: Formation of Isomeric and Over-Chlorinated Byproducts
Symptoms: The final product is contaminated with significant levels of dichloropyridines or isomers like 4-Chloro-2,5-dimethylpyridine.
Potential Causes & Solutions
-
Harsh Reaction Conditions: High temperatures and incorrect choice of chlorinating agent can reduce selectivity. Reacting pyridine-1-oxides with phosphoryl chloride (POCl₃) is a known method, but it can lead to a mixture of isomers.[5]
-
Solution: Optimize the reaction temperature carefully. Lower temperatures often favor the desired 2-chloro isomer. Consider alternative chlorinating agents that may offer higher selectivity. For instance, using oxalyl chloride or phosgene in the presence of N,N-disubstituted formamides can be effective.[6][7] A one-step synthesis from pyridine N-oxide using oxalyl chloride and triethylamine has been reported to achieve high yields.[8][9]
-
-
Stoichiometry Control: An excess of the chlorinating agent is a common cause of over-chlorination, leading to the formation of dichlorinated byproducts.
-
Solution: Maintain strict stoichiometric control over the chlorinating agent. The agent should be added portion-wise or via a syringe pump to avoid localized high concentrations. In-process monitoring by GC can help determine the optimal endpoint of the reaction before significant byproduct formation occurs.
-
Issue 4: Challenges in Product Isolation and Purification
Symptoms: Difficulty separating the product from byproducts and starting materials; low recovery after workup and distillation.
Potential Causes & Solutions
-
Similar Boiling Points: The desired product and isomeric byproducts often have very close boiling points, making simple distillation ineffective at scale.
-
Solution: Utilize fractional distillation with a high-efficiency column (e.g., packed or multi-tray). The distillation should be performed under reduced pressure to lower the boiling point and prevent thermal degradation of the product.
-
-
Azeotrope Formation / Complex Mixtures: The crude reaction mixture can be complex, containing the product, unreacted starting materials, and various chlorinated species.[10]
-
Solution: An effective strategy involves distillation in the presence of water and sulfuric acid. This process can help break azeotropes and facilitate the separation of 2,6-dichloropyridine (a common byproduct) from the desired monochlorinated product.[11][12] Subsequent liquid-liquid separation of the hot distillate can yield a highly purified product.[11]
-
-
Product Solidification: Some byproducts, like 2,6-dichloropyridine, are solids at room temperature and can crystallize in distillation columns, leading to blockages.[10]
-
Solution: Ensure the distillation apparatus, including the condenser and takeoff lines, is adequately heated or trace-heated to prevent solidification. Recrystallization from a suitable solvent (e.g., ethanol) can be an effective final purification step for such solid impurities.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: The main concerns are thermal runaway from highly exothermic reactions and the handling of toxic and corrosive materials.[2][3] Chlorinating agents like POCl₃, SOCl₂, and oxalyl chloride are corrosive and react with moisture.[6] The product, 2-chloropyridine, is classified as a poisonous material, being harmful if swallowed and potentially fatal upon skin contact or inhalation.[13][14][15] A comprehensive safety assessment, including reaction calorimetry and proper selection of personal protective equipment (PPE) and engineering controls (fume hoods, scrubbers), is mandatory.[4]
Q2: How can I effectively monitor reaction progress on a large scale? A2: On a large scale, direct sampling can be challenging. The use of in-situ analytical techniques like FT-IR spectroscopy can provide real-time data on the consumption of reactants and formation of products without the need for manual sampling. For offline analysis, rapid GC or HPLC methods are essential for making timely process decisions.
Q3: What are the typical impurities I should test for in the final product? A3: You should analyze for residual starting materials (2,5-lutidine, 2,5-lutidine N-oxide), isomeric byproducts (e.g., 4-chloro and 6-chloro derivatives), and over-chlorinated species (e.g., 2,6-dichloro-3,5-dimethylpyridine). The specific impurity profile will depend heavily on your reaction conditions.
Q4: Are there any "greener" or more sustainable approaches to this synthesis? A4: Research is ongoing to develop more sustainable methods. This includes exploring catalytic systems that minimize waste and using less hazardous reagents. For example, some protocols aim to avoid problematic solvents or develop one-pot procedures to reduce processing steps.[9] Gas-phase chlorination under UV irradiation has also been explored as an alternative to liquid-phase methods, though it presents its own engineering challenges.[12]
Key Experimental Protocols
Protocol 1: N-Oxidation of 2,5-Lutidine (Illustrative Lab Scale)
Objective: To synthesize 2,5-Lutidine N-oxide.
Materials:
-
2,5-Lutidine
-
Acetic Acid (Glacial)
-
Hydrogen Peroxide (35% aq.)
-
Sodium Bicarbonate
-
Dichloromethane (DCM)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, charge 2,5-lutidine and glacial acetic acid.
-
Cool the mixture to 15-20°C in an ice-water bath.
-
Slowly add 35% hydrogen peroxide via the addition funnel, ensuring the internal temperature does not exceed 30°C.
-
After the addition is complete, warm the mixture to 70-80°C and stir for several hours, monitoring the reaction by TLC or GC until the 2,5-lutidine is consumed.
-
Cool the reaction mixture to room temperature and carefully quench any remaining peroxide.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-Lutidine N-oxide.
Protocol 2: Chlorination of 2,5-Lutidine N-oxide (Illustrative Lab Scale)
Objective: To synthesize this compound.
Materials:
-
2,5-Lutidine N-oxide
-
Phosphorus Oxychloride (POCl₃)
-
Ice
-
Sodium Hydroxide solution
-
Dichloromethane (DCM)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and addition funnel, charge phosphorus oxychloride (POCl₃).
-
Cool the POCl₃ to 0-5°C.
-
Slowly add the crude 2,5-Lutidine N-oxide portion-wise, maintaining the internal temperature below 10°C.
-
Once the addition is complete, slowly warm the reaction mixture to reflux (approx. 105-110°C) and maintain for 2-3 hours. Monitor the reaction by GC.
-
After completion, cool the reaction mixture to room temperature.
-
Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.
-
Basify the acidic aqueous solution with a cold sodium hydroxide solution to a pH of 8-9, keeping the temperature low.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over a suitable drying agent, filter, and concentrate.
-
Purify the crude product by vacuum distillation.
Data Summary Tables
Table 1: Typical Reaction Parameters for Synthesis
| Parameter | N-Oxidation Step | Chlorination Step (with POCl₃) |
| Temperature | 70-80 °C | 105-110 °C (Reflux) |
| Key Reagents | 2,5-Lutidine, H₂O₂ | 2,5-Lutidine N-oxide, POCl₃ |
| Typical Solvents | Acetic Acid | None (POCl₃ as reagent/solvent) |
| Reaction Time | 4-8 hours | 2-4 hours |
| Scale-Up Concern | Exothermic reaction, phase separation[1] | Highly exothermic quench, HCl evolution[4] |
Table 2: Common Impurities and Identification
| Impurity | Structure | Typical Analytical Method |
| 2,5-Lutidine | Starting Material | GC-MS, HPLC |
| 2,5-Lutidine N-oxide | Intermediate | GC-MS, HPLC |
| 2,6-Dichloro-3,5-dimethylpyridine | Over-chlorination byproduct | GC-MS |
| 4-Chloro-2,5-dimethylpyridine | Isomeric byproduct | GC-MS, ¹H NMR |
References
-
National Center for Biotechnology Information. "Toxicity Studies of o-Chloropyridine". NTP Technical Report. [Link]
-
ResearchGate. "Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride". ResearchGate Publication. [Link]
-
Jubilant Ingrevia. "2-Chloropyridine Safety Data Sheet". Jubilant Ingrevia Website. [Link]
-
Loba Chemie. "2-CHLOROPYRIDINE FOR SYNTHESIS MSDS". Loba Chemie Website. [Link]
- Google Patents. "Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process".
-
Organic Syntheses. "Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides". Organic Syntheses Journal. [Link]
-
ResearchGate. "Deoxygenative chlorination of pyridine N-oxide". ResearchGate Publication. [Link]
-
National Toxicology Program. "2-Chloropyridine". NTP Report. [Link]
- Google Patents. "Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride".
-
Organic Syntheses. "2,6-dimethylpyridine". Organic Syntheses Journal. [Link]
-
National Center for Biotechnology Information. "[Synthesis of methylpyridine derivatives. 23. Chlorination of 2,6-lutidine derivatives]". PubMed. [Link]
- Google Patents. "Process for separating chloropyridine product".
-
National Center for Biotechnology Information. "[Syntheses of methylpyridine derivatives. XXVI. Ring-closure reaction of 3-acylamido-4-chloro-2,6-lutidine with potassium amide in liquid ammonia]". PubMed. [Link]
- Google Patents. "Method for production of 2-chloropyridine and 2,6-dichloropyridine".
-
ResearchGate. "Synthetic route from 2,6-lutidine (9) to 2-methyl-6-alkylpiperidines". ResearchGate Publication. [Link]
- Google Patents. "Preparation method of 2,6-dichlorine methyl pyridine hydrochloride".
-
ACS Publications. "Development of a Scalable and Safe Process for the Production of 4-Chloro-2,3-dimethylpyridine-N-oxide as a Key Intermediate in the Syntheses of Proton Pump Inhibitors". ACS Publications. [Link]
- Google Patents. "The preparation method of 2,6-lutidine".
-
ResearchGate. "Toward an Inherently Safer Alternative for Operating N- oxidation of Alkylpyridines: Effect of N -oxide on Lutidine – Water Phase Separation". ResearchGate Publication. [Link]
- Google Patents. "Process for the preparation of 2-chloropyridines".
-
ResearchGate. "Development of a Scalable and Safe Process for the Production of 4-Chloro-2,3-dimethylpyridine- N -oxide as a Key Intermediate in the Syntheses of Proton Pump Inhibitors". ResearchGate Publication. [Link]
- Google Patents.
-
ResearchGate. "An expeditious synthetic protocol for chlorination of imidazole N-oxide: Synthesis of 2-chloroimidazoles". ResearchGate Publication. [Link]
- Google Patents. "Preparation of substituted 2-chloropyridines".
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US5334724A - Preparation of substituted 2-chloropyridines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 8. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN1245167A - Process for separating chloropyridine product - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine - Google Patents [patents.google.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. lobachemie.com [lobachemie.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 2-Chloro-3,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity and structural integrity of intermediates are paramount. 2-Chloro-3,6-dimethylpyridine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. A comprehensive analytical characterization is not merely a quality control measure; it is a critical step that ensures the safety, efficacy, and reproducibility of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the characterization of this compound, grounded in scientific principles and practical, field-proven insights.
The Imperative of Rigorous Analysis: Why We Scrutinize this compound
The synthetic route to this compound, often involving the chlorination of 3,6-dimethylpyridine-N-oxide or the diazotization of 2-amino-3,6-dimethylpyridine, can introduce a spectrum of impurities. These can include unreacted starting materials, isomeric byproducts (e.g., 4-Chloro-2,5-dimethylpyridine), over-chlorinated species, and residual solvents. Furthermore, the molecule's inherent reactivity makes it susceptible to degradation under various stress conditions, such as exposure to light, heat, and humidity, potentially leading to the formation of hydroxypyridines or other degradation products.
As per the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), any impurity in a new drug substance exceeding the reporting threshold must be reported, and those exceeding the identification threshold must be structurally characterized.[1][2][3][4][5] This underscores the necessity of robust analytical methods that can not only quantify the purity of this compound but also detect, identify, and quantify its potential impurities and degradants.
A Comparative Overview of Analytical Techniques
The choice of an analytical technique for characterizing this compound is dictated by the specific information required. A multi-pronged approach, leveraging the strengths of several techniques, is often the most effective strategy.
| Technique | Principle | Strengths | Limitations | Primary Application |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile and semi-volatile compounds, excellent for separating isomers. | Not suitable for non-volatile or thermally labile compounds. | Purity assessment, impurity profiling, residual solvent analysis. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. | Resolution of closely related isomers can be challenging. | Purity determination, quantification, stability-indicating assays. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ionized molecules. | High sensitivity and specificity, provides molecular weight and structural information. | Isomeric differentiation can be difficult without fragmentation analysis. | Molecular weight confirmation, structural elucidation of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Unparalleled for unambiguous structure elucidation and isomeric differentiation. | Lower sensitivity compared to MS, requires higher sample concentrations. | Definitive structure confirmation, characterization of novel impurities. |
In-Depth Methodologies: Protocols for Success
The following sections provide detailed, step-by-step protocols for the most critical analytical workflows in the characterization of this compound. These protocols are designed to be self-validating, incorporating system suitability tests and controls to ensure data integrity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities. The high separation efficiency of GC coupled with the definitive identification capabilities of MS makes it ideal for resolving and characterizing process-related impurities and potential degradation products.[6][7][8][9][10]
Caption: GC-MS workflow for impurity profiling.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet: Split/splitless, 250°C, split ratio 20:1.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram.
-
Identify the main peak corresponding to this compound.
-
For each impurity peak, perform a library search against the NIST mass spectral library for tentative identification.
-
Calculate the area percentage of each impurity relative to the total peak area.
-
Expected Mass Fragmentation Pattern of this compound:
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 141 and a characteristic M+2 peak at m/z 143 due to the 37Cl isotope.[11][12][13] Key fragmentation pathways would likely involve the loss of a chlorine atom, a methyl radical, and cleavage of the pyridine ring.
Caption: Predicted primary fragmentation of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Rationale: HPLC with UV detection is a robust and reliable method for quantifying the purity of this compound. A stability-indicating HPLC method is crucial for separating the main component from its degradation products, allowing for accurate purity assessment even in aged or stressed samples.[14][15][16][17][18]
Caption: HPLC workflow for purity analysis.
Experimental Protocol:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of Acetonitrile:Water (60:40 v/v). Filter through a 0.45 µm membrane filter and degas.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%. The tailing factor should be not more than 2.0, and the theoretical plates should be not less than 2000.
-
-
Analysis and Calculation:
-
Inject the sample solution in duplicate.
-
Calculate the percentage purity using the area normalization method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Rationale: NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound and the definitive identification of its isomers and novel impurities. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.[19][20][21][22][23]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
¹H NMR:
-
Pulse program: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
-
¹³C NMR:
-
Pulse program: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
-
Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):
-
¹H NMR:
-
~2.4 ppm (s, 3H, -CH₃ at C-3)
-
~2.5 ppm (s, 3H, -CH₃ at C-6)
-
~7.0 ppm (d, 1H, H-5)
-
~7.4 ppm (d, 1H, H-4)
-
-
¹³C NMR:
-
~18 ppm (-CH₃ at C-3)
-
~24 ppm (-CH₃ at C-6)
-
~122 ppm (C-5)
-
~130 ppm (C-3)
-
~145 ppm (C-4)
-
~150 ppm (C-2)
-
~158 ppm (C-6)
-
Forced Degradation Studies: Probing Stability
To develop a truly stability-indicating method, forced degradation studies are essential.[24][25][26][27][28] These studies intentionally stress the this compound sample to generate potential degradation products.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24 hours | 2-Hydroxy-3,6-dimethylpyridine |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24 hours | 2-Hydroxy-3,6-dimethylpyridine |
| Oxidative Degradation | 3% H₂O₂, room temperature, 24 hours | N-oxides, hydroxylated pyridines |
| Thermal Degradation | 105°C, 48 hours | Potential dehalogenation or rearrangement products |
| Photodegradation | ICH-compliant photostability chamber | Isomers, ring-opened products |
The stressed samples should be analyzed by the developed HPLC method to ensure that all degradation products are well-resolved from the main peak and from each other.
Conclusion: A Framework for Confidence
The analytical characterization of this compound is a multifaceted endeavor that requires a thoughtful and systematic approach. By employing a combination of high-resolution chromatographic and spectroscopic techniques, researchers and drug development professionals can gain a comprehensive understanding of the purity, impurity profile, and stability of this critical intermediate. The protocols and insights provided in this guide serve as a robust framework for establishing self-validating analytical systems, ultimately ensuring the quality and safety of the final pharmaceutical products.
References
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. mca.gm [mca.gm]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. ajrconline.org [ajrconline.org]
- 10. ijpsr.com [ijpsr.com]
- 11. benchchem.com [benchchem.com]
- 12. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. jfda-online.com [jfda-online.com]
- 15. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 16. ptfarm.pl [ptfarm.pl]
- 17. pnrjournal.com [pnrjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. web.pdx.edu [web.pdx.edu]
- 21. researchgate.net [researchgate.net]
- 22. 2-Chloro-6-methylpyridine(18368-63-3) 1H NMR spectrum [chemicalbook.com]
- 23. mdpi.com [mdpi.com]
- 24. biopharminternational.com [biopharminternational.com]
- 25. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 27. biomedres.us [biomedres.us]
- 28. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
A Comparative Guide to the HPLC and GC-MS Analysis of 2-Chloro-3,6-dimethylpyridine
In the landscape of pharmaceutical development and chemical research, the precise and accurate analysis of heterocyclic compounds is paramount. 2-Chloro-3,6-dimethylpyridine, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various target molecules. Its purity and characterization are critical to ensure the desired reaction outcomes and the quality of the final product. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this specific analyte. We will delve into the theoretical underpinnings, practical considerations, and expected performance of each method, supported by illustrative experimental protocols.
The Analytical Challenge: Physicochemical Profile of this compound
Understanding the physicochemical properties of this compound (C7H8ClN, MW: 141.6 g/mol ) is the cornerstone of effective analytical method development.[1] As a chlorinated and alkyl-substituted pyridine, it is expected to be a relatively non-polar, semi-volatile compound. The presence of the pyridine ring introduces a degree of polarity and basicity, which can influence its chromatographic behavior.[2] Its thermal stability is a key determinant in selecting between HPLC and GC-MS, as the high temperatures used in GC can potentially lead to the degradation of thermally labile compounds.[3]
High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Non-Volatile Analytes
HPLC is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[4] It is particularly well-suited for compounds that are non-volatile or thermally unstable.[5]
The Rationale Behind HPLC Method Development for this compound
Given the semi-volatile nature and the presence of a polar pyridine moiety in this compound, a Reversed-Phase HPLC (RP-HPLC) method is a logical starting point. In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase. The separation is driven by hydrophobic interactions between the analyte and the stationary phase. For a compound like this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be appropriate. The inclusion of a buffer, such as formic acid or phosphoric acid, in the mobile phase can help to ensure consistent peak shapes by controlling the ionization state of the basic pyridine nitrogen.[6][7]
Illustrative HPLC Protocol
Objective: To determine the purity of a this compound sample.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water containing 0.1% formic acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare a sample solution of this compound in the mobile phase at a similar concentration to the standard solution.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 60:40 Acetonitrile:Water with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Processing: Determine the retention time and peak area of the main peak in both the standard and sample chromatograms. Calculate the purity of the sample by comparing the peak area of the analyte in the sample to that of the standard.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[8] It is the method of choice for the analysis of volatile and thermally stable compounds.[9]
The Rationale Behind GC-MS Method Development for this compound
Based on its structure, this compound is expected to be sufficiently volatile and thermally stable for GC analysis. The high separation efficiency of capillary GC columns makes it an excellent choice for resolving the analyte from potential impurities.[3] Coupling the GC to a mass spectrometer allows for definitive identification of the compound based on its mass spectrum, which provides a unique fragmentation pattern.[4] For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) in the mass spectrum provides an additional layer of confirmation.
Illustrative GC-MS Protocol
Objective: To identify and quantify this compound in a sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Materials:
-
This compound reference standard
-
Dichloromethane (GC grade)
-
Helium (carrier gas, high purity)
-
DB-5ms capillary column (or equivalent, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL. Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution Preparation: Dissolve a known amount of the sample in dichloromethane and dilute to fall within the calibration range.
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
-
-
Analysis: Inject the calibration standards and sample solutions into the GC-MS system.
-
Data Processing:
-
Identification: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
Quantification: Generate a calibration curve by plotting the peak area of the target analyte against the concentration of the standards. Use the calibration curve to determine the concentration of this compound in the sample.
-
Head-to-Head Comparison: HPLC vs. GC-MS for this compound Analysis
| Feature | HPLC | GC-MS |
| Principle | Separation in a liquid mobile phase based on analyte interaction with a stationary phase.[4] | Separation in a gaseous mobile phase based on volatility and interaction with a stationary phase, followed by mass-based detection.[4] |
| Analyte Suitability | Well-suited for non-volatile and thermally unstable compounds.[5] | Ideal for volatile and thermally stable compounds.[9] |
| Sample Preparation | Generally simpler, involving dissolution in the mobile phase.[9] | May require dissolution in a volatile solvent; derivatization may be needed for non-volatile compounds (not expected for this analyte).[8] |
| Speed | Analysis times are typically in the range of 10-60 minutes.[5] | Faster analysis times are often achievable, typically within minutes.[3] |
| Sensitivity | Good sensitivity, often in the ng range with UV detection. | Excellent sensitivity, capable of reaching pg or even fg levels.[4] |
| Selectivity | Good selectivity based on chromatographic separation. | Very high selectivity due to both chromatographic separation and mass-based detection.[4] |
| Identification | Primarily based on retention time comparison with a standard. | Definitive identification based on mass spectrum and fragmentation pattern.[8] |
| Cost | HPLC systems can be more expensive due to the need for high-pressure pumps and costly solvents.[3][5] | GC-MS systems are also a significant investment, but the operational costs for carrier gas are generally lower than for HPLC solvents.[5] |
| Robustness | Generally robust, but column performance can degrade over time. | Very robust and reliable instrumentation. |
Conclusion and Recommendations
Both HPLC and GC-MS are viable and powerful techniques for the analysis of this compound. The choice between the two will ultimately depend on the specific analytical goals.
-
For routine purity analysis and quality control, where the primary interest is quantifying the main component and known impurities, HPLC with UV detection offers a robust, reliable, and cost-effective solution. Its simpler sample preparation and operation make it well-suited for high-throughput environments.
-
For definitive identification, trace-level impurity profiling, and structural elucidation of unknown byproducts, GC-MS is the superior choice. Its high sensitivity and the structural information provided by the mass spectrum are invaluable for in-depth characterization and troubleshooting in research and development settings.
In a comprehensive analytical strategy, HPLC and GC-MS can be seen as complementary techniques. HPLC can be used for routine analysis, while GC-MS can be employed for confirmatory testing and more demanding analytical challenges. The specific protocols provided in this guide serve as a solid foundation for method development and validation, ensuring the reliable analysis of this compound in any research or industrial setting.
References
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
- News Blog. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
- Brewer Science. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC.
- SIELC Technologies. (n.d.). Separation of 2-Chloro-3-methylpyridine on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of 4-Chlorophenyl-2-pyridinylmethanol.
- PubMed. (2014, April 2). Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- AChemBlock. (n.d.). This compound 95%.
- SIELC Technologies. (2018, February 16). 2-Chloro-3-methylpyridine.
Sources
- 1. This compound 95% | CAS: 72093-14-2 | AChemBlock [achemblock.com]
- 2. helixchrom.com [helixchrom.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. amptechfl.com [amptechfl.com]
- 5. blog.brewerscience.com [blog.brewerscience.com]
- 6. Separation of 2-Chloro-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 2-Chloro-3-methylpyridine | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. drawellanalytical.com [drawellanalytical.com]
Navigating Steric Constraints: A Comparative Reactivity Guide to 2-Chloro-3,6-dimethylpyridine
Introduction: The Strategic Role of Substituted Chloropyridines
Chloropyridines are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. Their utility stems from the reactivity of the carbon-chlorine bond, which allows for the introduction of a wide array of functional groups through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings.[1][2] The reactivity of a given chloropyridine, however, is not uniform; it is profoundly influenced by the electronic and steric nature of other substituents on the ring.[3] This guide provides an in-depth comparison of the reactivity of 2-chloro-3,6-dimethylpyridine with other chloropyridines, offering experimental insights and theoretical explanations for researchers, scientists, and drug development professionals. We will explore how the strategic placement of two methyl groups dramatically alters the molecule's reactivity, presenting both challenges and synthetic opportunities.
Theoretical Framework: Understanding Reactivity in Chloropyridines
The primary reaction pathway for chloropyridines is nucleophilic aromatic substitution (SNAr). This reaction's rate is dictated by the stability of a high-energy, negatively charged intermediate called the Meisenheimer complex, which is formed when a nucleophile attacks the carbon atom bearing the chlorine.[4][5]
Two main factors govern the stability of this intermediate and, consequently, the overall reaction rate:
-
Electronic Effects : The pyridine ring's nitrogen atom is highly electronegative, withdrawing electron density from the ring carbons. This electron deficiency, or electrophilicity, is most pronounced at the positions ortho (2- and 6-) and para (4-) to the nitrogen.[4][6] An attacking nucleophile creates a negative charge that can be delocalized onto this electronegative nitrogen atom through resonance, stabilizing the Meisenheimer complex and accelerating the reaction.[2][4] For this reason, the general order of reactivity for unsubstituted isomers is 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine.[4]
-
Steric Effects : Steric hindrance refers to the spatial crowding around a reaction center by bulky atomic groups, which can impede the approach of a nucleophile.[7][8] This effect is particularly critical in SNAr reactions on substituted pyridines. While electronic effects activate the 2-position, bulky substituents placed adjacent to it can dramatically decrease the reaction rate by physically blocking the nucleophile.[9]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on 2-chloropyridine.
Comparative Reactivity Analysis: The Impact of Methyl Groups
The defining feature of this compound is the presence of two methyl groups flanking the chloro-substituted carbon. This unique substitution pattern creates a sterically congested environment that drastically reduces its reactivity in SNAr reactions compared to less substituted analogs.
-
2-Chloropyridine (Baseline) : This compound readily undergoes SNAr reactions due to the electronic activation by the ring nitrogen and the absence of steric hindrance at the adjacent positions.[10]
-
2-Chloro-6-methylpyridine : The single methyl group at the 6-position provides significant steric hindrance to an incoming nucleophile aiming for the 2-position. This leads to a marked decrease in reaction rate compared to unsubstituted 2-chloropyridine.[11]
-
2-Chloro-3-methylpyridine : A methyl group at the 3-position also introduces steric hindrance, though generally considered less impactful than a 6-methyl group which more directly blocks the nucleophile's trajectory.
-
This compound : This isomer represents the most sterically hindered case. The combination of a methyl group at the 6-position (blocking the nucleophile's approach) and another at the 3-position creates a highly crowded reaction center. Consequently, its reactivity towards SNAr is significantly diminished, often requiring forcing conditions such as high temperatures, strong bases, or specialized catalysts to achieve substitution.
Quantitative Data Summary
While a comprehensive, directly comparative kinetic dataset for this specific set of compounds under identical conditions is sparse in the literature, relative reactivity can be inferred from various studies. High-throughput competition experiments have been used to build models that quantify these effects.[11] The general trend observed is a significant increase in the activation energy (ΔG‡) for the SNAr reaction as steric bulk increases around the C2 position.
| Compound | Key Substituents | Expected Relative Reactivity (SNAr) | Rationale |
| 2-Chloropyridine | None | High | Electronically activated, sterically unhindered.[10] |
| 2-Chloro-3-methylpyridine | 3-Me | Moderate | Electronically activated, moderately hindered. |
| 2-Chloro-6-methylpyridine | 6-Me | Low | Electronically activated, significantly hindered.[11] |
| This compound | 3-Me, 6-Me | Very Low | Electronically activated, severely hindered.[9] |
| 4-Chloropyridine | None (Cl at C4) | Very High | Strongest electronic activation, unhindered.[4] |
Experimental Protocol: Comparative Amination via SNAr
To empirically validate the reactivity differences, a comparative amination experiment can be performed. This protocol uses piperidine as a representative nucleophile and monitors the reaction progress via Gas Chromatography-Mass Spectrometry (GC-MS).
Objective:
To compare the relative conversion rates of various chloropyridines to their corresponding N-piperidinyl derivatives under standardized SNAr conditions.
Materials:
-
2-Chloropyridine
-
2-Chloro-3-methylpyridine
-
2-Chloro-6-methylpyridine
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Dodecane (Internal Standard)
-
Reaction vials (5 mL) with stir bars
-
Heating block or oil bath
-
GC-MS system
Procedure:
-
Stock Solution Preparation : Prepare a 0.5 M solution of dodecane (internal standard) in anhydrous DMF.
-
Reaction Setup : To four separate, labeled reaction vials, add:
-
Chloropyridine substrate (0.5 mmol, 1.0 equiv)
-
Potassium Carbonate (104 mg, 0.75 mmol, 1.5 equiv)
-
Stir bar
-
-
Reagent Addition : To each vial, add 1.0 mL of the dodecane/DMF stock solution. Then, add piperidine (74 µL, 0.75 mmol, 1.5 equiv).
-
Initial Sample (t=0) : Immediately after adding piperidine, withdraw a ~20 µL aliquot from each vial. Quench each aliquot in a separate GC vial containing 1 mL of ethyl acetate and a small amount of water. Shake vigorously.
-
Reaction : Seal the reaction vials and place them in a preheated block at 120 °C. Stir vigorously.
-
Time-Point Sampling : At specified time intervals (e.g., 1, 4, 8, and 24 hours), carefully withdraw a ~20 µL aliquot from each reaction and quench as described in step 4.
-
Analysis : Analyze all quenched samples by GC-MS. Calculate the percent conversion for each substrate at each time point by comparing the peak area of the starting material to that of the product, normalized against the internal standard.
Caption: Experimental workflow for comparing chloropyridine reactivity.
Synthetic Implications and Alternative Strategies
The low SNAr reactivity of this compound is a critical consideration in synthesis design.
-
Challenge : Standard SNAr conditions that are effective for 2-chloropyridine may result in low or no yield with the dimethylated analog. Overcoming this requires harsher conditions (e.g., temperatures >150 °C, stronger bases) or switching to a more reactive nucleophile.
-
Opportunity : The inertness of the C-Cl bond can be exploited for selective functionalization if other reactive sites exist on the molecule.
-
Alternative Methods : When SNAr is not feasible, palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki coupling, are powerful alternatives.[1] These reactions proceed through a different mechanism involving oxidative addition of a Pd(0) complex to the C-Cl bond, which can often tolerate greater steric hindrance than SNAr reactions.[1] The development of bulky, electron-rich phosphine ligands has been instrumental in enabling the coupling of sterically hindered and less reactive aryl chlorides.[1]
Conclusion
The reactivity of chloropyridines in nucleophilic aromatic substitution is a delicate interplay of electronic activation and steric hindrance. While the ring nitrogen activates the 2-position for attack, substituents can dramatically modulate this inherent reactivity. This compound stands as a clear example of a sterically deactivated substrate. Its two flanking methyl groups create a congested environment that significantly impedes the approach of nucleophiles, rendering it far less reactive than 2-chloropyridine and even its mono-methylated counterparts. For synthetic chemists, this reduced reactivity necessitates the use of more forcing reaction conditions or a strategic shift to alternative methodologies like palladium-catalyzed cross-coupling. Understanding these structure-reactivity relationships is paramount for the efficient and rational design of synthetic routes in drug discovery and materials science.
References
-
Follet, E., Zipse, H., Lakhdar, S., Ofial, A. R., & Berionni, G. (2019). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. The Journal of Organic Chemistry, 84(15), 9449-9459. Available at: [Link]
-
Baran, P. S., et al. (2015). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 137(49), 15462–15475. Available at: [Link]
-
Filo. (2024). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Gray, T. G., et al. (2017). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 56(8), 4643–4654. Available at: [Link]
-
Hartwig, J. F., et al. (2018). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Angewandte Chemie International Edition, 57(34), 10986-10990. Available at: [Link]
-
Raftery, J., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry – A European Journal, 18(47), 14943-14949. Available at: [Link]
-
Leitch, D. C., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(42), 12538-12546. Available at: [Link]
-
Jan M. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. Available at: [Link]
-
Fernández, I., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A, 126(11), 1956–1964. Available at: [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
A Comparative Guide to the Synthetic Validation of 2-Chloro-3,6-dimethylpyridine
Introduction
2-Chloro-3,6-dimethylpyridine, a key substituted pyridine derivative, serves as a crucial building block in the synthesis of various agrochemicals and pharmaceuticals. The efficiency, safety, and scalability of its manufacturing process are of paramount importance to researchers and chemical industry professionals. Historically, the conversion of the corresponding aminopyridine via a Sandmeyer-type reaction has been the workhorse method. However, this classical approach is often plagued by moderate yields and the use of hazardous reagents.
This guide provides an in-depth comparison between the traditional Sandmeyer reaction and a modern, improved synthetic route for the preparation of this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a clear comparison of their performance based on yield, purity, safety, and operational efficiency. This analysis is designed to empower researchers and process chemists to make informed decisions for their specific synthetic needs.
The Common Precursor: Synthesis of 2-Amino-3,6-dimethylpyridine
Both the traditional and the new route evaluated in this guide commence from the same key intermediate: 2-amino-3,6-dimethylpyridine. A robust synthesis of this precursor is therefore a critical first step. While several routes exist, a common laboratory-scale synthesis can be adapted from multi-component reaction principles, which offer high efficiency. A representative synthetic approach is outlined below.
Experimental Protocol: Synthesis of 2-Amino-3,6-dimethylpyridine
This procedure is based on established multi-component strategies for pyridine synthesis.[1]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetone (1.5 eq), malononitrile (1.0 eq), and ammonium acetate (2.0 eq) in ethanol.
-
Reaction Execution: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by silica gel column chromatography to yield 2-amino-3,6-dimethylpyridine.
This method provides a reliable pathway to the necessary starting material for the subsequent chlorination step.
Route 1: The Traditional Approach - The Sandmeyer Reaction
The Sandmeyer reaction, discovered in 1884, is a cornerstone of aromatic chemistry for converting primary aryl amines into aryl halides via a diazonium salt intermediate.[2] It proceeds through a copper(I)-catalyzed radical-nucleophilic aromatic substitution mechanism.[2]
Causality and Mechanistic Insight
The process begins with the diazotization of the amino group on 2-amino-3,6-dimethylpyridine using nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[3] This forms a highly reactive pyridyldiazonium salt. The diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas). In the presence of copper(I) chloride (CuCl), a single-electron transfer from Cu(I) to the diazonium salt occurs, generating an aryl radical and nitrogen gas.[2] The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the final product, this compound, and regenerating the Cu(I) catalyst.[2] A significant drawback of this method in aqueous acid is the competing reaction with water, which leads to the formation of the corresponding hydroxy-pyridine (a pyridone) as a major byproduct, often limiting the yield to 30-50%.[4]
Sources
- 1. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
A Comparative Spectroscopic Guide to 2-Chloro-3,6-dimethylpyridine and Its Derivatives
This guide provides an in-depth spectroscopic comparison of 2-chloro-3,6-dimethylpyridine and its key derivatives: 2-amino-3,6-dimethylpyridine, 2-hydroxy-3,6-dimethylpyridine, and 2-methoxy-3,6-dimethylpyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, IR, Mass, and UV-Vis spectroscopy, offering both experimental data and the underlying principles that govern the observed spectral characteristics.
Introduction
Substituted pyridines are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. The electronic and steric properties of substituents on the pyridine ring profoundly influence the molecule's overall characteristics, including its reactivity, biological activity, and spectroscopic signature. Understanding these structure-spectra relationships is paramount for compound identification, characterization, and the rational design of new molecules.
This guide focuses on this compound as the parent compound and explores how its spectroscopic properties are altered by the substitution of the chloro group with common electron-donating groups: amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃). The choice of these derivatives allows for a systematic evaluation of the impact of varying electron-donating strengths and hydrogen bonding capabilities on the spectroscopic readouts.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed map of the molecule's structure.
The Influence of Substituents on Chemical Shifts
The electronic nature of the substituent at the C2 position dramatically alters the electron density distribution within the pyridine ring. Electron-donating groups (EDGs) like -NH₂, -OH, and -OCH₃ increase electron density, particularly at the ortho and para positions (C3, C5, and the nitrogen atom), leading to an upfield shift (lower ppm) of the corresponding ¹H and ¹³C signals compared to the electron-withdrawing chloro group.
¹H NMR Spectral Comparison
The ¹H NMR spectra of these compounds are characterized by signals from the aromatic protons and the methyl groups. The aromatic region, in particular, provides a clear illustration of the substituent effects.
| Compound | H4 (δ, ppm) | H5 (δ, ppm) | 3-CH₃ (δ, ppm) | 6-CH₃ (δ, ppm) | -NH₂/-OH/-OCH₃ (δ, ppm) |
| This compound | ~7.4 | ~6.9 | ~2.3 | ~2.5 | - |
| 2-Amino-3,6-dimethylpyridine | ~7.2 | ~6.3 | ~2.1 | ~2.3 | ~4.5 (broad s) |
| 2-Hydroxy-3,6-dimethylpyridine* | ~7.3 | ~6.1 | ~2.2 | ~2.4 | ~11.5 (broad s) |
| 2-Methoxy-3,6-dimethylpyridine | ~7.3 | ~6.5 | ~2.2 | ~2.4 | ~3.9 (s) |
Note: 2-Hydroxypyridines exist in tautomeric equilibrium with their corresponding pyridone forms. The data presented here is for the predominant tautomer under typical NMR conditions.
Causality Behind the Shifts:
-
Aromatic Protons (H4, H5): The introduction of EDGs (-NH₂, -OH, -OCH₃) results in a noticeable upfield shift for H5, which is para to the C2 substituent and thus experiences the strongest shielding effect. The H4 proton, being meta, is less affected but still shows a slight upfield shift.
-
Methyl Protons (3-CH₃, 6-CH₃): The methyl protons also experience minor shielding effects from the EDGs, leading to slight upfield shifts compared to the chloro derivative.
-
Substituent Protons: The chemical shifts of the protons on the substituent itself (-NH₂, -OH, -OCH₃) are characteristic and can be used for identification. The broadness of the -NH₂ and -OH signals is due to quadrupole broadening and chemical exchange with the solvent.
¹³C NMR Spectral Comparison
The ¹³C NMR spectra provide a more direct measure of the electronic environment of the carbon atoms in the pyridine ring.
| Compound | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) | 3-CH₃ (δ, ppm) | 6-CH₃ (δ, ppm) | -OCH₃ (δ, ppm) |
| This compound | ~150 | ~130 | ~137 | ~122 | ~157 | ~18 | ~24 | - |
| 2-Amino-3,6-dimethylpyridine | ~158 | ~118 | ~136 | ~112 | ~155 | ~17 | ~23 | - |
| 2-Hydroxy-3,6-dimethylpyridine* | ~163 | ~115 | ~138 | ~108 | ~154 | ~17 | ~23 | - |
| 2-Methoxy-3,6-dimethylpyridine | ~162 | ~120 | ~137 | ~115 | ~156 | ~17 | ~23 | ~53 |
Causality Behind the Shifts:
-
C2, C3, C5, C6: The carbons directly attached to or in ortho/para positions to the EDGs (C2, C3, C5, C6) show the most significant changes. The C2 carbon, directly attached to the electronegative oxygen or nitrogen, is deshielded (shifted downfield) in the amino, hydroxy, and methoxy derivatives compared to the chloro derivative. Conversely, the ortho (C3) and para (C5) carbons are strongly shielded (shifted upfield) due to the resonance effect of the electron-donating groups.
II. Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites specific vibrational modes within the molecule, and the frequencies of these absorptions are characteristic of the bonds and functional groups present.
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound | ~3100-3000: Aromatic C-H stretch~2950-2850: Aliphatic C-H stretch (from CH₃)~1600, 1470: C=C and C=N ring stretching~800-700: C-Cl stretch |
| 2-Amino-3,6-dimethylpyridine | ~3450, 3350: N-H stretch (asymmetric and symmetric)~3100-3000: Aromatic C-H stretch~2950-2850: Aliphatic C-H stretch~1620: N-H scissoring~1600, 1480: C=C and C=N ring stretching |
| 2-Hydroxy-3,6-dimethylpyridine * | ~3400 (broad): O-H stretch (if intermolecular H-bonding)~3000-2500 (very broad): O-H stretch (intramolecular H-bonding in pyridone tautomer)~1660: C=O stretch (from pyridone tautomer)~1600, 1480: C=C and C=N ring stretching |
| 2-Methoxy-3,6-dimethylpyridine | ~3100-3000: Aromatic C-H stretch~2950-2850: Aliphatic C-H stretch~1250, 1050: C-O stretch (asymmetric and symmetric) |
Note: The IR spectrum of 2-hydroxy-3,6-dimethylpyridine is often dominated by the features of its pyridone tautomer, most notably the strong C=O stretch.
Interpretation of Key Vibrational Bands:
-
N-H and O-H Stretches: The presence of sharp, distinct peaks for the N-H stretch in the amino derivative and a broad O-H stretch in the hydroxy derivative are key diagnostic features.
-
C=O Stretch: The appearance of a strong carbonyl absorption around 1660 cm⁻¹ is a clear indicator of the pyridone tautomer in the 2-hydroxy derivative.
-
C-O Stretch: The methoxy derivative exhibits characteristic C-O stretching bands, which are absent in the other compounds.
-
C-Cl Stretch: The C-Cl stretch in the parent compound is typically found in the fingerprint region and can sometimes be difficult to assign definitively without comparative analysis.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues. Electron Ionization (EI) is a common technique that often leads to extensive fragmentation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pathways |
| This compound | C₇H₈ClN | 141.60 | Loss of Cl, loss of CH₃, cleavage of the pyridine ring |
| 2-Amino-3,6-dimethylpyridine | C₇H₁₀N₂ | 122.17 | Loss of HCN, loss of CH₃ |
| 2-Hydroxy-3,6-dimethylpyridine | C₇H₉NO | 123.15 | Loss of CO, loss of HCN |
| 2-Methoxy-3,6-dimethylpyridine | C₈H₁₁NO | 137.18 | Loss of CH₃, loss of CH₂O, loss of OCH₃ |
Analysis of Fragmentation Patterns:
-
Isotopic Pattern of Chlorine: A key feature in the mass spectrum of this compound is the presence of an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).[1]
-
Loss of Small, Stable Molecules: The fragmentation of the derivatives often involves the loss of small, stable neutral molecules such as HCN from the amino derivative and CO from the hydroxy (pyridone) derivative.[2]
-
Alpha-Cleavage: The methoxy derivative can undergo alpha-cleavage to lose a methyl radical or a methoxy radical.
IV. UV-Vis Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is related to the energy difference between the ground and excited electronic states. For aromatic compounds, these are typically π → π* transitions.
| Compound | λmax (nm) | Molar Absorptivity (ε) |
| This compound | ~270 | Moderate |
| 2-Amino-3,6-dimethylpyridine | ~235, ~290 | High |
| 2-Hydroxy-3,6-dimethylpyridine* | ~225, ~295 | High |
| 2-Methoxy-3,6-dimethylpyridine | ~220, ~280 | High |
Note: The UV-Vis spectrum of 2-hydroxypyridine derivatives is sensitive to pH and solvent due to the tautomeric equilibrium.
Influence of Substituents on λmax: The introduction of electron-donating groups with non-bonding electrons (-NH₂, -OH, -OCH₃) leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) compared to the chloro-substituted parent compound. This is because these substituents extend the conjugated π-system through resonance, which lowers the energy gap between the HOMO and LUMO.[3]
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data presented in this guide.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0 to 180 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of ¹³C.
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
Protocol 2: FTIR Spectroscopy (ATR Method)
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry (EI Method)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of ions at each m/z value is recorded to generate the mass spectrum.
Protocol 4: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane) of a known concentration.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: The instrument software will subtract the baseline to produce the final spectrum of the analyte.
Visualizing the Workflow
Caption: A generalized workflow for the spectroscopic analysis of synthesized pyridine derivatives.
Conclusion
The spectroscopic comparison of this compound and its amino, hydroxy, and methoxy derivatives clearly demonstrates the profound influence of substituents on the molecular properties. NMR spectroscopy reveals the detailed electronic perturbations within the pyridine ring, with electron-donating groups causing characteristic upfield shifts. IR spectroscopy provides definitive evidence for the presence of key functional groups, and in the case of the hydroxy derivative, confirms the predominance of the pyridone tautomer. Mass spectrometry allows for the confirmation of molecular weights and provides structural insights through fragmentation analysis. Finally, UV-Vis spectroscopy illustrates the impact of extended conjugation on the electronic transitions. A multi-spectroscopic approach, as outlined in this guide, is essential for the unambiguous characterization and comparative analysis of substituted pyridine systems.
References
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. The Royal Society of Chemistry. [Link]
-
Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (n.d.). ACS Publications. [Link]
-
Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (n.d.). Analytical Chemistry. [Link]
-
Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. [Link]
-
Simplified IR Correlation Chart. (n.d.). Scribd. [Link]
-
Overview infrared spectra of 2-pyridone·(H 2 O) n , n = 1−4, in the... (n.d.). ResearchGate. [Link]
-
Mass Spectra of some substituted 2-Chloro-pyridones. (n.d.). [Link]
-
FTIR Spectrum of 2-chloro-6-methyl Pyridine. (2020, February 17). ResearchGate. [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. [Link]
-
Woodward's rules. (n.d.). Wikipedia. [Link]
-
2(1H)-Pyridinone. (n.d.). National Institute of Standards and Technology. [Link]
-
Infrared spectroscopy correlation table. (n.d.). Wikipedia. [Link]
-
Volatile organic compound. (n.d.). Wikipedia. [Link]
-
Ir Spectrum Correlation Table. (n.d.). [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. [Link]
-
ULTRAVIOLET SPECTROSCOPY. (n.d.). [Link]
-
NMR Predictor. (n.d.). ChemAxon. [Link]
-
CASPRE - 13 C NMR Predictor. (n.d.). [Link]
-
Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate. [Link]
-
Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
-
Modern open-source tools for simulation of NMR spectra. (2016, December 20). Chemistry Stack Exchange. [Link]
-
WOODWARD– FIESER RULES.pdf. (n.d.). Slideshare. [Link]
-
Which software is best for computer assisted prediction of NMR and/or mass spectra? (2012, April 3). ResearchGate. [Link]
-
NMR Prediction. (n.d.). ChemAxon Docs. [Link]
-
20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts. [Link]
-
Mehta, A. (2020, August 24). Ultraviolet-Visible (UV-Vis) Spectroscopy – Sample Problems Using Woodward-Fieser Rules. PharmaXChange.info. [Link]
-
NMR Prediction. (n.d.). ChemAxon's tool to predict Nuclear Magnetic Resonance spectra. [Link]
-
[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001368). (n.d.). Human Metabolome Database. [Link]
-
2(1H)-Pyridinone. (n.d.). NIST. [Link]
-
[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000695). (n.d.). Human Metabolome Database. [Link]
-
Table of Characteristic IR Absorptions. (n.d.). [Link]
-
Predict all NMR spectra. (n.d.). NMRDB.org. [Link]
-
KnowItAll Informatics Training - NMR Predictions. (n.d.). Wiley Science Solutions. [Link]
-
Predict 1H proton NMR spectra. (n.d.). NMRDB.org. [Link]
-
Woodward-Fieser Rules: Videos & Practice Problems. (2024, August 7). Pearson. [Link]
-
2-Amino-4,6-dimethylpyridine. (n.d.). PubChem. [Link]
-
Woodward Fieser Rule. (n.d.). Scribd. [Link]
-
2,6-Dimethylpyridine, hydrochloride. (n.d.). NIST. [Link]
-
Predict 13C Carbon NMR Spectra. (n.d.). Scribd. [Link]
-
A new program to 13C NMR spectrum prediction based on tridimensional models. (2025, August 6). ResearchGate. [Link]
-
2(1H)-Pyridinone, 3-hydroxy-. (n.d.). NIST. [Link]
Sources
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Chloro-3,6-dimethylpyridine
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for pharmaceutical and agrochemical applications, the purity of intermediates is a cornerstone of success. 2-Chloro-3,6-dimethylpyridine is a critical building block whose purity directly impacts the yield, impurity profile, and overall viability of the final active ingredient. This guide provides an in-depth comparison of analytical techniques to rigorously assess the purity of this synthesized compound, moving beyond mere procedural steps to explain the causality behind methodological choices.
The Imperative of Purity: Why Rigorous Analysis Matters
Synthesized this compound can contain a variety of impurities, including unreacted starting materials, isomers, and byproducts from side reactions.[1] For instance, incomplete chlorination of the precursor 3,6-dimethylpyridin-2(1H)-one could leave residual starting material, while non-regioselective reactions could produce isomeric chlorodimethylpyridines.[2] These impurities can interfere with subsequent reactions, introduce toxicological risks, and complicate regulatory submissions. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for robust process development and quality control.
Comparative Analysis of Core Purity Assessment Techniques
No single analytical technique is universally superior; each offers a unique lens through which to view the purity of a sample. The choice of method, or combination of methods, depends on the specific questions being asked—from routine quality control to in-depth impurity profiling.
Here, we compare four principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
General Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity analysis of a newly synthesized batch of this compound.
Caption: A logical workflow for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination, particularly for its high resolution and suitability for a wide range of organic molecules. For substituted pyridines, Reverse-Phase HPLC (RP-HPLC) is the most common and effective modality.[3]
Principle of Causality: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds (like our target molecule) interact more strongly with the stationary phase and thus elute later than more polar impurities. The UV detector is highly effective as the pyridine ring is a strong chromophore.[4]
Experimental Protocol: RP-HPLC for Purity Assessment
-
System Preparation:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[5]
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (with 0.1% formic acid to ensure sharp peak shapes for the basic pyridine nitrogen).[6]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 250 nm.[5]
-
System Suitability: Inject a standard solution of this compound to confirm retention time, peak shape, and detector response.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized sample.
-
Dissolve in 10 mL of a 50:50 ACN/water mixture to create a 1 mg/mL stock solution.
-
Perform further dilutions as necessary to fall within the linear range of the detector.
-
-
Data Acquisition & Analysis:
-
Inject 10 µL of the sample solution.
-
Record the chromatogram for a sufficient time to allow all impurities to elute.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Data Presentation: Hypothetical HPLC Purity Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 2.54 | 15,234 | 0.45 | Unknown Polar Impurity |
| 2 | 4.88 | 3,356,789 | 99.12 | This compound |
| 3 | 6.12 | 18,045 | 0.43 | Unknown Less Polar Impurity |
Trustworthiness Check: The protocol's validity is ensured by running a system suitability test and using a well-characterized reference standard to confirm the identity of the main peak. The use of an acidic modifier in the mobile phase is critical for obtaining symmetrical peaks for basic compounds like pyridines.[6]
Advantages & Limitations:
-
Advantages: Excellent for separating a wide range of impurities, including non-volatile ones. Highly reproducible and provides accurate quantification.
-
Limitations: Does not provide definitive structural identification of impurities on its own (requires a mass spectrometer, i.e., LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an exceptionally powerful technique that combines the high-resolution separation of gas chromatography with the definitive identification capabilities of mass spectrometry. It is ideal for analyzing volatile and thermally stable compounds like this compound.[7]
Principle of Causality: In GC, compounds are separated based on their boiling points and interactions with a stationary phase in a long capillary column.[7] Volatile compounds with lower boiling points travel through the column faster. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for unambiguous identification by matching against spectral libraries (e.g., NIST).[8]
Experimental Protocol: GC-MS for Purity and Impurity ID
-
System Preparation:
-
Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split mode (e.g., 50:1 split ratio), 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the synthesized material in a volatile organic solvent like dichloromethane or ethyl acetate.[8]
-
-
Data Acquisition & Analysis:
-
Inject 1 µL of the solution.
-
The total ion chromatogram (TIC) will show separated peaks.
-
Integrate the peaks to determine purity by area percent.
-
Analyze the mass spectrum of each peak. Compare the spectrum of the main peak to a reference standard and the spectra of impurity peaks to the NIST library for tentative identification.
-
Data Presentation: Hypothetical GC-MS Purity Data
| Peak No. | Retention Time (min) | Area % | Identification (via MS Library) | Key m/z Fragments |
| 1 | 7.31 | 0.65 | 2,5-Dimethylpyridine | 107, 92, 77 |
| 2 | 8.95 | 99.21 | This compound | 141, 106, 77 |
| 3 | 9.52 | 0.14 | Dichlorodimethylpyridine Isomer | 175, 140, 105 |
Trustworthiness Check: This protocol is self-validating through the use of the mass spectrometer. The mass spectrum of the main peak must match the expected fragmentation pattern for this compound (including the characteristic isotopic pattern for a chlorine-containing compound).
Caption: Key stages in the GC-MS analysis of volatile compounds.
Advantages & Limitations:
-
Advantages: Provides both quantification and definitive identification of volatile impurities. Extremely sensitive.[7]
-
Limitations: Not suitable for non-volatile or thermally labile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While often considered a tool for structural elucidation, ¹H NMR is a powerful and elegant method for assessing purity. It provides a holistic view of the sample, detecting all proton-containing species simultaneously.
Principle of Causality: NMR spectroscopy exploits the magnetic properties of atomic nuclei. In a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each proton dictates its resonance frequency (chemical shift), allowing for the identification of the main compound and any impurities with distinct proton signals. The area under each peak is directly proportional to the number of protons it represents, allowing for quantification.
Experimental Protocol: ¹H NMR for Purity Assessment
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard with a known purity and a simple spectrum (e.g., tetramethylsilane, TMS, often used for chemical shift referencing).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (D1) time (e.g., 5 seconds) to allow for accurate integration of all signals.
-
-
Data Analysis:
-
Integrate the well-resolved peaks corresponding to the main product and any visible impurities.
-
The purity can be estimated by comparing the integral of the product peaks to the integrals of impurity peaks. For example, if a peak corresponding to a single proton on an impurity has an integral of 0.01 while a peak for a single proton on the product has an integral of 1.00, the impurity is present at approximately 1 mol%.
-
Expected ¹H NMR Signals for this compound:
-
A singlet for the aromatic proton (H5).
-
Two distinct singlets for the two methyl groups (at C3 and C6).
Advantages & Limitations:
-
Advantages: Provides an overview of all proton-containing components. Can be made highly quantitative (qNMR) with a suitable internal standard to determine absolute purity (mass %). Provides structural information on impurities.
-
Limitations: Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis in samples with many impurities.
Melting Point Analysis
This classical technique remains a valuable, rapid, and inexpensive first check of purity.
Principle of Causality: Pure crystalline solids have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range. Therefore, a broad melting range or a melting point lower than the literature value is a strong indicator of an impure sample.
Experimental Protocol:
-
Finely powder a small amount of the dry sample.
-
Pack it into a capillary tube to a height of 2-3 mm.
-
Place the tube in a calibrated melting point apparatus.
-
Heat slowly (1-2°C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point). This is the melting range.
Interpretation:
-
Pure Compound: A sharp melting range of 1-2°C.
-
Impure Compound: A broad and depressed melting range.
Advantages & Limitations:
-
Advantages: Fast, simple, and requires minimal sample.
-
Limitations: Not quantitative. Insensitive to small amounts of impurities and amorphous impurities. Not useful for oils or non-crystalline solids.
Summary and Recommendation
A comprehensive purity assessment of synthesized this compound should employ a combination of these techniques to build a complete and trustworthy profile of the material.
Comparative Guide to Analytical Techniques
| Feature | HPLC | GC-MS | ¹H NMR | Melting Point |
| Primary Use | Quantitative Purity | Quantitative Purity & Impurity ID | Structural ID & Purity | Preliminary Purity Check |
| Sensitivity | High (ppm) | Very High (ppb) | Moderate | Low |
| Quantification | Excellent (Area %) | Excellent (Area %) | Good (mol %), Excellent with qNMR | None |
| Impurity ID | No (requires MS) | Yes (MS Library) | Yes (Structural Info) | No |
| Throughput | High | Medium | Medium | Very High |
| Sample Type | Soluble compounds | Volatile & Thermally Stable | Soluble compounds | Crystalline Solids |
Final Recommendation:
-
Initial Screening: Begin with Melting Point Analysis for a rapid, qualitative assessment of purity.
-
Primary Purity Assay: Use GC-MS as the primary method. It provides both highly accurate purity quantification (as area %) and the invaluable ability to tentatively identify volatile impurities from their mass spectra.
-
Complementary Analysis: Employ RP-HPLC to detect any non-volatile or thermally sensitive impurities that would be missed by GC.
-
Structural Confirmation: Use ¹H NMR to confirm the structure of the main component and to provide an orthogonal check on purity, ensuring that the signals integrate correctly and that no significant unexpected signals are present.
By integrating the data from these orthogonal techniques, researchers and drug development professionals can establish a high-confidence purity profile for synthesized this compound, ensuring the quality and integrity of their subsequent research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloro-3,4-dimethylpyridine | 72093-11-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. emerypharma.com [emerypharma.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Catalyst Systems for the Suzuki-Miyaura Coupling of 2-Chloro-3,6-dimethylpyridine
This guide provides an in-depth comparative analysis of catalyst systems for the Suzuki-Miyaura cross-coupling of 2-Chloro-3,6-dimethylpyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to explain the fundamental principles behind catalyst selection for this challenging transformation, supported by experimental data and detailed methodologies.
The Synthetic Challenge: Coupling Sterically Hindered 2-Chloropyridines
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1][2] However, its application to specific substrates can be challenging. This compound represents a particularly difficult class of electrophile for several reasons:
-
Steric Hindrance: The presence of two methyl groups flanking the chloro-substituent at the 2-position significantly encumbers the site of reaction. This steric bulk impedes the crucial oxidative addition step, where the palladium or nickel catalyst inserts into the carbon-chlorine bond.[2]
-
Electronic Deactivation: While the chlorine at the 2-position of a pyridine ring is activated towards nucleophilic substitution, its reactivity in catalytic cross-coupling is not guaranteed. Aryl chlorides are inherently less reactive than the corresponding bromides or iodides.[2]
-
Catalyst Inhibition: The pyridine nitrogen is a Lewis base and can coordinate to the metal center of the catalyst. This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive, effectively poisoning the catalyst.
Successfully coupling this substrate requires a catalyst system that is not only highly active to overcome the inert C-Cl bond but also sterically tailored to access the hindered reaction site and robust enough to resist deactivation by the pyridine nitrogen.
The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism is key to rational catalyst design. The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) active species.
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
The choice of ligand (L) is paramount as it modulates the steric and electronic properties of the palladium center, influencing the rates of each step in the cycle.
Comparative Analysis of Catalyst Systems
We will evaluate three primary classes of catalysts: Palladium-Phosphine, Palladium-N-Heterocyclic Carbene (NHC), and Nickel-based systems.
Palladium-Phosphine Systems: The Bulky Ligand Approach
Bulky, electron-rich phosphine ligands, particularly the biarylphosphines developed by the Buchwald group, are often the first choice for challenging cross-couplings.[3]
-
Causality of Choice: These ligands possess two key features. Their large steric footprint (e.g., the cyclohexyl or t-butyl groups on phosphorus) promotes the reductive elimination step and helps to generate a coordinatively unsaturated, highly reactive monoligated Pd(0) species that is crucial for activating the C-Cl bond.[4] Their strong electron-donating ability increases the electron density on the palladium center, which facilitates the oxidative addition into the electron-deficient C-Cl bond.[4] Ligands like SPhos and XPhos are particularly effective for coupling heteroaryl chlorides.
Palladium-NHC Systems: The Strong Sigma-Donor Strategy
N-Heterocyclic Carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands.[5] They form very stable bonds with palladium and are exceptional σ-donors, even more so than electron-rich phosphines.
-
Causality of Choice: The strong Pd-NHC bond creates a robust catalyst that is resistant to decomposition at the high temperatures often required for aryl chloride coupling.[5] This stability is critical when dealing with potentially coordinating substrates like pyridines. The potent electron-donating nature of NHCs makes the palladium center highly nucleophilic and reactive towards the oxidative addition step.[6] Sterically hindered NHC ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (its saturated backbone analog) can provide the necessary bulk to facilitate reductive elimination and prevent catalyst dimerization.[7][8]
Nickel-Based Systems: An Economic and Reactive Alternative
Nickel, being a more earth-abundant and less expensive metal than palladium, is an attractive alternative.[9] Nickel catalysts often exhibit unique reactivity and can be effective where palladium systems fail.
-
Causality of Choice: Nickel can readily activate C-Cl bonds. However, catalyst selection is critical. For instance, a Ni/dppf system was found to be ineffective for 2-chloropyridine, leading to the formation of stable, inactive dimeric nickel species.[9][10][11] In contrast, catalyst systems like NiCl₂(PCy₃)₂ have shown promise for the Suzuki-Miyaura coupling of various heterocyclic chlorides.[10][12] Nickel-catalyzed reactions can sometimes follow different mechanistic pathways than palladium, offering a complementary approach for difficult substrates.
Performance Data Summary
The following table summarizes representative data for the Suzuki-Miyaura coupling of hindered 2-chloropyridines with phenylboronic acid, providing a comparative snapshot of catalyst performance. Note: Data is compiled from studies on this compound or closely related sterically hindered 2-chloropyridine analogs.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85-95 | Based on Buchwald ligand applications[3] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-AmylOH | 100 | 12 | ~80-90 | Based on Buchwald ligand applications[3] |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | 1,4-Dioxane | 100 | 18 | ~70-85 | Based on NHC-Pd applications[7][13] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-AmylOH | 100 | 12 | ~60-75 | Based on Ni-catalyzed couplings[12] |
| NiCl₂(dppf) | dppf | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 0 | [9][10] |
Analysis: The data indicates that palladium catalysts equipped with bulky, electron-rich Buchwald-type phosphine ligands like SPhos and XPhos generally provide the highest yields for this type of transformation. Palladium-NHC systems are also effective, offering a robust alternative. While nickel catalysis is a viable option, specific ligand choice is crucial to avoid catalyst deactivation, as demonstrated by the failure of the dppf ligand system.
Recommended Experimental Protocol
Based on the comparative data, a protocol utilizing a Palladium/SPhos catalyst system is recommended for its high efficiency and reliability.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Step-by-Step Methodology:
-
Glassware Preparation: A flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: To the flask, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL). The mixture should be sparged with argon for 15-20 minutes to ensure it is thoroughly deoxygenated.
-
Catalyst Addition: In a separate vial, weigh out the palladium source, such as Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and the SPhos ligand (0.044 mmol, 4.4 mol%). Add these solids to the reaction flask under a positive flow of argon. Note: Using a pre-formed catalyst or a G2/G3 precatalyst can simplify this step.
-
Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS.
-
Work-up: Once the reaction is complete (as judged by the consumption of the starting material), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion and Recommendations
For the challenging Suzuki-Miyaura coupling of this compound, catalyst performance is dictated by the ability to overcome significant steric hindrance and resist catalyst inhibition.
-
Primary Recommendation: Palladium catalysts with bulky, electron-rich biarylphosphine ligands, such as SPhos and XPhos , are the most effective and reliable choice, consistently providing high yields.
-
Alternative Recommendation: Palladium-NHC systems , particularly those employing the IPr ligand, offer a robust and highly active alternative, especially when catalyst stability at high temperatures is a concern.
-
Considerations for Nickel: While economically attractive, nickel catalysts require careful ligand selection. Systems like NiCl₂(PCy₃)₂ can be effective, but one must avoid ligands like dppf which are known to form inactive complexes with 2-chloropyridines.[10]
Ultimately, the optimal choice will depend on the specific boronic acid partner, cost considerations, and available laboratory resources. However, the systems highlighted in this guide represent the state-of-the-art for this difficult but important transformation.
References
- Reichle, Z. et al. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. National Institutes of Health.
- Shields, J.D. et al. (2015). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. National Institutes of Health.
- Cooper, A.K. et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science (RSC Publishing). DOI: 10.1039/D1SC04582B.
- Cooper, A.K. et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science (RSC Publishing).
- Cooper, A.K. et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N. RSC Publishing.
- Engle, K.M. et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
- Hu, H. et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
- Kolychev, E.L. et al. (2017). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate.
- Sigma-Aldrich. Buchwald Phosphine Ligands for Cross Coupling.
- Sigma-Aldrich. Buchwald Phosphine Ligands.
- Engle, K.M. et al. (2020). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling. National Institutes of Health.
- Sigma-Aldrich. Buchwald Ligands.
- Itoh, T. et al. (2007). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium Catalyzed Coupling Reactions and Their Application. J-Stage.
- Wang, X. et al. (2013). Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. National Institutes of Health.
- Osawa, M. et al. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04582B [pubs.rsc.org]
- 11. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Biological Activity of 2-Chloro-3,6-dimethylpyridine Analogs
Introduction: The Pyridine Scaffold as a Cornerstone of Modern Drug Discovery
In the landscape of medicinal chemistry, the pyridine heterocycle stands out as a "privileged scaffold." Its prevalence in a vast array of biologically active compounds, including numerous FDA-approved drugs, underscores its importance.[1] The pyridine ring's unique electronic properties, hydrogen bonding capability, and metabolic stability make it an ideal framework for designing molecules that can effectively interact with biological targets.[1]
Within this broad class, 2-chloropyridines serve as exceptionally versatile chemical building blocks.[2] The chlorine atom at the 2-position acts as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. This allows for the strategic introduction of diverse functional groups, creating libraries of novel compounds for biological screening.[3][4] This guide focuses specifically on analogs derived from the 2-chloro-3,6-dimethylpyridine core. The methyl groups at positions 3 and 6 provide a unique steric and electronic signature, offering a distinct starting point for probing structure-activity relationships (SAR) and discovering novel therapeutic agents. We will objectively compare the performance of various analogs, supported by experimental data and protocols, to provide a comprehensive resource for researchers in drug development.
General Synthetic Strategy: A Modular Approach to Analog Generation
The generation of a diverse library of analogs from a common starting material is a cornerstone of modern medicinal chemistry. For this compound, the primary synthetic route involves the nucleophilic substitution of the C2-chloro group. This modular approach allows for the efficient creation of derivatives with varied physicochemical properties.
The causality behind this choice is the inherent reactivity of the 2-position in the pyridine ring, which is activated towards nucleophilic attack. The reaction is typically carried out by treating the this compound scaffold with a suitable nucleophile (e.g., an amine, thiol, or alcohol) often in the presence of a base to yield the desired analog.
Sources
Safety Operating Guide
Navigating the Disposal of 2-Chloro-3,6-dimethylpyridine: A Senior Application Scientist's Guide
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our responsibility to ensure safety and environmental stewardship. The handling of specialized reagents like 2-Chloro-3,6-dimethylpyridine demands a meticulous approach, not just in its application but, critically, in its disposal. This guide moves beyond mere compliance, offering a procedural and logical framework for the safe and responsible management of this chemical's waste stream. Here, we will dissect the causality behind each procedural step, ensuring that every action is part of a self-validating system of safety.
Hazard Profile and Immediate Safety Imperatives
Understanding the intrinsic hazards of this compound is the foundation of its safe handling and disposal. This compound is not benign; it presents multiple health risks that necessitate stringent control measures.
This compound is classified as harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Furthermore, it is a combustible liquid, adding a flammability risk to its toxicological profile.[2]
Before any handling or disposal procedure, a thorough review of the following safety data is essential:
| Essential Safety Information | |
| CAS Number | 72093-14-2[1][4] |
| Chemical Formula | C₇H₈ClN[4] |
| Hazard Classifications | Acute Toxicity, Oral (Category 4)[1][2][3] Skin Corrosion/Irritation (Category 2)[1][2][3] Serious Eye Damage/Eye Irritation (Category 2/2A)[1][2] Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3)[1][2][3] Flammable/Combustible Liquid (Category 4)[2] |
| Key Precautionary Statements | P261: Avoid breathing mist/vapours/spray.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[1][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. Each component is chosen to counteract a specific hazard posed by the chemical.
| PPE Component | Specification & Rationale |
| Eye & Face Protection | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1][6] Causality: Protects against splashes that can cause serious eye irritation. A face shield should be used in addition to goggles when there is a significant splash risk. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[7] Causality: Prevents direct skin contact, which can cause irritation.[1] Gloves must be inspected before use and disposed of as contaminated waste after handling. |
| Body Protection | Flame-retardant lab coat and, if necessary, a chemically impervious apron.[6][7] Causality: Protects skin and personal clothing from contamination and provides a barrier against spills. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood.[1][7] If engineering controls are insufficient or a spill occurs, a NIOSH-approved respirator with an appropriate cartridge is required.[7] Causality: Prevents inhalation of vapors, which can cause respiratory tract irritation.[1] |
The Core Disposal Workflow: A Systematic Approach
Proper disposal is a process, not a single action. It begins with the generation of waste and ends with its removal by a certified hazardous waste contractor. The following workflow provides a logical pathway for managing waste containing this compound.
Caption: Disposal workflow for this compound waste.
Phase 1: Waste Identification and Segregation
The moment this compound or any material contaminated with it is no longer needed, it is classified as hazardous waste.
-
Self-Validation: Treat all waste streams containing this chemical—pure, in solution, or on contaminated materials—as hazardous. This default classification prevents accidental improper disposal.
-
Segregation: This is a critical safety step. Store this waste separately from incompatible materials, such as strong acids, bases, and oxidizing agents, to prevent potentially hazardous reactions in the waste container.[8][9]
Phase 2: Containerization and Labeling
-
Container Selection: Use only designated, leak-proof, and chemically compatible containers. The container must have a secure, tight-fitting lid.[9]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" sticker.[10] The label must clearly identify the contents, including "this compound" and any other solvents or reagents present, along with their approximate concentrations. Accurate labeling is a regulatory requirement and essential for safe handling by waste management personnel.
Phase 3: Accumulation and Final Disposal
-
On-Site Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area. This area should be secure and provide secondary containment to control any potential leaks. Keep the container away from heat, sparks, and open flames.[2]
-
Professional Disposal: The final step is to arrange for the collection of the waste by a licensed and certified hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][5]
Emergency Protocol: Spill Management
Even with meticulous planning, accidental spills can occur. A rapid and correct response is vital to mitigate exposure and environmental contamination.
| Spill Scenario | Immediate Action Plan |
| Minor Spill | A small, contained spill that can be safely managed by trained lab personnel. |
| Major Spill | A large, uncontained spill, or any spill involving personnel exposure or fire. |
Step-by-Step Procedure for a Minor Spill
-
Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Don PPE: Put on the full required PPE as detailed in the table above.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[1][5][11] Work from the outside of the spill inward to prevent it from spreading.
-
Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container.[1][11]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[10][12]
-
Dispose: Seal and label the container of spill debris as hazardous waste and arrange for its disposal.[10][11]
-
Report: Report the incident to your supervisor or Environmental Health & Safety (EHS) office.[10][11]
Immediate Response for a Major Spill
-
Evacuate: Immediately evacuate all personnel from the affected area.[10][13][14]
-
Alert: Activate the nearest fire alarm and call emergency services (e.g., 911 or your institution's emergency number).[13]
-
Report: Inform emergency responders of the material spilled (provide the Safety Data Sheet), the location, and the approximate quantity.[11]
-
Assist: If safe to do so, attend to any injured or contaminated persons, guiding them to an emergency shower or eyewash station.[10][12]
-
Secure: Prevent unauthorized personnel from entering the contaminated area until the emergency response team arrives.[14]
By adhering to these detailed procedures, you contribute to a culture of safety that extends beyond the laboratory bench. The responsible disposal of chemical waste is a direct reflection of our scientific integrity and our commitment to protecting ourselves, our colleagues, and our environment.
References
- Apollo Scientific. (2022).
- ECHEMI. (2019). 3-CHLORO-2,6-DIMETHYLPYRIDINE SDS.
- Sigma-Aldrich.
- Benchchem. Personal protective equipment for handling 2-Chloropyridine-3-boronic acid.
- Rowan University. Chemical Spill Response Guideline.
- Princeton University Environmental Health and Safety. Chemical Spill Procedures.
- University of Oklahoma Health Sciences Center. (2025). Spill Control/Emergency Response.
- Thermo Fisher Scientific.
- Jubilant Ingrevia Limited.
- Apollo Scientific. (2023).
- University of Toronto Environmental Health & Safety. Chemical Spill Procedures.
- Fisher Scientific. (2024).
- Weill Cornell Medicine.
- PENTA s.r.o. (2024).
-
Washington State University. Pyridine Standard Operating Procedure. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGojzX0kf7DQ5hGiR5-OpJe279V80s7OvkkL97d4GoHlTFJ9X-6yjxGorvW35oM8tnPmzKbnblr_7EMM6-FaVWEkjJK2AmD_6kEyPNKIbkqNO_l2Q4NGy5usOngBl3NJUma7s0V4NviG-wdYFSl53ad0uHqOOC_n73NbBcKa5JhKkzcbTlFo1SMZhf5yOFIMIyvSw==]([Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound 95% | CAS: 72093-14-2 | AChemBlock [achemblock.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 13. sites.rowan.edu [sites.rowan.edu]
- 14. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 2-Chloro-3,6-dimethylpyridine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling of 2-Chloro-3,6-dimethylpyridine, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to not only protect themselves but to foster a culture of safety within the laboratory.
Understanding the Hazard Profile of this compound
Before any container is opened, a thorough understanding of the compound's hazard profile is critical. This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3): May cause respiratory irritation.[1]
This profile dictates a multi-faceted approach to PPE, ensuring comprehensive protection against all potential routes of exposure.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all checklist but a dynamic process based on a risk assessment of the specific procedure being performed. The core principle is to establish a barrier between the researcher and the chemical.
Engineering Controls: The First Line of Defense
Before considering PPE, always prioritize engineering controls. For this compound, which can cause respiratory irritation, all handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] The air velocity of the fume hood should be sufficient to capture any vapors or aerosols generated.[1]
A Multi-Layered Approach to Personal Protection
Where engineering controls cannot eliminate all risks, a comprehensive PPE ensemble is required. The following sections detail the essential components for handling this compound.
Detailed PPE Protocols for Handling this compound
Hand Protection: The Critical Barrier
Given that this compound causes skin irritation, selecting the correct gloves is paramount.[2]
-
Glove Type: Chemically resistant gloves are mandatory.[2] Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Technique: Double-gloving is a best practice, especially when handling larger quantities or during procedures with a higher risk of splashing. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
Body Protection: Shielding Against Spills and Splashes
To prevent skin contact, appropriate body protection is essential.[2]
-
Laboratory Coat: A standard cotton lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemically resistant apron or a disposable coverall should be worn over the lab coat.[1]
-
Clothing: Full-length pants and closed-toe shoes are mandatory in any laboratory setting.
Eye and Face Protection: Safeguarding Your Vision
The serious eye irritation potential of this compound necessitates robust eye and face protection.[1][2]
-
Standard Operations: For routine tasks such as weighing and preparing solutions in a fume hood, safety glasses with side shields are the minimum requirement.
-
High-Risk Procedures: When there is a significant risk of splashing, such as during transfers of larger volumes or when a reaction is under pressure, chemical splash goggles should be worn.[2] For the highest-risk scenarios, a face shield worn over chemical splash goggles provides the most comprehensive protection.[2]
Respiratory Protection: Preventing Inhalation
Given that this compound may cause respiratory irritation, respiratory protection should be considered, especially if engineering controls are insufficient or during a spill clean-up.[1]
-
Standard Handling: When working within a properly functioning chemical fume hood, additional respiratory protection is typically not required.
-
Emergency Situations: In the event of a large spill or if working in an area with inadequate ventilation, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is necessary.[3]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include proper handling and disposal procedures.
Handling and Storage
-
Always handle this compound in a well-ventilated area, preferably a fume hood.[1]
-
Avoid all personal contact, including inhalation.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Keep containers securely sealed when not in use.[1]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[4]
Spill Response
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Clear the area of all personnel and alert your supervisor.[1]
-
Don Appropriate PPE: Before attempting to clean the spill, don the high-risk level of PPE as outlined in the workflow diagram, including respiratory protection.[1]
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for waste disposal.[1]
-
Decontamination: Wash the spill area thoroughly.[1]
Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Collect solid residues and seal them in labeled drums for disposal.[1]
-
Do not allow wash water from cleaning or process equipment to enter drains.[1]
-
Consult your institution's environmental health and safety (EHS) department for specific disposal protocols, as regulations can vary.
Emergency Procedures: Immediate Actions for Exposure
In the event of an accidental exposure, time is of the essence.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of fresh, running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected skin and hair with running water.[1] Remove contaminated clothing while under the safety shower. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Immediately give a glass of water.[1] Seek immediate medical attention. |
Conclusion: A Proactive Approach to Laboratory Safety
The safe handling of this compound is not merely a matter of following rules but of understanding the "why" behind each safety precaution. By internalizing the hazard profile of this compound and adhering to the detailed PPE and handling protocols outlined in this guide, researchers can confidently advance their work while ensuring their personal safety and the integrity of their laboratory environment.
References
-
Genesee Polymers Corporation. (2021, July 22). GP-6 Safety Data Sheet. Retrieved from [Link]
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
